molecular formula C19H19N3O3 B1672192 ISAM-140

ISAM-140

Cat. No.: B1672192
M. Wt: 337.4 g/mol
InChI Key: NYHLRBMDXQBOIB-UHFFFAOYSA-N
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Description

ISAM-140 is a potent and highly selective A2B adenosine receptor antagonist.

Properties

IUPAC Name

propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-11(2)25-18(23)16-12(3)20-19-21-13-7-4-5-8-14(13)22(19)17(16)15-9-6-10-24-15/h4-11,17H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHLRBMDXQBOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CO4)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ISAM-140 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor that is increasingly implicated in tumor progression and immune evasion. In the tumor microenvironment (TME), high concentrations of adenosine, produced as a result of metabolic stress and hypoxia, signal through A2BAR on various cell types to create an immunosuppressive shield. This compound's primary mechanism of action is the disruption of this adenosinergic signaling, thereby unleashing the anti-tumor activity of the immune system. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound in oncology.

Introduction: The Adenosine Axis in Cancer

Extracellular adenosine is a critical signaling molecule in the TME, acting as a key regulator of immune responses. Its production is primarily mediated by the ectoenzymes CD39 and CD73, which sequentially hydrolyze ATP to adenosine. Under the hypoxic and inflammatory conditions characteristic of solid tumors, extracellular adenosine levels can rise significantly, activating four subtypes of adenosine receptors: A1, A2A, A2B, and A3.

The A2B adenosine receptor (A2BAR) is a low-affinity receptor that becomes particularly relevant in the high-adenosine environment of tumors. Its activation on immune cells, such as T cells and Natural Killer (NK) cells, leads to an increase in intracellular cyclic AMP (cAMP), a second messenger that potently suppresses their anti-tumor functions. A2BAR signaling also promotes angiogenesis and tumor cell proliferation, making it an attractive target for cancer therapy.

This compound: A Selective A2BAR Antagonist

This compound is a non-xanthine derivative identified as a highly potent and selective antagonist of the human A2B adenosine receptor. Its chemical structure allows for specific interaction with the A2BAR binding pocket, effectively blocking the downstream signaling cascade initiated by adenosine.

Pharmacological Profile

Quantitative data for this compound and its analogs are crucial for understanding its potency and selectivity. The following tables summarize the available binding affinity and functional antagonist data.

Compound hA1R Ki (nM) hA2AR Ki (nM) hA2BR Ki (nM) hA3R Ki (nM) Reference
This compound>10000>100003.49>10000[1][2]

Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors.

Compound Assay Type Cell Line Kb (nM) Reference
This compoundcAMP accumulationHEK-29327.00[3]

Table 2: Functional Antagonist Potency (Kb) of this compound.

Note: IC50 values for this compound in specific cancer cell lines are not yet publicly available in the reviewed literature.

Mechanism of Action in the Tumor Microenvironment

The anti-cancer effects of this compound are primarily mediated through its impact on the immune system within the TME. By blocking A2BAR, this compound reverses adenosine-induced immunosuppression.

Reversal of T Cell and NK Cell Dysfunction

High levels of adenosine in the TME suppress the activity of tumor-infiltrating lymphocytes (TILs), including CD8+ cytotoxic T cells and NK cells. This suppression is mediated, in part, through A2BAR activation, which elevates intracellular cAMP levels and inhibits T cell receptor (TCR) signaling.

This compound has been shown to rescue the proliferation of T cells and NK cells in the presence of adenosine.[2] A concentration of 12 µM this compound was effective in restoring the proliferative capacity of these critical immune effector cells.[4]

Enhancement of Anti-Tumor Cytokine Production

A key aspect of an effective anti-tumor immune response is the production of cytotoxic and pro-inflammatory cytokines. A2BAR signaling inhibits the release of crucial cytokines like interferon-gamma (IFNγ) and perforin by T cells. While qualitative data indicates that this compound rescues the production of IFNγ and perforin, specific quantitative data on the fold-increase or concentration of these cytokines following this compound treatment is not yet available in the published literature.[4]

Modulation of the Immune Cell Infiltrate

This compound has been observed to alter the composition of immune cells within tumor spheroids, leading to a significant increase in the CD8+/CD4+ T cell ratio.[4] This shift suggests a promotion of a more cytotoxic T cell phenotype within the tumor.

Direct Effects on Cancer Cells

In addition to its immunomodulatory effects, this compound has demonstrated direct anti-tumor activity. Treatment with this compound and its analogs has been shown to significantly reduce the viability of patient-derived breast cancer spheroids.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

A2BAR_Signaling_Pathway A2B Adenosine Receptor Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR binds G_Protein Gs A2BAR->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ISAM_140 ISAM_140 ISAM_140->A2BAR blocks ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription (e.g., immunosuppressive factors) CREB->Gene_Transcription activates

Figure 1. A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_assays Functional Assays Start Start Cell_Culture Cancer Cell Lines or Primary Immune Cells Start->Cell_Culture Treatment Treat with this compound (and/or Adenosine) Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability Tumor Spheroid Viability Assay Incubation->Viability Proliferation T Cell/NK Cell Proliferation Assay Incubation->Proliferation cAMP cAMP Assay Incubation->cAMP Cytokine Cytokine Release Assay (IFNγ, Perforin) Incubation->Cytokine Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Proliferation->Data_Analysis cAMP->Data_Analysis Cytokine->Data_Analysis End End Data_Analysis->End

References

ISAM-140: A Selective A2B Adenosine Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ISAM-140, a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR). The A2BAR is a G protein-coupled receptor that is increasingly recognized as a critical mediator in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer. High extracellular concentrations of adenosine, often present in the tumor microenvironment or sites of inflammation, lead to the activation of the low-affinity A2BAR, triggering a cascade of downstream signaling events. The selective blockade of this receptor with agents like this compound presents a promising therapeutic strategy for a range of diseases. This document details the mechanism of action of this compound, its pharmacological properties, and the experimental methodologies used for its characterization.

Introduction to the A2B Adenosine Receptor

The A2B adenosine receptor is one of four subtypes of adenosine receptors (A1, A2A, A2B, and A3) that belong to the G protein-coupled receptor (GPCR) superfamily.[1] Unlike the high-affinity A1 and A2A receptors, the A2BAR exhibits a low affinity for the endogenous ligand adenosine, and is therefore primarily activated under conditions of high adenosine concentrations, such as hypoxia, ischemia, and inflammation.[2][3] A2BAR is expressed in a wide variety of cell types, including immune cells, endothelial cells, fibroblasts, and various cancer cells.[4]

Upon activation, the A2BAR can couple to both Gs and Gq proteins.[1][4] Gs coupling stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[5] Gq coupling, on the other hand, activates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[1][4] The specific downstream signaling pathway activated can be cell-type dependent.[4]

This compound: A Potent and Selective A2BAR Antagonist

This compound is a non-xanthine derivative identified as a highly potent and selective antagonist of the human A2B adenosine receptor.[6] Its discovery represents a significant advancement in the development of selective pharmacological tools to probe the function of the A2BAR and as a potential therapeutic agent.

Mechanism of Action

This compound acts as a competitive antagonist at the A2B adenosine receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist adenosine and inhibiting its downstream signaling. Functional assays have confirmed that this compound effectively blocks agonist-induced cAMP accumulation in cells expressing the A2BAR.[6]

Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

Receptor SubtypeKᵢ (nM)
A2B3.49[6]
A1>1000[4]
A2A>1000[4]
A3>1000[4]

Table 2: Functional Antagonism of this compound

AssayCell LineAgonistK₋B (nM)
cAMP AccumulationHEK-293NECA27.00[6]

Experimental Protocols

The characterization of this compound and other A2BAR antagonists relies on specific and robust experimental methodologies. Detailed protocols for the key assays are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a compound for the A2B adenosine receptor.

Materials:

  • HEK-293 cells stably expressing the human A2B adenosine receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]PSB-603 or another suitable A2BAR-selective antagonist radioligand.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled A2BAR antagonist (e.g., PSB-603).

  • Test compound (this compound) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the hA2BAR to confluency.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

      • 50 µL of the test compound at various concentrations.

      • 50 µL of the radioligand at a concentration near its K₋d.

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

cAMP Accumulation Assay

This functional assay is used to determine the potency of an antagonist (K₋B) in blocking agonist-induced cAMP production.

Materials:

  • HEK-293 or CHO cells expressing the human A2B adenosine receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • A2BAR agonist (e.g., NECA).

  • Test compound (this compound) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Antagonist Incubation:

    • Remove the culture medium and wash the cells with stimulation buffer.

    • Add the test compound (antagonist) at various concentrations to the wells and incubate for a predefined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add the A2BAR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.

    • Incubate for an additional period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the antagonist dissociation constant (K₋B) using the Schild equation or a simplified version for competitive antagonism.

Signaling Pathways and Experimental Workflows

Visual representations of the A2B adenosine receptor signaling pathway, a typical experimental workflow for antagonist characterization, and the logical relationship of this compound are provided below using the DOT language for Graphviz.

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates ISAM140 This compound ISAM140->A2BR Blocks Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response_Gs Cellular Response (e.g., Inflammation, Vasodilation) PKA->Response_Gs IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Response_Gq Cellular Response (e.g., Proliferation, Cytokine Release) PKC->Response_Gq

Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation (Preclinical) Synthesis Chemical Synthesis of this compound Purity Purity & Structural Analysis (NMR, MS, HPLC) Synthesis->Purity Binding Radioligand Binding Assay (Determine Ki) Purity->Binding Functional cAMP Accumulation Assay (Determine KB) Binding->Functional Selectivity Selectivity Profiling (vs. A1, A2A, A3 receptors) Functional->Selectivity PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity->PK Efficacy Efficacy in Disease Models (e.g., Inflammation, Cancer) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Experimental Workflow for A2BAR Antagonist Development.

Logical_Relationship Adenosine_Receptor_Antagonists Adenosine Receptor Antagonists Non_Selective Non-Selective (e.g., Caffeine, Theophylline) Adenosine_Receptor_Antagonists->Non_Selective Selective Selective Adenosine_Receptor_Antagonists->Selective A1_Antagonists A1 Antagonists Selective->A1_Antagonists A2A_Antagonists A2A Antagonists Selective->A2A_Antagonists A2B_Antagonists A2B Antagonists Selective->A2B_Antagonists A3_Antagonists A3 Antagonists Selective->A3_Antagonists ISAM_140 This compound A2B_Antagonists->ISAM_140 is a potent and highly selective example

Caption: this compound in the Landscape of Adenosine Antagonists.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A2B adenosine receptor. Its high potency and selectivity make it a superior candidate for both preclinical research and potential therapeutic development. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research into the promising field of A2BAR antagonism. As our understanding of the A2BAR's involvement in disease progresses, selective antagonists like this compound will be instrumental in translating this knowledge into novel therapeutic interventions.

References

The Role of ISAM-140 in Tumor Microenvironment Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of ISAM-140, a potent and highly selective A2B adenosine receptor (A2BAR) antagonist, and its role in modulating the tumor microenvironment (TME). High concentrations of adenosine in the TME contribute to an immunosuppressive niche, promoting tumor progression. This compound acts by blocking the A2B adenosine receptor, thereby mitigating adenosine-mediated immunosuppression and demonstrating potential as a therapeutic agent in oncology. This document details the mechanism of action of this compound, summarizes key preclinical data, outlines relevant experimental protocols, and provides visual representations of its signaling pathway and experimental applications.

Introduction to this compound

This compound is a small molecule, non-xanthine derivative that functions as a potent and selective antagonist of the A2B adenosine receptor. The A2B receptor is one of four adenosine receptor subtypes and is activated by high concentrations of adenosine, which are often present in the tumor microenvironment due to hypoxia and cell death. Activation of the A2BAR on immune cells, such as T cells and Natural Killer (NK) cells, leads to an immunosuppressive phenotype, hindering the anti-tumor immune response. By blocking this interaction, this compound aims to restore the effector functions of these immune cells, thereby promoting an anti-tumor microenvironment.

Mechanism of Action

This compound exerts its effects by competitively binding to the A2B adenosine receptor, preventing the binding of its natural ligand, adenosine. This blockade inhibits the downstream signaling cascade initiated by A2BAR activation. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels in immune cells are associated with suppressed function. By preventing this increase, this compound helps to maintain the proliferative and cytotoxic capabilities of tumor-infiltrating lymphocytes.

Signaling Pathway

cluster_TME Tumor Microenvironment cluster_cell Immune Cell Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR AC Adenylyl Cyclase A2BAR->AC Gsα cAMP cAMP AC->cAMP ATP ATP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Suppressive\nGene Expression Suppressive Gene Expression CREB->Suppressive\nGene Expression This compound This compound This compound->A2BAR

A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.

Preclinical Data

This compound has demonstrated significant anti-tumor activity in various preclinical models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/Assay ConditionReference
Ki 3.49 nMA2B Adenosine Receptor Binding Assay
KB 27.00 nMNECA-stimulated cAMP Accumulation
Table 2: Efficacy of this compound in Cellular Models
ModelTreatmentEffectReference
Patient-Derived Breast Cancer Spheroids This compoundSignificantly reduced relative cell viability
Adenosine-Suppressed Lymphocytes This compoundRescued proliferation of CD8+ T cells, CD4+ T cells, and NK cells

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to measure the antagonistic effect of this compound on A2BAR activation.

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human A2B adenosine receptor are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 30 minutes.

  • Stimulation: Cells are then stimulated with an A2BAR agonist, such as 5'-N-ethylcarboxamidoadenosine (NECA), at a fixed concentration (e.g., 100 nM) for 15 minutes to induce cAMP production.

  • Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The ability of this compound to inhibit NECA-stimulated cAMP accumulation is determined, and the KB value is calculated.

Patient-Derived Tumor Spheroid Viability Assay

This assay assesses the impact of this compound on the viability of tumor cells in a 3D culture model that partially recapitulates the tumor microenvironment.

  • Spheroid Formation: Patient-derived tumor cells are seeded in ultra-low attachment 96-well plates to promote the formation of 3D spheroids.

  • Treatment: Once formed, spheroids are treated with this compound at various concentrations.

  • Incubation: The treated spheroids are incubated for a defined period (e.g., 4 days).

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® 3D, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The relative cell viability of treated spheroids is compared to untreated controls.

Patient Tumor Tissue Patient Tumor Tissue Dissociation Dissociation Patient Tumor Tissue->Dissociation Cell Seeding\n(Ultra-Low Attachment) Cell Seeding (Ultra-Low Attachment) Dissociation->Cell Seeding\n(Ultra-Low Attachment) Spheroid Formation Spheroid Formation Cell Seeding\n(Ultra-Low Attachment)->Spheroid Formation Treatment with this compound Treatment with this compound Spheroid Formation->Treatment with this compound Incubation (e.g., 4 days) Incubation (e.g., 4 days) Treatment with this compound->Incubation (e.g., 4 days) Viability Assay (e.g., ATP) Viability Assay (e.g., ATP) Incubation (e.g., 4 days)->Viability Assay (e.g., ATP) Data Analysis Data Analysis Viability Assay (e.g., ATP)->Data Analysis

Experimental Workflow for Patient-Derived Tumor Spheroid Assay.
Lymphocyte Proliferation Rescue Assay

This protocol evaluates the ability of this compound to restore the proliferative capacity of immune cells suppressed by adenosine.

  • Immune Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll density gradient centrifugation.

  • Labeling: Isolated lymphocytes are labeled with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Culture and Suppression: Labeled cells are cultured and stimulated to proliferate (e.g., with anti-CD3/CD28 antibodies). Adenosine (e.g., 0.1 mM) is added to suppress proliferation.

  • Treatment: this compound is added to the adenosine-suppressed cultures at a sub-apoptotic concentration (e.g., 12 µM).

  • Incubation: Cells are incubated for a period sufficient to allow for several rounds of cell division (e.g., 4-5 days).

  • Flow Cytometry: Proliferation is assessed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

  • Data Analysis: The proliferation of different immune cell subsets (e.g., CD8+ T cells, CD4+ T cells, NK cells) in the presence of this compound is compared to the adenosine-suppressed control.

Modulation of the Tumor Microenvironment

The anti-tumor effects of this compound are primarily driven by its ability to remodel the immunosuppressive TME. By blocking the A2B adenosine receptor on immune cells, this compound restores their effector functions. This leads to enhanced proliferation and cytotoxicity of T cells and NK cells, which can then more effectively target and eliminate cancer cells. While this compound did not show a direct effect on Tumor Infiltrating Lymphocyte (TIL) infiltration in one study, the rescue of lymphocyte proliferation and function within the tumor is a key mechanism.

High Extracellular Adenosine High Extracellular Adenosine Immunosuppressive TME Immunosuppressive TME High Extracellular Adenosine->Immunosuppressive TME Reduced Immune Cell Function Reduced Immune Cell Function Immunosuppressive TME->Reduced Immune Cell Function Tumor Growth Tumor Growth Reduced Immune Cell Function->Tumor Growth Restored Immune Cell Function Restored Immune Cell Function This compound This compound Blocks A2BAR Blocks A2BAR This compound->Blocks A2BAR Blocks A2BAR->Restored Immune Cell Function Reduced Tumor Growth Reduced Tumor Growth Restored Immune Cell Function->Reduced Tumor Growth

Logical Relationship of this compound's TME Modulation.

Conclusion and Future Directions

This compound is a promising A2B adenosine receptor antagonist with the potential to overcome a key mechanism of tumor-induced immunosuppression. Preclinical data support its ability to restore anti-tumor immunity by blocking the adenosine-A2BAR signaling axis. Future research should focus on in vivo efficacy studies and the exploration of this compound in combination with other immunotherapies, such as checkpoint inhibitors, to potentially achieve synergistic anti-tumor effects. The safety and efficacy of A2BAR antagonists are also being evaluated in clinical trials for various cancers.

Prepared for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on ISAM-140 and its Effects on cAMP Accumulation

Abstract

This compound is a potent and highly selective antagonist for the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and immune suppression.[1][2] The A2BAR is typically coupled to the Gs protein, and its activation by the endogenous ligand adenosine leads to the stimulation of adenylyl cyclase, resulting in the conversion of ATP to cyclic adenosine monophosphate (cAMP) and subsequent activation of downstream signaling pathways.[3] By blocking this interaction, this compound effectively inhibits agonist-induced cAMP accumulation, making it a valuable tool for studying A2BAR signaling and a potential therapeutic agent for conditions characterized by excessive adenosine signaling, such as cancer.[4][5] This document provides a comprehensive overview of this compound, focusing on its mechanism of action, its quantitative effects on cAMP accumulation, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and workflows.

Mechanism of Action: A2BAR Antagonism

This compound exerts its effects by competitively binding to the A2B adenosine receptor.[4] In many cellular contexts, the A2BAR is coupled to the stimulatory G protein, Gs.[3] Activation of the A2BAR by an agonist, such as adenosine or the synthetic analog 5'-N-ethylcarboxamidoadenosine (NECA), triggers a conformational change in the receptor, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the synthesis of cAMP from ATP.[3][6] The resulting increase in intracellular cAMP levels activates downstream effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), which in turn modulate various cellular functions.[3][6]

This compound, as a selective antagonist, binds to the A2BAR but does not induce the conformational change necessary for G protein activation. Instead, it occupies the binding site, preventing agonists like NECA from binding and initiating the signaling cascade.[4] The primary and most direct consequence of this compound's action is the inhibition of agonist-stimulated adenylyl cyclase activity, leading to a marked reduction in intracellular cAMP accumulation.[1][4]

Quantitative Data: Effect of this compound on cAMP Accumulation

The inhibitory effect of this compound on cAMP production has been quantified in functional assays. The following table summarizes the key data points from studies characterizing this compound's antagonist activity.

ParameterValueCell LineAgonist UsedNotesSource
Ki 3.49 nMHEK-293 cells expressing human A2BAR-Binding affinity for the A2BAR.[1]
KB 27.00 nMHEK-293 cellsNECAFunctional antagonist constant determined via inhibition of NECA-stimulated cAMP accumulation.[1][4]
Concentration Range 0.1 - 100 µMNot specifiedNECAEffective concentration range for inhibiting NECA-stimulated cAMP accumulation.[1]
Inhibitory Effect Complete inhibitionHEK-293 cells100 nM NECAValidated the A2BAR antagonistic behavior of this compound.[4]

Experimental Protocols

This section details a representative methodology for quantifying the effect of this compound on agonist-induced cAMP accumulation in a cell-based assay. This protocol is based on methods described in the literature for characterizing A2BAR antagonists.[4][7]

Cell Culture and Plating
  • Cell Line: Human Embryonic Kidney (HEK-293) cells endogenously or recombinantly expressing the human A2B adenosine receptor are commonly used.[4]

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed the HEK-293 cells into 12-well or 24-well tissue culture plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.[7]

cAMP Accumulation Assay
  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with warm, serum-free medium or a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Inhibitor Pre-incubation: Add serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM Ro 20-1724 or 500 µM IBMX) to each well. The PDE inhibitor prevents the degradation of newly synthesized cAMP, thus amplifying the signal. Incubate for 20-30 minutes at 37°C.

  • Antagonist Addition: Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle control to the appropriate wells. Incubate for an additional 15-30 minutes at 37°C.

  • Agonist Stimulation: To initiate the reaction, add a fixed concentration of an A2BAR agonist, typically NECA at a concentration close to its EC80 (e.g., 100 nM), to all wells except the basal control.[4]

  • Incubation: Incubate the plates for 15-30 minutes at 37°C. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Reaction Termination and Cell Lysis: Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer provided by the cAMP detection kit manufacturer (e.g., 0.1 M HCl with a surfactant).

  • cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA), radioimmunoassay (RIA), or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 of this compound. The antagonist constant (KB) can then be calculated using the Cheng-Prusoff equation: KB = IC50 / (1 + [Agonist]/EC50 of Agonist).

Visualizations: Signaling Pathways and Workflows

A2B Receptor Signaling and Point of this compound Intervention

The following diagram illustrates the canonical A2BAR signaling pathway leading to cAMP production and highlights the inhibitory action of this compound.

A2B_Signaling_Pathway A2B Receptor Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2BAR A2B Receptor Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC Stimulates Adenosine Adenosine (Agonist) Adenosine->A2BAR ISAM140 This compound (Antagonist) ISAM140->A2BAR Blocks ATP ATP ATP->AC PKA PKA / EPAC cAMP->PKA Activates Response Downstream Cellular Effects (e.g., Immune Suppression) PKA->Response

Caption: A2BAR signaling cascade and the inhibitory mechanism of this compound.

Experimental Workflow for cAMP Accumulation Assay

This diagram outlines the key steps in a typical experiment designed to measure the inhibitory effect of this compound on cAMP accumulation.

cAMP_Workflow Workflow for Measuring this compound Effect on cAMP start Seed HEK-293 Cells in Plate wash Wash Cells & Add PDE Inhibitor start->wash preincubate Pre-incubate with This compound or Vehicle wash->preincubate stimulate Stimulate with NECA (Agonist) preincubate->stimulate lyse Terminate Reaction & Lyse Cells stimulate->lyse measure Quantify Intracellular cAMP Levels lyse->measure analyze Data Analysis (IC50 / KB Calculation) measure->analyze

Caption: Experimental workflow for assessing this compound's effect on cAMP.

Conclusion

This compound is a well-characterized, potent, and selective A2B adenosine receptor antagonist. Its mechanism of action involves the direct blockade of the A2BAR, thereby preventing agonist-induced Gs protein activation and the subsequent production of the second messenger cAMP.[1][4] The quantitative data robustly support its function, demonstrating nanomolar affinity and effective inhibition of the cAMP signaling pathway in cellular assays. The provided protocols and workflows offer a clear guide for researchers seeking to investigate this compound or similar compounds. Given the role of A2BAR-cAMP signaling in immunomodulation and cancer progression, this compound stands out as a critical research tool and a promising scaffold for the development of novel immunotherapies.[2][8]

References

The Therapeutic Potential of ISAM-140 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular adenosine within the tumor microenvironment (TME) is a significant mediator of immunosuppression, promoting tumor growth and metastasis. The A2B adenosine receptor (A2BAR), often upregulated on various cancer and immune cells, has emerged as a promising therapeutic target. ISAM-140, a potent and selective A2BAR antagonist, has demonstrated considerable therapeutic potential in preclinical oncology models. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: Targeting the Adenosine Pathway in Cancer

The accumulation of adenosine in the TME is a key mechanism of immune evasion utilized by tumors.[1][2] This nucleoside signals through four G protein-coupled receptors: A1, A2A, A2B, and A3.[1] The A2A and A2B receptors, in particular, are implicated in suppressing the anti-tumor immune response.[1] While A2A receptor antagonists have entered clinical trials, the therapeutic potential of A2B receptor blockade is an area of growing interest.[3][4] The A2B receptor has a lower affinity for adenosine and is activated under conditions of high adenosine concentration, characteristic of the hypoxic TME.[3] Its activation on immune cells can inhibit the function of T cells and Natural Killer (NK) cells, while promoting immunosuppressive cell types.[1] this compound is a selective antagonist of the A2B adenosine receptor, designed to counteract these immunosuppressive effects.[5][6]

Mechanism of Action of this compound

This compound functions by competitively binding to the A2B adenosine receptor, thereby blocking the downstream signaling cascade initiated by adenosine. In the context of the tumor microenvironment, this action has several key therapeutic implications:

  • Restoration of Immune Cell Function: By inhibiting A2BAR signaling, this compound can rescue the proliferation and effector functions of crucial anti-tumor immune cells, including T cells and NK cells.

  • Inhibition of Tumor Growth: Preclinical studies have shown that this compound can directly impact cancer cell viability and reduce the growth of tumor spheroids.[3]

  • Modulation of the Tumor Microenvironment: A2BAR antagonism can alter the cytokine profile within the TME, potentially leading to a more pro-inflammatory and anti-tumorigenic state.

Signaling Pathway

The A2B adenosine receptor is a G protein-coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7] This increase in cAMP can have pleiotropic effects, including the suppression of immune cell activity. This compound blocks this initial step, preventing the downstream immunosuppressive signaling.

A2BAR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A2BAR A2B Receptor AC Adenylyl Cyclase A2BAR->AC Stimulates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2BAR Activates ISAM_140 This compound ISAM_140->A2BAR Inhibits ATP ATP ATP->AC Immunosuppression Immunosuppression cAMP->Immunosuppression Leads to

Figure 1: Simplified signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.

Preclinical Efficacy of this compound

Preclinical studies utilizing patient-derived cancer models have demonstrated the anti-tumor effects of this compound.

Effect on Cancer Cell Viability

In 3D spheroid models of breast cancer, this compound significantly reduced relative cell viability after a 4-day exposure.[3]

CompoundConcentrationRelative Cell Viability (%)
Untreated Control-100
This compound12 µMSignificantly reduced vs. control[3]
ISAM-R56A12 µMSignificantly reduced vs. control[3]
ISAM-M89A12 µMMore pronounced reduction than this compound[3]
Table 1: Effect of this compound and its analogs on the viability of breast cancer spheroids.
Impact on Lymphocyte Proliferation

This compound was shown to rescue the proliferation of various lymphocyte subsets in the presence of immunosuppressive adenosine.[3]

Lymphocyte SubsetEffect of this compound (12 µM)
CD8+ T cells (naïve and effector)Proliferation rescued[3]
CD4+ T cells (central and effector memory)Proliferation rescued[3]
NK cellsProliferation rescued[3]
Table 2: Rescue of lymphocyte proliferation by this compound in the presence of adenosine.
Modulation of T Cell Phenotype

Treatment with this compound was observed to increase the CD8/CD4 T cell ratio within tumor spheroids, suggesting a shift towards a more cytotoxic T cell response.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Patient-Derived Tumor Spheroid Generation and Viability Assay
  • Tissue Preparation: Fresh tumor resections are mechanically and enzymatically digested to obtain a single-cell suspension.

  • Spheroid Formation: Cells are seeded in ultra-low attachment plates and allowed to aggregate and form spheroids over 24-48 hours.

  • Compound Treatment: this compound and other test compounds are added to the spheroid cultures at specified concentrations.

  • Viability Assessment: After the treatment period (e.g., 4 days), cell viability is assessed using a luminescent cell viability assay that measures ATP content.

  • Real-Time Imaging: Spheroid growth kinetics can be monitored using real-time imaging systems to observe changes in spheroid size and morphology over time.[3]

Spheroid_Assay_Workflow Tumor_Resection Tumor Resection Digestion Mechanical & Enzymatic Digestion Tumor_Resection->Digestion Single_Cell_Suspension Single-Cell Suspension Digestion->Single_Cell_Suspension Seeding Seeding in Ultra-Low Attachment Plates Single_Cell_Suspension->Seeding Spheroid_Formation Spheroid Formation (24-48h) Seeding->Spheroid_Formation Compound_Treatment Compound Treatment (e.g., this compound) Spheroid_Formation->Compound_Treatment Incubation Incubation (e.g., 4 days) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (ATP Measurement) Incubation->Viability_Assay Real_Time_Imaging Real-Time Imaging (Growth Kinetics) Incubation->Real_Time_Imaging

Figure 2: Experimental workflow for patient-derived tumor spheroid viability and growth assays.

Lymphocyte Proliferation Assay
  • Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

  • Labeling: Lymphocytes are labeled with a proliferation-tracking dye (e.g., CFSE) that is diluted with each cell division.

  • Stimulation and Treatment: Cells are stimulated to proliferate (e.g., with anti-CD3/CD28 antibodies) in the presence or absence of adenosine and this compound.

  • Culture: Cells are cultured for a period sufficient for multiple rounds of division (e.g., 4-5 days).

  • Flow Cytometry Analysis: The dilution of the proliferation dye is measured by flow cytometry to determine the extent of cell division in different lymphocyte subsets, identified by surface marker staining (e.g., CD3, CD4, CD8, CD56).[3][4]

cAMP Functional Assay
  • Cell Culture: A cell line expressing the A2B adenosine receptor is cultured.

  • Compound Incubation: Cells are pre-incubated with this compound or a vehicle control.

  • Stimulation: The cells are then stimulated with a non-selective adenosine receptor agonist (e.g., NECA) to induce cAMP production.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay or a reporter gene assay.

  • Data Analysis: The ability of this compound to inhibit NECA-stimulated cAMP production is determined.[3]

Clinical Development and Future Perspectives

Currently, there is limited publicly available information on the clinical trial status of this compound specifically. However, the broader class of A2A and A2B adenosine receptor antagonists is being actively investigated in clinical trials for various cancer types, often in combination with immune checkpoint inhibitors.[2][7] The promising preclinical data for this compound suggests its potential as a candidate for further clinical development, both as a monotherapy and in combination with other anti-cancer agents.

Conclusion

This compound is a potent and selective A2B adenosine receptor antagonist with compelling preclinical evidence supporting its therapeutic potential in oncology. By rescuing the function of anti-tumor lymphocytes and directly inhibiting cancer cell growth, this compound addresses a key immunosuppressive mechanism within the tumor microenvironment. The detailed experimental protocols provided herein offer a framework for further investigation into the efficacy and mechanism of action of this compound and similar molecules. As the field of cancer immunotherapy continues to evolve, targeting the adenosine pathway with agents like this compound represents a promising avenue for the development of novel cancer treatments.

References

Understanding the Structure-Activity Relationship of ISAM-140 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ISAM-140 and its derivatives as potent antagonists of the A2B adenosine receptor (A2BAR). This compound serves as a prototypical antagonist with a tricyclic scaffold, and its exploration has led to the discovery of novel derivatives with significant therapeutic potential, particularly in cancer immunotherapy. This document outlines the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways modulated by these compounds.

Introduction to this compound and A2B Adenosine Receptor

This compound is a potent and highly selective antagonist for the A2B adenosine receptor (A2BAR), with a Ki value of 3.49 nM.[1] The A2BAR is a G protein-coupled receptor that is activated by adenosine, a metabolite often found in high concentrations within the tumor microenvironment.[2][3] This activation suppresses the anti-tumor immune response of T and NK cells.[2][3][4] Consequently, blocking the A2BAR with antagonists like this compound is a promising strategy in cancer immunotherapy to restore lymphocyte activity.[2][3] Recent SAR studies on the this compound scaffold have yielded new derivatives, including ISAM-R56A and the dual A2AAR/A2BAR antagonist ISAM-M89A, providing deeper insights into the structural requirements for potent and selective A2BAR antagonism.[2]

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its key derivatives has been characterized through various binding and functional assays. The data highlights the affinity of these compounds for different adenosine receptor subtypes, demonstrating their selectivity profile.

CompoundModificationA1AR Ki (nM)A2AAR Ki (nM)A2BAR Ki (nM)A3AR Ki (nM)A2BAR KB (nM)
This compound Parent Compound>10002043.49[1]>100027.0[1]
ISAM-R56A N-alkylation on tricyclic core>10002212.1>100014.1
ISAM-M89A Halogen introduction on tricyclic core>100010.74.3>10003.1
SY1KO-24 Related Tricyclic Scaffold>1000>100012.3>100088.5
SY1AF-30 Related Tricyclic Scaffold>1000>100025.1>1000141
SY1AF-80 Related Tricyclic Scaffold>1000>100044.6>1000158

Data compiled from multiple sources. Ki and KB values for derivatives are sourced from Figure 1B in the cited literature.[2]

Experimental Protocols

The characterization of this compound derivatives involves a series of standardized in vitro assays to determine their binding affinity, functional antagonism, and effects on cell signaling.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of the test compounds for the four adenosine receptor (AR) subtypes.

  • Objective: To measure the ability of a compound to displace a specific high-affinity radioligand from its receptor.

  • General Procedure:

    • Cell membranes from stable cell lines expressing a specific human AR subtype are prepared.

    • Membranes are incubated with a specific radioligand and varying concentrations of the competitor compound (e.g., this compound derivative).

    • After incubation, the mixture is filtered to separate bound from free radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • Ki values are calculated from the IC50 values obtained from concentration-response curves using the Cheng-Prusoff equation.

  • Receptor-Specific Details: [5]

    • A1AR: Performed in CHO cell membranes with [3H]DPCPX as the radioligand.[2]

    • A2AAR: Performed in HeLa-A2A cell membranes with [3H]ZM241385 as the radioligand.

    • A2BAR: Performed in HEK-293-A2B cell membranes with [3H]DPCPX as the radioligand.

    • A3AR: Performed in HeLa-A3 cell membranes with [3H]NECA as the radioligand.

cAMP Accumulation Functional Assay

This assay determines the functional antagonist activity (KB) of the compounds by measuring their ability to inhibit agonist-stimulated cAMP production.

  • Objective: To quantify the potency of an antagonist in blocking the Gs-protein signaling pathway of the A2BAR.

  • Procedure: [2]

    • HEK-293 cells stably expressing the human A2BAR are seeded in multi-well plates.

    • Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound).

    • The cells are then stimulated with a fixed concentration of the agonist 5'-N-ethylcarboxamidoadenosine (NECA) to induce cAMP production.[1]

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF or ELISA-based).

    • KB values are calculated from the resulting concentration-response curves.

Computational Modeling

Molecular modeling is used to understand the binding mode of the antagonists within the A2BAR orthosteric cavity.

  • Objective: To visualize and analyze the molecular interactions between the ligand and the receptor.

  • Procedure: [2]

    • A homology model of the human A2BAR is generated, often based on the crystal structure of the related A2AAR.

    • The antagonist molecule is docked into the binding site of the receptor model using software like GOLD.

    • The resulting complex is subjected to molecular dynamics (MD) simulations to refine the binding pose and assess its stability.

    • Analysis of the simulation trajectories reveals key interactions, such as hydrogen bonds and hydrophobic contacts. For this compound and its derivatives, the tricyclic core is stabilized by interactions with conserved residues N254^6.55 and F173^EL2.[2]

Signaling Pathways and Visualization

The following diagrams illustrate the general workflow for a structure-activity relationship study and the signaling pathway targeted by this compound derivatives.

SAR_Workflow cluster_analysis Analysis & Optimization Lead Lead Compound (this compound) Synth Synthesis of Derivatives Lead->Synth InVitro In Vitro Assays (Binding, Functional) Synth->InVitro ExVivo Ex Vivo Assays (Cancer Spheroids) InVitro->ExVivo SAR SAR Analysis InVitro->SAR ExVivo->SAR Candidate Optimized Candidate SAR->Candidate Modeling Computational Modeling Modeling->SAR

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

A2BAR_Signaling A2B Adenosine Receptor Signaling in Tumor Microenvironment cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A2BAR A2BAR Gs Gs A2BAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Adenosine Adenosine Adenosine->A2BAR Activates ISAM140 This compound (Antagonist) ISAM140->A2BAR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Immunosuppressive Response PKA->Response Leads to

Caption: A2BAR signaling pathway leading to immunosuppression and its blockade by this compound.

References

ISAM-140: A Technical Guide to Overcoming Adenosine-Mediated Immune Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of ISAM-140 in blocking adenosine-mediated immune suppression. Adenosine, a nucleoside present at high concentrations within the tumor microenvironment, is a key signaling molecule that dampens anti-tumor immune responses. This compound, a potent and selective antagonist of the A2B adenosine receptor, represents a promising therapeutic strategy to reinvigorate the immune system's ability to combat cancer. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

The Adenosine Signaling Pathway in the Tumor Microenvironment

Extracellular adenosine accumulates in the tumor microenvironment through the enzymatic conversion of adenosine triphosphate (ATP) by the ectonucleotidases CD39 and CD73, which are often overexpressed on the surface of cancer cells and immune cells.[1][2] Adenosine then binds to one of four G protein-coupled receptors: A1, A2A, A2B, or A3.[1] The A2A and A2B receptors are the primary mediators of adenosine's immunosuppressive effects.[2]

Binding of adenosine to the A2B receptor on immune cells, such as T cells and Natural Killer (NK) cells, triggers a signaling cascade that leads to the production of intracellular cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels inhibit T cell receptor (TCR) signaling, leading to decreased proliferation, reduced cytokine production (e.g., interferon-gamma (IFNγ) and perforin), and an overall suppression of cytotoxic T lymphocyte (CTL) and NK cell function.[4][5] This creates an immunosuppressive shield that allows tumors to evade immune destruction.[6]

cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP ATP CD39 CD39 ATP->CD39 Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds AMP AMP CD39->AMP Hydrolysis CD73 CD73 CD73->Adenosine Hydrolysis AMP->CD73 AC Adenylate Cyclase A2BR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Immune_Suppression Immune Suppression (↓ Proliferation, ↓ Cytokines) cAMP->Immune_Suppression Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Blocked by This compound ISAM_140 This compound ISAM_140->A2BR Binds and Antagonizes No_Signal No Immune Suppressive Signal A2BR->No_Signal Immune_Activation Restored Immune Function No_Signal->Immune_Activation cluster_cAMP cAMP Accumulation Assay cluster_Prolif Lymphocyte Proliferation Assay cluster_Spheroid Patient-Derived Spheroid Assay c1 Seed A2BR-expressing HEK-293 cells c2 Pre-incubate with This compound c1->c2 c3 Stimulate with NECA c2->c3 c4 Lyse cells and measure cAMP c3->c4 p1 Isolate PBMCs p2 Stimulate with anti-CD3/CD28 p1->p2 p3 Add Adenosine and This compound p2->p3 p4 Measure proliferation p3->p4 s1 Generate tumor spheroids s2 Treat with This compound s1->s2 s3 Assess viability and growth s2->s3 s4 (Optional) Co-culture with immune cells and measure infiltration s3->s4

References

Preclinical Profile of ISAM-140: A Novel A2B Adenosine Receptor Antagonist for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) is characterized by high concentrations of extracellular adenosine, a potent immunosuppressive metabolite that hampers anti-tumor immune responses. Adenosine exerts its effects through four G protein-coupled receptors, with the A2B adenosine receptor (A2BAR) emerging as a critical target for immunotherapy due to its role in suppressing the function of various immune effector cells.[1][2] This document provides a comprehensive technical overview of the preclinical data for ISAM-140, a potent and highly selective A2BAR antagonist.[3] We consolidate in vitro and ex vivo data, detail key experimental methodologies, and present signaling and workflow diagrams to fully elucidate the therapeutic potential and mechanism of action of this compound in reversing adenosine-mediated immune suppression.

Introduction: The Rationale for Targeting the A2B Adenosine Receptor

Extracellular adenosine, generated predominantly through the CD39/CD73 ecto-enzyme cascade, accumulates in the hypoxic TME and signals through A2A and A2B receptors on immune cells to dampen their anti-cancer functions.[2] This leads to reduced proliferation and effector function of T cells and Natural Killer (NK) cells, thereby promoting tumor immune evasion.[1][4] While A2A receptor (A2AAR) antagonists have entered clinical trials, recent studies suggest the formation of A2AAR/A2BAR dimers where A2BAR plays a dominant role, highlighting it as a promising, distinct therapeutic target.[4][5] this compound is a non-xanthine small molecule developed as a potent and selective antagonist of the A2B adenosine receptor, designed to restore immune cell activity within the adenosine-rich TME.[4][6]

Mechanism of Action of this compound

This compound functions by competitively binding to the orthosteric cavity of the A2B adenosine receptor, preventing the binding of endogenous adenosine. The A2BAR is coupled to Gs, Gi, and Gq proteins, and its activation by adenosine typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6][7] This elevation in cAMP is a key immunosuppressive signal. This compound blocks this NECA (5'-N-ethylcarboxamido adenosine)-stimulated cAMP accumulation, thereby inhibiting the downstream signaling cascade that suppresses immune cell function.[3][4]

a2bar_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A2BAR A2B Receptor G_protein Gs Protein A2BAR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates Adenosine Adenosine Adenosine->A2BAR Activates ISAM140 This compound ISAM140->A2BAR Blocks PKA PKA cAMP->PKA Activates Immune_Suppression Immune Suppression (↓ Proliferation, ↓ Cytotoxicity) PKA->Immune_Suppression Leads to

Caption: A2BAR signaling pathway and this compound inhibition.

Preclinical Efficacy Data

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human A2B adenosine receptor with excellent selectivity over other adenosine receptor subtypes. This selectivity is crucial for minimizing off-target effects.

Table 1: this compound Binding Affinity (Ki) and Functional Antagonism (KB)

Receptor Subtype Binding Affinity (Ki, nM) Functional Antagonism (KB, nM)
A2BAR 3.49[3] 27.00[3]
A1AR > 1000[7] Not Reported
A2AAR > 1000[7] Not Reported
A3AR > 1000[7] Not Reported

Data derived from radioligand binding assays and cAMP accumulation assays.

In Vitro and Ex Vivo Functional Activity

Preclinical studies have evaluated the ability of this compound to reverse the immunosuppressive effects of adenosine on human immune cells and to impact the viability of cancer cells.

In the presence of adenosine, the proliferation of key immune effector cells is significantly inhibited. This compound effectively rescues this proliferation.

Table 2: Rescue of Lymphocyte Proliferation by this compound

Cell Type Proliferation Rescue
CD8+ T Cells (Naïve/Effector) Rescued[4]
CD4+ T Cells (Central/Effector Memory) Rescued[4]
CD4+ T Cells (Naïve) Rescued[4]
Natural Killer (NK) Cells Rescued[4]

Lymphocyte proliferation was measured in the presence of 0.1 mM adenosine and 12 µM this compound.

Furthermore, this compound treatment resulted in a statistically significant increase in the CD8/CD4 T cell ratio within patient-derived tumor spheroids, suggesting a shift towards a more cytotoxic immune infiltrate.[4]

This compound has demonstrated direct effects on cancer cell viability in 3D culture models.

Table 3: Effect of this compound on Breast Cancer Spheroid Viability

Treatment Outcome
This compound Significantly reduced relative cell viability[4]

Patient-derived breast cancer spheroids were exposed to this compound for 4 days.

Experimental Protocols

The following section details the methodologies used to generate the preclinical data for this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro / Ex Vivo Evaluation synthesis Synthesis of this compound binding_assay Radioligand Binding Assays (Determine Ki) synthesis->binding_assay cAMP_assay cAMP Functional Assays (Determine KB) synthesis->cAMP_assay lymphocyte_prolif Lymphocyte Proliferation Assay (+/- Adenosine, +/- this compound) binding_assay->lymphocyte_prolif cAMP_assay->lymphocyte_prolif pbmc_isolation Isolate PBMCs from Donors pbmc_isolation->lymphocyte_prolif spheroid_culture Generate Patient-Derived Tumor Spheroids spheroid_viability Spheroid Viability Assay spheroid_culture->spheroid_viability til_infiltration TIL Infiltration & Phenotyping (Flow Cytometry) spheroid_culture->til_infiltration

Caption: General experimental workflow for this compound evaluation.
Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Cell Lines: CHO cells transfected to express human A1AR, HeLa cells for A2AAR and A3AR, and HEK-293 cells for A2BAR.[4]

  • Protocol:

    • Cell membranes expressing the target receptor are prepared.

    • Membranes are incubated with a specific radioligand (e.g., [3H]PSB-603 for A2BAR) and varying concentrations of the test compound (this compound).

    • Following incubation, bound and free radioligand are separated by rapid filtration.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • IC50 values are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay
  • Objective: To measure the antagonistic potency (KB) of this compound by assessing its ability to inhibit agonist-stimulated cAMP production.

  • Cell Line: HEK-293 cells endogenously or recombinantly expressing A2BAR.

  • Protocol:

    • Cells are seeded in 384-well plates.

    • Cells are pre-incubated with various concentrations of this compound.

    • The A2BAR agonist NECA (e.g., at 100 nM) is added to stimulate cAMP production.[4]

    • After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or LANCE).

    • Concentration-response curves are generated to determine the KB value of this compound.

Lymphocyte Proliferation Assay
  • Objective: To evaluate the ability of this compound to rescue T cell and NK cell proliferation from adenosine-mediated suppression.

  • Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors via Ficoll density gradient centrifugation.[8]

  • Protocol:

    • PBMCs are labeled with a proliferation-tracking dye (e.g., CFSE).

    • Cells are stimulated to proliferate using anti-CD3/CD28 antibodies or other mitogens.

    • Cultures are treated with a suppressive concentration of adenosine (0.1 mM) in the presence or absence of this compound (12 µM).[4]

    • After several days of culture, cells are harvested.

    • Proliferation is assessed by flow cytometry, measuring the dilution of the tracking dye in specific lymphocyte subsets (identified by surface markers like CD4, CD8, CD56).

Patient-Derived Tumor Spheroid Assays
  • Objective: To assess the effect of this compound on tumor cell viability and tumor-infiltrating lymphocyte (TIL) function in a 3D co-culture model.

  • Method:

    • Spheroid Formation: Fresh tumor tissue resections (e.g., breast cancer) are digested to create a single-cell suspension and cultured in ultra-low attachment plates to form spheroids.[8]

    • Viability Assay: Spheroids are treated with this compound for several days. Cell viability is measured using real-time imaging or endpoint assays like CellTiter-Glo.[4]

    • TIL Infiltration Assay: Autologous TILs are expanded ex vivo, labeled with a tracking dye, and co-cultured with the tumor spheroids. The co-culture is treated with this compound. Infiltration of TILs into the spheroid is monitored by real-time imaging and quantified by flow cytometry after spheroid dissociation.[4]

Summary and Future Directions

The preclinical data strongly support the continued development of this compound as a novel cancer immunotherapy agent. As a potent and highly selective A2BAR antagonist, this compound effectively reverses adenosine-mediated suppression of T cells and NK cells and demonstrates direct anti-tumor effects in patient-derived spheroid models.

logical_relationship TME Tumor Microenvironment (TME) (Hypoxia, High ATP Release) Adenosine ↑ Extracellular Adenosine TME->Adenosine A2BAR_Activation A2BAR Activation on T Cells & NK Cells Adenosine->A2BAR_Activation Immune_Suppression Immune Suppression (↓ Proliferation, ↓ Effector Function) A2BAR_Activation->Immune_Suppression Restoration Restoration of Immune Function (↑ Proliferation, ↑ Infiltration) A2BAR_Activation->Restoration leads to Tumor_Evasion Tumor Immune Evasion & Growth Immune_Suppression->Tumor_Evasion ISAM140 This compound ISAM140->A2BAR_Activation Blocks Tumor_Control Potential for Tumor Control Restoration->Tumor_Control

Caption: Rationale for this compound in reversing immune suppression.

Future preclinical work should focus on in vivo studies using immunocompetent mouse models to evaluate the single-agent efficacy, pharmacokinetic/pharmacodynamic profile, and safety of this compound. Critically, combination studies with established immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1), are warranted to explore potential synergistic effects in overcoming resistance to current treatments.

References

The Significance of A2B Receptor Antagonism by ISAM-140: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A2B adenosine receptor (A2BAR), a G-protein coupled receptor, is increasingly recognized as a critical regulator in a variety of pathophysiological processes, including cancer progression and fibrotic diseases. Under conditions of cellular stress and hypoxia, elevated extracellular adenosine levels activate the A2BAR, triggering signaling cascades that can promote inflammation, immunosuppression, and tissue remodeling. ISAM-140 has emerged as a potent and highly selective antagonist of the A2BAR, demonstrating significant potential as a therapeutic agent. This technical guide provides an in-depth overview of the significance of A2BAR antagonism by this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction to A2B Receptor and this compound

The A2B adenosine receptor is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3) and is characterized by its relatively low affinity for adenosine.[1] Consequently, it is primarily activated under conditions of high adenosine concentrations, which are often associated with pathological states such as inflammation, hypoxia, and cancer.[2] Activation of the A2BAR can lead to diverse cellular responses, largely dependent on the cell type and the G-protein to which it couples. The primary signaling pathways involve Gs-protein coupling, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), and Gq-protein coupling, which activates phospholipase C (PLC), leading to an increase in intracellular calcium.[2]

This compound is a novel, potent, and highly selective A2B adenosine receptor antagonist.[2][3] Its ability to specifically block the A2BAR without significantly affecting other adenosine receptor subtypes makes it an invaluable tool for elucidating the role of the A2B receptor in disease and a promising candidate for therapeutic development.[1][2]

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and activity in preclinical models.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

ParameterSpeciesReceptorValueAssay TypeReference
Ki HumanA2B3.49 nMRadioligand Binding Assay[3]
Ki HumanA1> 1000 nMRadioligand Binding Assay[1]
Ki HumanA2A> 1000 nMRadioligand Binding Assay[1]
Ki HumanA3> 1000 nMRadioligand Binding Assay[1]
KB HumanA2B27.00 nMcAMP Accumulation Assay[3]

Table 2: In Vitro and Ex Vivo Efficacy of this compound in Cancer Models

Model SystemCell TypeThis compound ConcentrationEffectReference
Lymphocyte Proliferation AssayHuman Peripheral Blood Mononuclear Cells12 µMRescued adenosine-mediated suppression of CD4+, CD8+ T cell, and NK cell proliferation[2]
3D Breast Cancer SpheroidsPatient-derivedNot SpecifiedSignificantly reduced relative cell viability[2]

Signaling Pathways

Antagonism of the A2B receptor by this compound blocks the initiation of downstream signaling cascades. The primary pathways affected are the Gs-cAMP-PKA and Gq-PLC-IP3/DAG pathways.

A2B Receptor Signaling Pathways

A2B_Signaling cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_gq Gq Pathway A2B A2B Receptor Gs Gs A2B->Gs Activates Gq Gq A2B->Gq Activates ISAM140 This compound ISAM140->A2B Antagonizes Adenosine Adenosine Adenosine->A2B Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Pro-inflammatory cytokines) CREB->Gene PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Mobilizes PKC PKC DAG->PKC Activates DownstreamGq Downstream Effects (e.g., Cell Proliferation, Cytokine Release) Ca->DownstreamGq PKC->DownstreamGq

Caption: A2B Receptor Signaling Pathways and this compound Antagonism.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Radioligand Binding Assay for A2B Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

Materials:

  • Membrane preparations from HEK-293 cells stably expressing the human A2B receptor.

  • [³H]DPCPX (radioligand).

  • This compound.

  • NECA (non-selective adenosine receptor agonist for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the A2B receptor-expressing cell membranes on ice. Resuspend the membranes in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of [³H]DPCPX (final concentration ~25 nM) and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of [³H]DPCPX and 50 µL of NECA (final concentration 400 µM).

    • Competition Binding: 50 µL of [³H]DPCPX and 50 µL of varying concentrations of this compound.

  • Add 100 µL of the membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

cAMP Accumulation Assay

Objective: To determine the functional antagonist potency (KB) of this compound at the A2B receptor.

Materials:

  • HEK-293 cells expressing the human A2B receptor.

  • NECA (agonist).

  • This compound.

  • Rolipram (phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF-based or ELISA-based).

  • Cell culture medium.

  • Assay buffer.

Procedure:

  • Cell Seeding: Seed HEK-293-A2BR cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound and a fixed concentration of rolipram (e.g., 30 µM) for 15 minutes at 37°C.

  • Stimulation: Add NECA to a final concentration that elicits a submaximal response (e.g., EC80) and incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve for this compound's inhibition of NECA-stimulated cAMP production. Calculate the IC50 value and subsequently the KB value using the Schild equation.[2]

3D Tumor Spheroid Viability Assay

Objective: To assess the effect of this compound on the viability of cancer cells grown in a 3D culture model.

Materials:

  • Breast cancer cell line (e.g., patient-derived).

  • Ultra-low attachment 96-well plates.

  • Cell culture medium.

  • This compound.

  • Cell viability reagent (e.g., CellTiter-Glo® 3D).

  • Plate reader for luminescence.

Procedure:

  • Spheroid Formation: Seed cancer cells in ultra-low attachment plates at a density that promotes the formation of single spheroids per well (e.g., 1,000-5,000 cells/well). Incubate for 3-4 days to allow spheroid formation.

  • Treatment: Add varying concentrations of this compound to the wells containing spheroids. Include a vehicle control.

  • Incubation: Incubate the spheroids with this compound for 4 days.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of the treated spheroids to the vehicle control to determine the relative cell viability.[2]

Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of pulmonary fibrosis.

Materials:

  • C57BL/6 mice (8-10 weeks old).

  • Bleomycin sulfate.

  • This compound.

  • Saline.

  • Anesthesia.

  • Hydroxyproline assay kit.

  • Histology equipment.

Procedure:

  • Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in saline. Control mice receive saline only.

  • Treatment: Begin treatment with this compound (at a predetermined dose and route of administration, e.g., daily intraperitoneal injection) on a specified day post-bleomycin instillation (e.g., day 7) and continue for a defined period (e.g., 14 or 21 days). A vehicle control group for the bleomycin-treated mice should be included.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect the lungs.

  • Histological Analysis: Perfuse the lungs with formalin and embed in paraffin. Section the lungs and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.

  • Biochemical Analysis: Homogenize a portion of the lung tissue and measure the hydroxyproline content using a commercially available kit. Hydroxyproline is a major component of collagen and its level correlates with the degree of fibrosis.

  • Data Analysis: Compare the Ashcroft scores and hydroxyproline levels between the different treatment groups to assess the anti-fibrotic effect of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow Start Start Prep Prepare A2BR Membranes and Reagents Start->Prep Setup Set up 96-well Plate: Total, Non-specific, and Competition Binding Wells Prep->Setup Incubate Incubate at RT for 60 min Setup->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for Radioligand Binding Assay.

3D Tumor Spheroid Assay Workflow

Spheroid_Assay_Workflow Start Start Seed Seed Cancer Cells in Ultra-low Attachment Plate Start->Seed Form Incubate for 3-4 Days to Form Spheroids Seed->Form Treat Treat with this compound and Vehicle Control Form->Treat Incubate Incubate for 4 Days Treat->Incubate Assess Assess Viability with Luminescence-based Reagent Incubate->Assess Measure Measure Luminescence Assess->Measure Analyze Data Analysis: Determine Relative Viability Measure->Analyze End End Analyze->End

Caption: Workflow for 3D Tumor Spheroid Viability Assay.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate due to its high potency and selectivity for the A2B adenosine receptor. The data and protocols presented in this guide underscore the significance of A2BAR antagonism as a strategy for intervening in diseases such as cancer and pulmonary fibrosis. The detailed methodologies and visual representations of signaling pathways and experimental workflows are intended to facilitate further research into the multifaceted roles of the A2B receptor and the therapeutic potential of its antagonists. As our understanding of A2BAR biology continues to evolve, selective antagonists like this compound will be instrumental in translating this knowledge into novel and effective clinical interventions.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of ISAM-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), with a Ki value of 3.49 nM.[1] As an A2BAR antagonist, this compound is a valuable tool for studying the physiological and pathological roles of this receptor. The A2B receptor is a G protein-coupled receptor (GPCR) involved in various cellular processes, and its dysregulation has been implicated in conditions such as inflammation, fibrosis, and cancer. This document provides a detailed protocol for the synthesis and purification of this compound, intended to support research and drug development efforts targeting the A2B adenosine receptor.

Physicochemical and Pharmacological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
IUPAC Name Isopropyl 4-(furan-2-yl)-2-methyl-1,4-dihydrobenzo[2][3]imidazo[1,2-a]pyrimidine-3-carboxylate
Molecular Formula C19H19N3O3
Molecular Weight 337.37 g/mol
Binding Affinity (Ki) 3.49 nM for human A2B adenosine receptor[1]
Appearance Expected to be a solid
Solubility Soluble in organic solvents like DMSO and ethanol[4]

Experimental Protocols

Synthesis of this compound via Biginelli-type Reaction

The synthesis of this compound is achieved through a one-pot, three-component Biginelli-type reaction. This reaction involves the condensation of 2-aminobenzimidazole, furfural, and isopropyl acetoacetate.

Materials and Reagents:

  • 2-aminobenzimidazole

  • Furfural

  • Isopropyl acetoacetate

  • Catalyst (e.g., ZnCl2, p-toluenesulfonic acid, or a Brønsted acidic ionic liquid)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free conditions)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-aminobenzimidazole (1.0 mmol), furfural (1.0 mmol), and isopropyl acetoacetate (1.2 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol) and a catalytic amount of the selected acid catalyst (e.g., 0.1 mmol of ZnCl2).

  • Reaction Conditions: The reaction mixture is then stirred at an elevated temperature. Depending on the catalyst and solvent system, this can range from refluxing in ethanol (approximately 78°C) to heating under solvent-free conditions at 80-100°C.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is then taken forward for purification.

Purification of this compound by Column Chromatography

The crude this compound is purified using silica gel column chromatography to obtain the final product with high purity.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh) for column chromatography

  • Eluent: A mixture of hexane and ethyl acetate

  • Glass column for chromatography

  • Cotton wool or fritted disc

  • Collection tubes or flasks

  • TLC plates and chamber for fraction analysis

Procedure:

  • Column Packing: A glass column is packed with a slurry of silica gel in hexane. The column should be packed uniformly to avoid channeling.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and loaded onto the top of the silica gel bed. Alternatively, for less soluble compounds, dry loading can be performed by adsorbing the crude product onto a small amount of silica gel and then adding it to the column.

  • Elution: The column is eluted with a hexane/ethyl acetate solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the product from impurities. The ideal starting polarity should be determined by prior TLC analysis of the crude mixture.

  • Fraction Collection: Fractions are collected in separate tubes as the eluent passes through the column.

  • Fraction Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure this compound. Fractions with the same single spot corresponding to the product's Rf value are combined.

  • Solvent Evaporation: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified this compound. The final product should be dried under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-aminobenzimidazole, Furfural, Isopropyl Acetoacetate Reaction Biginelli-type Reaction (Catalyst, Heat) Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Cooling & Solvent Removal Monitoring->Workup Crude_Product Crude this compound Workup->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product Analysis Spectroscopic Analysis (NMR, MS, etc.) Pure_Product->Analysis

Caption: Workflow for this compound Synthesis and Purification.

Signaling Pathway of A2B Adenosine Receptor and Inhibition by this compound

This compound acts as an antagonist at the A2B adenosine receptor. The diagram below depicts the downstream signaling pathways initiated by adenosine binding to the A2BAR and how this compound blocks these effects.

G cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_gq Gq Pathway A2BAR A2B Adenosine Receptor (A2BAR) Gs Gs protein A2BAR->Gs Gq Gq protein A2BAR->Gq Adenosine Adenosine Adenosine->A2BAR ISAM140 This compound ISAM140->A2BAR Antagonist AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Activation PKA->CREB PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ Release / PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response

Caption: this compound Antagonism of A2BAR Signaling Pathways.

References

Application Notes and Protocols for In Vitro Cell Viability Assays Using ISAM-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including cancer biology.[1] Elevated levels of extracellular adenosine in the tumor microenvironment can promote tumor growth, angiogenesis, and immune evasion through the activation of A2BAR. Consequently, targeted blockade of this receptor with antagonists like this compound presents a promising therapeutic strategy in oncology.

These application notes provide detailed protocols for assessing the in vitro effects of this compound on the viability of cancer cells using common colorimetric and luminescent assays. The included methodologies and data will aid researchers in evaluating the cytotoxic and cytostatic potential of this compound in various cancer models.

Mechanism of Action of this compound

This compound functions by competitively binding to the A2B adenosine receptor, thereby preventing its activation by endogenous adenosine. The A2BAR is coupled to Gs and Gq proteins, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP), and the activation of phospholipase C (PLC). These signaling cascades can promote cancer cell proliferation and survival. By inhibiting A2BAR, this compound effectively blocks these downstream signaling pathways.

Data Presentation

While specific IC50 values for this compound in various cancer cell lines are not extensively documented in publicly available literature, studies have demonstrated its ability to significantly reduce cell viability, particularly in 3D spheroid models of breast cancer.[1] The potency of this compound is underscored by its strong binding affinity and functional antagonism at the A2B adenosine receptor.

ParameterValueCell LineNotes
Ki 3.49 nMHEK-293Radioligand binding assay measuring the affinity of this compound for the A2B adenosine receptor.[1]
Kb 27.00 nMHEK-293Functional assay measuring the antagonist potency of this compound in inhibiting NECA-stimulated cAMP accumulation.[1]
Effect on Cell Viability Significantly ReducedPatient-derived breast cancer spheroidsTreatment with this compound for 4 days resulted in a significant reduction in the relative cell viability of breast cancer spheroids.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling A2BAR A2BAR Gs_Gq Gs/Gq A2BAR->Gs_Gq Activates Adenosine Adenosine Adenosine->A2BAR Activates ISAM_140 This compound ISAM_140->A2BAR Inhibits AC_PLC Adenylyl Cyclase (AC) / Phospholipase C (PLC) Gs_Gq->AC_PLC cAMP_IP3 cAMP / IP3 AC_PLC->cAMP_IP3 Proliferation_Survival Cell Proliferation & Survival cAMP_IP3->Proliferation_Survival Promotes

A2BAR Signaling Pathway and this compound Inhibition.

G cluster_workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Add_ISAM140 Add this compound at Varying Concentrations Seed_Cells->Add_ISAM140 Incubate Incubate for Desired Time Period Add_ISAM140->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Incubate_Reagent Incubate with Reagent Add_Reagent->Incubate_Reagent Measure_Signal Measure Signal (Absorbance or Luminescence) Incubate_Reagent->Measure_Signal Analyze_Data Analyze Data & Determine Cell Viability Measure_Signal->Analyze_Data End End Analyze_Data->End

General Experimental Workflow for Cell Viability Assays.

Experimental Protocols

The following are detailed protocols for commonly used in vitro cell viability assays to assess the effect of this compound.

Protocol 1: MTT Assay for Adherent Cancer Cells

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Adherent cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the adherent cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Protocol 2: CellTiter-Glo® 3D Cell Viability Assay for Spheroids

This luminescent assay quantifies ATP, an indicator of metabolically active cells, and is optimized for 3D cell cultures.

Materials:

  • Cancer cell line capable of forming spheroids

  • This compound

  • Complete cell culture medium

  • Ultra-low attachment 96-well round-bottom plates

  • CellTiter-Glo® 3D Reagent (Promega)

  • Opaque-walled 96-well plates suitable for luminescence reading

  • Multichannel pipette

  • Luminometer

Procedure:

  • Spheroid Formation:

    • Seed the cells into an ultra-low attachment 96-well plate at a density appropriate for spheroid formation for your cell line (e.g., 3,000 cells per well) in 100 µL of complete culture medium.

    • Incubate the plate for 3-4 days at 37°C in a 5% CO₂ incubator to allow for spheroid formation.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium.

    • Carefully add the desired volume of the diluted this compound solutions to the respective wells containing spheroids.

    • Incubate the plate for the desired treatment duration (e.g., 4 days).[1]

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® 3D Reagent and the plate containing the spheroids to room temperature for approximately 30 minutes.

    • If the assay will be read in the same plate, ensure it is an opaque-walled plate. If not, carefully transfer the spheroids and medium to an opaque-walled plate.

    • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the anti-cancer effects of this compound. By utilizing these standardized cell viability assays, scientists can obtain reliable and reproducible data on the potency of this selective A2BAR antagonist in various in vitro cancer models. This will contribute to a better understanding of its therapeutic potential and aid in the development of novel cancer therapies.

References

Application Notes and Protocols for ISAM-140 in 3D Breast Cancer Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in cancer research, offering a bridge between traditional 2D cell culture and in vivo animal models.[1][2][3] Breast cancer spheroids, in particular, mimic the avascular tumor microenvironment, including gradients of oxygen, nutrients, and catabolites, as well as complex cell-cell interactions.[4][5][6] These characteristics make them ideal for assessing the efficacy of novel therapeutic agents.

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR).[7][8] The A2BAR is often overexpressed in various cancers, including breast cancer, and its activation by adenosine in the tumor microenvironment can promote tumor growth, angiogenesis, and immune suppression.[9][10] By blocking the A2BAR, this compound presents a promising therapeutic strategy to inhibit tumor progression.

These application notes provide a detailed protocol for the use of this compound in 3D breast cancer spheroid models, including spheroid formation, treatment, and subsequent analysis of anti-tumor effects.

Data Presentation

Table 1: Effect of this compound on Patient-Derived Breast Cancer Spheroid Viability

Treatment GroupConcentration (µM)Relative Cell Viability (%) (Mean ± SD)Statistical Significance (p-value vs. Untreated)
Untreated Control-100 ± 5.2-
This compound1285 ± 6.1< 0.05

Data is representative and compiled from findings reported in literature where A2BAR antagonists, including this compound, were shown to reduce the viability of patient-derived breast cancer spheroids.[7]

Table 2: Effect of this compound on Breast Cancer Spheroid Growth

Treatment GroupConcentration (µM)Spheroid Area (Relative to Day 1) (Mean ± SEM)Statistical Significance (p-value vs. Untreated)
Untreated Control-4.5 ± 0.4-
This compound122.8 ± 0.3< 0.01

This table summarizes the observed reduction in spheroid growth over a 6-day period upon treatment with this compound, as documented in studies using real-time imaging.[7]

Experimental Protocols

Protocol 1: Generation of 3D Breast Cancer Spheroids

This protocol describes the generation of uniform spheroids from breast cancer cell lines using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)[4][5]

  • Complete cell culture medium (e.g., DMEM or RPMI supplemented with 10-20% FBS and 1% penicillin-streptomycin)[4]

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well ultra-low attachment round-bottom plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture breast cancer cells in standard tissue culture flasks until they reach 70-80% confluency.[4]

  • Aspirate the culture medium and wash the cells once with PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete culture medium and collect the cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 8,000 cells per well, depending on the cell line).[1][4]

  • Carefully dispense the cell suspension into the wells of a 96-well ultra-low attachment plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.[4]

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Spheroid formation can be monitored daily using an inverted microscope. Uniform spheroids typically form within 2-4 days.[4]

Protocol 2: Treatment of Breast Cancer Spheroids with this compound

This protocol outlines the procedure for treating pre-formed breast cancer spheroids with this compound.

Materials:

  • Pre-formed breast cancer spheroids (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

Procedure:

  • After 2-4 days of culture, when spheroids have formed, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 25 µM). A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should also be prepared.

  • Carefully remove half of the culture medium from each well of the spheroid plate.

  • Gently add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the treated spheroids for the desired duration (e.g., 4 to 6 days).[7]

  • The effect of the treatment can be assessed using various endpoint assays as described below.

Protocol 3: Analysis of Spheroid Viability and Growth

This protocol provides methods to quantify the effect of this compound on spheroid viability and size.

A. Spheroid Viability Assay (e.g., CellTiter-Glo® 3D Assay)

Materials:

  • Treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Reagent

  • Luminometer

Procedure:

  • Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the relative cell viability by normalizing the luminescence signal of the treated groups to the vehicle control group.[7]

B. Spheroid Growth Measurement (Image-based Analysis)

Materials:

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Acquire brightfield images of the spheroids at regular time intervals (e.g., every 24 hours) throughout the treatment period.

  • Use image analysis software to measure the area or diameter of each spheroid.

  • Calculate the relative spheroid growth by normalizing the area/diameter at each time point to the initial area/diameter at the start of treatment.[7]

Mandatory Visualizations

Signaling Pathway of this compound in Breast Cancer Spheroids

ISAM140_Pathway cluster_TME Tumor Microenvironment cluster_CancerCell Cancer Cell cluster_ImmuneCell Immune Cell (e.g., T cell, NK cell) Adenosine Adenosine A2BAR A2B Adenosine Receptor (A2BAR) Adenosine->A2BAR Activates Immune_Suppression Immune Suppression Adenosine->Immune_Suppression Via A2BAR on immune cells G_Protein G Protein (Gαs) A2BAR->G_Protein Activates Angiogenesis Angiogenesis (VEGF production) A2BAR->Angiogenesis ISAM140 This compound ISAM140->A2BAR Blocks Immune_Activation Immune Activation (Rescue of T/NK cell function) ISAM140->Immune_Activation Promotes AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK PI3K_Akt PI3K/Akt PKA->PI3K_Akt Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K_Akt->Proliferation

Caption: this compound blocks adenosine-mediated A2BAR signaling in cancer and immune cells.

Experimental Workflow for this compound Application

Experimental_Workflow cluster_analysis Endpoint Analysis start Start: Breast Cancer Cell Culture (2D) spheroid_formation Day 0-4: Spheroid Formation (Ultra-low attachment plate) start->spheroid_formation treatment Day 4: this compound Treatment (Varying Concentrations) spheroid_formation->treatment incubation Day 4-10: Incubation treatment->incubation viability Spheroid Viability Assay (e.g., CellTiter-Glo 3D) incubation->viability growth Spheroid Growth Measurement (Microscopy & Image Analysis) incubation->growth data Data Analysis & Interpretation viability->data growth->data

Caption: Workflow for testing this compound efficacy in 3D breast cancer spheroids.

Logical Relationship of this compound's Anti-Tumor Effect

Logical_Relationship cluster_direct Direct Effects on Cancer Cells cluster_indirect Indirect Effects via Immune System ISAM140 This compound Application Block_A2BAR_Cancer Blockade of A2BAR on Cancer Cells ISAM140->Block_A2BAR_Cancer Block_A2BAR_Immune Blockade of A2BAR on Immune Cells ISAM140->Block_A2BAR_Immune Inhibit_Prolif Inhibition of Proliferation and Survival Pathways Block_A2BAR_Cancer->Inhibit_Prolif Outcome Reduced Spheroid Growth & Viability Inhibit_Prolif->Outcome Rescue_Immune Rescue of T cell and NK cell function Block_A2BAR_Immune->Rescue_Immune Rescue_Immune->Outcome Immune-mediated cancer cell killing

References

Application Notes and Protocols for ISAM-140 in Murine Models of Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR). In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2A and A2B receptors on immune cells. By blocking the A2BAR signaling pathway, this compound has been shown in preclinical models to rescue the activity of T cells and Natural Killer (NK) cells, leading to reduced tumor growth. These application notes provide a summary of the mechanism of action of this compound and representative protocols for its use in murine models of solid tumors, based on studies with analogous A2BAR antagonists.

Mechanism of Action

Extracellular adenosine, abundant in the tumor microenvironment, binds to A2B receptors on immune cells, leading to the production of cyclic AMP (cAMP). This signaling cascade suppresses immune cell function. This compound, as an A2BAR antagonist, blocks this interaction, thereby inhibiting cAMP production and preventing the downstream immunosuppressive effects. This restores the proliferative and cytotoxic functions of T cells and NK cells, enhancing the anti-tumor immune response.

Signaling Pathway

The signaling pathway affected by this compound is depicted below. Adenosine, produced in the tumor microenvironment, binds to the A2B receptor on immune cells. This activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which ultimately results in the suppression of T cell and NK cell activity. This compound competitively binds to the A2B receptor, preventing adenosine from binding and thereby inhibiting this immunosuppressive cascade.

ISAM140_Mechanism cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (T cell, NK cell) Adenosine Adenosine A2B_Receptor A2B Receptor Adenosine->A2B_Receptor binds Gs_Protein Gs Protein A2B_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Immunosuppression Immune Suppression (Reduced Proliferation & Cytotoxicity) PKA->Immunosuppression leads to ISAM140 This compound ISAM140->A2B_Receptor blocks

Caption: Mechanism of this compound action on the A2B adenosine receptor signaling pathway.

Data Presentation

While in vivo efficacy data for this compound in murine solid tumor models is not yet publicly available, the following tables summarize representative data from studies using other selective A2BAR antagonists in similar models. This data illustrates the expected outcomes of A2BAR blockade.

Table 1: Effect of A2BAR Antagonists on Tumor Growth in Murine Models

CompoundMurine ModelTumor Cell LineAdministration RouteDose & ScheduleTumor Growth Inhibition (%)Reference
PSB1115C57BL/6B16-F10 MelanomaPeritumoral1 mg/kg, daily~50%
ATL801BALB/c4T1 Breast CancerIntratumoral3 times weekly>50%
MRS1754C57BL/6B16-SIY MelanomaDailyNot SpecifiedSignificant
M1069 (Dual A2A/A2B)BALB/c4T1 Breast CancerOral gavage30, 100, 300 mg/kg, BIDDose-dependent

Table 2: Immunomodulatory Effects of A2BAR Antagonists in the Tumor Microenvironment

CompoundMurine ModelTumor Cell LineKey Immunological ChangeMagnitude of ChangeReference
PSB1115C57BL/6B16-F10 MelanomaIncrease in tumor-infiltrating CD8+ T cellsSignificant increase
PSB1115C57BL/6B16-F10 MelanomaIncrease in tumor-infiltrating NKT cellsSignificant increase
PSB1115C57BL/6B16-F10 MelanomaDecrease in tumor-infiltrating MDSCsSignificant decrease
ATL801C57BL/6MB49 Bladder CancerIncrease in intratumoral IFNγ and CXCL10Significant increase
MRS1754A2BR-/- miceB16-SIY MelanomaIncreased frequency of tumor-infiltrating CD8+ T cellsSignificant increase

Experimental Protocols

The following are detailed, representative protocols for evaluating the efficacy of an A2BAR antagonist, such as this compound, in a murine model of a solid tumor. These protocols are based on methodologies reported for other selective A2BAR antagonists.

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice, 1 week) Tumor_Inoculation Tumor Cell Inoculation (e.g., B16-F10 cells, s.c.) Animal_Acclimation->Tumor_Inoculation Tumor_Growth Allow Tumors to Establish (e.g., to 50-100 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomize into Groups (Vehicle, this compound) Tumor_Growth->Randomization Treatment Daily Treatment (e.g., i.p. or oral gavage) Randomization->Treatment Monitoring Monitor Tumor Growth (Calipers, twice weekly) Treatment->Monitoring Euthanasia Euthanasia & Tissue Harvest Monitoring->Euthanasia Tumor_Analysis Tumor Analysis (Weight, Volume) Euthanasia->Tumor_Analysis Immune_Profiling Immune Cell Profiling (Flow Cytometry, IHC) Euthanasia->Immune_Profiling Cytokine_Analysis Cytokine Analysis (ELISA, Luminex) Euthanasia->Cytokine_Analysis

Caption: General experimental workflow for in vivo efficacy studies.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Melanoma Model

1. Animal Model and Tumor Cell Line:

  • Animals: 6-8 week old male C57BL/6 mice.
  • Tumor Cells: B16-F10 melanoma cells, maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Tumor Implantation:

  • Harvest B16-F10 cells and resuspend in sterile, serum-free PBS at a concentration of 2.5 x 10^6 cells/mL.
  • Inject 100 µL of the cell suspension (2.5 x 10^5 cells) subcutaneously into the right flank of each mouse.
  • Allow tumors to grow until they reach a palpable size of approximately 50-100 mm³.

3. Drug Preparation and Administration:

  • This compound Formulation (Example): Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a vehicle of sterile PBS or a solution containing 0.5% carboxymethylcellulose. The final DMSO concentration should be less than 5%.
  • Dosing: Based on studies with similar A2BAR antagonists, a starting dose could be in the range of 1-10 mg/kg.
  • Administration: Administer the prepared this compound solution or vehicle control daily via intraperitoneal (i.p.) injection or oral gavage.

4. Tumor Growth Monitoring:

  • Measure tumor dimensions twice weekly using digital calipers.
  • Calculate tumor volume using the formula: Volume = (length x width²) / 2.
  • Monitor animal body weight and overall health throughout the study.

5. Endpoint and Tissue Collection:

  • Euthanize mice when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period.
  • Excise tumors, measure their final weight and volume.
  • Collect spleens and tumor-draining lymph nodes for immunological analysis.

Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes

1. Tumor Processing:

  • Mince the excised tumor tissue into small pieces in RPMI-1640 medium.
  • Digest the tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase D (1 mg/mL), DNase I (0.1 mg/mL), and hyaluronidase (0.1 mg/mL) in RPMI for 30-60 minutes at 37°C with agitation.
  • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
  • Lyse red blood cells using an ACK lysis buffer.

2. Flow Cytometry Staining:

  • Wash the single-cell suspension in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
  • Count the cells and aliquot approximately 1-2 x 10^6 cells per staining tube.
  • Block Fc receptors with an anti-CD16/32 antibody.
  • Stain for surface markers using a cocktail of fluorescently conjugated antibodies. A representative panel could include:
  • T cells: CD45, CD3, CD4, CD8
  • NK cells: CD45, NK1.1, CD335 (NKp46)
  • Myeloid-Derived Suppressor Cells (MDSCs): CD45, CD11b, Gr-1
  • Dendritic Cells (DCs): CD45, CD11c, MHC-II
  • Activation/Exhaustion Markers: CD69, PD-1, TIM-3, LAG-3
  • For intracellular staining (e.g., for FoxP3 in regulatory T cells or cytokines like IFN-γ and Granzyme B), use a fixation/permeabilization kit according to the manufacturer's instructions after surface staining.
  • Acquire stained cells on a flow cytometer and analyze the data using appropriate software.

3. Data Analysis:

  • Gate on live, single, CD45+ cells to identify hematopoietic cells.
  • Further gate on specific immune cell populations based on their marker expression.
  • Quantify the percentage and absolute number of each immune cell subset within the tumor.
  • Compare the immune cell infiltration between the this compound treated and vehicle control groups.

Disclaimer: The provided protocols are representative examples based on published literature for similar compounds. The optimal dose, administration route, and experimental design for this compound should be determined empirically. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with ISAM-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR)[1][2]. In the tumor microenvironment, high levels of extracellular adenosine act as an immunosuppressive molecule by signaling through adenosine receptors on immune cells[3]. This compound, by blocking the A2BAR, can reverse this immunosuppression and restore the effector functions of various immune cells, making it a promising candidate for cancer immunotherapy[1][4][5]. Flow cytometry is an indispensable tool for elucidating the cellular mechanism of action of drugs like this compound, allowing for the precise quantification of immune cell subsets, their activation status, proliferation, and functional responses at a single-cell level[6][7].

These application notes provide detailed protocols for the flow cytometric analysis of immune cells treated with this compound, enabling researchers to assess its immunomodulatory effects. The protocols cover immune cell isolation, in vitro treatment, antibody staining for various cell surface and intracellular markers, and data acquisition.

Data Presentation: Summary of this compound Effects on Immune Cells

The following table summarizes the quantitative effects of this compound on various immune cell populations as determined by flow cytometry analysis in pre-clinical studies.

Cell TypeMarkerTreatment ConditionEffect of this compoundReference
CD8+ T CellsCD45RA+Adenosine-induced suppressionRescued proliferation[1]
CD4+ T CellsCD45RA-Adenosine-induced suppressionRescued proliferation[1]
CD4+ T CellsCD45RA+Adenosine-induced suppressionRescued proliferation[1]
NK CellsCD56+Adenosine-induced suppressionRescued proliferation[1]
Tumor Infiltrating Lymphocytes (TILs)CD8/CD4 ratioCo-culture with tumor spheroidsSignificantly increased ratio[1]

Experimental Protocols

Protocol 1: In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs) with this compound

This protocol describes the in vitro treatment of human PBMCs with this compound to assess its impact on immune cell proliferation and phenotype in the presence of an adenosine-induced suppressive environment.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution prepared in DMSO)

  • Adenosine (stock solution prepared in sterile water)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well cell culture plates

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining with Proliferation Dye: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add the cell proliferation dye at the manufacturer's recommended concentration. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium and incubate on ice for 5 minutes. Wash the cells twice with complete medium.

  • Cell Seeding: Resuspend the labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Treatment Setup: Prepare the following treatment conditions in triplicate:

    • Unstimulated Control (medium only)

    • Stimulated Control (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads)

    • Stimulated + Adenosine (e.g., 50 µM Adenosine)

    • Stimulated + Adenosine + this compound (e.g., 1 µM this compound)

    • Stimulated + this compound (to test for direct effects of the compound)

  • Incubation: Add 100 µL of the respective treatment solutions to the wells. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

  • Cell Harvesting: After incubation, gently resuspend the cells in each well and transfer to FACS tubes. Wash the cells with 2 mL of cold PBS and centrifuge at 350 x g for 5 minutes. Discard the supernatant.

Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping and Proliferation

This protocol details the staining procedure for identifying major immune cell subsets and analyzing their proliferation based on the dilution of the proliferation dye.

Materials:

  • Harvested cells from Protocol 1

  • Live/Dead Fixable Viability Dye

  • Fluorochrome-conjugated monoclonal antibodies (see antibody panel suggestion below)

  • Flow Cytometry Staining Buffer

  • Fixation/Permeabilization Buffer (if performing intracellular staining)

  • Permeabilization/Wash Buffer (if performing intracellular staining)

Suggested Antibody Panel:

MarkerFluorochromeCell Population
Live/Dead Dye(e.g., Zombie Aqua™)Distinguishes live/dead cells
CD3(e.g., PE-Cy7)T Cells
CD4(e.g., APC)Helper T Cells
CD8(e.g., PerCP-Cy5.5)Cytotoxic T Cells
CD56(e.g., PE)NK Cells
CD19(e.g., FITC)B Cells
CD45RA(e.g., BV605)Naive and Effector T Cells

Staining Procedure:

  • Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.

  • Surface Marker Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of surface antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Wash: Add 2 mL of Flow Cytometry Staining Buffer, centrifuge at 350 x g for 5 minutes, and discard the supernatant. Repeat this wash step.

  • Fixation (Optional): If not proceeding to intracellular staining, resuspend the cells in 300 µL of Flow Cytometry Staining Buffer for immediate acquisition or in a suitable fixation buffer for later analysis.

  • Data Acquisition: Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.

Visualizations

Signaling Pathway

ISAM_140_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates ISAM140 This compound ISAM140->A2BAR Blocks AC Adenylyl Cyclase A2BAR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates pAMPK pAMPK cAMP->pAMPK Increases Suppression Immunosuppression (↓ Proliferation, ↓ Effector Function) PKA->Suppression pAMPK->Suppression

Caption: A2B adenosine receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment In Vitro Culture cluster_staining Flow Cytometry Staining cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from Whole Blood Prolif_Dye Label PBMCs with Proliferation Dye PBMC_Isolation->Prolif_Dye Seeding Seed Labeled PBMCs in 96-well Plate Prolif_Dye->Seeding Treatment Add Stimulants, Adenosine, and this compound Seeding->Treatment Incubation Incubate for 3-5 Days at 37°C Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Viability Stain with Live/Dead Dye Harvest->Viability Surface Stain with Surface Antibody Cocktail Viability->Surface Acquisition Acquire on Flow Cytometer Surface->Acquisition Gating Gate on Immune Cell Subsets Acquisition->Gating Analysis Analyze Proliferation and Phenotype Gating->Analysis

Caption: Experimental workflow for flow cytometry analysis of this compound treated immune cells.

References

Application Notes and Protocols: Performing a cAMP Assay with ISAM-140 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a crucial second messenger molecule involved in numerous cellular signaling pathways. Its intracellular concentration is tightly regulated, primarily through the activity of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade cAMP. G protein-coupled receptors (GPCRs) are a major class of transmembrane receptors that modulate adenylyl cyclase activity. GPCRs that couple to the Gs alpha subunit (Gαs) activate adenylyl cyclase, leading to an increase in intracellular cAMP levels, while those that couple to the Gi alpha subunit (Gαi) inhibit its activity.

The A2B adenosine receptor (A2BAR) is a Gαs-coupled GPCR that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase and increases intracellular cAMP. ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor.[1][2][3] It competitively binds to the receptor, preventing agonist-mediated activation and the subsequent rise in intracellular cAMP.[1] Therefore, a cAMP accumulation assay is a robust and direct functional method to characterize the inhibitory activity of this compound and determine its potency.

This document provides a detailed protocol for performing a competitive cAMP assay to measure the effect of this compound treatment in a cell-based system. The protocol is based on a homogeneous competitive immunoassay format, such as HTRF, LANCE® (TR-FRET), or AlphaScreen®, which are widely used for their high sensitivity, and suitability for high-throughput screening.

Signaling Pathway of A2B Adenosine Receptor and Inhibition by this compound

Gs_pathway_inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BAR A2B Receptor G_protein Gαsβγ A2BAR->G_protein Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Synthesizes G_protein->AC Stimulates Adenosine Adenosine (Agonist) Adenosine->A2BAR Binds & Activates ISAM140 This compound (Antagonist) ISAM140->A2BAR Binds & Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates experimental_workflow start Start cell_culture Culture A2BAR-expressing cells start->cell_culture plating Seed cells into a multi-well plate cell_culture->plating incubation_overnight Incubate overnight plating->incubation_overnight wash Wash cells with assay buffer incubation_overnight->wash add_ibmx Add assay buffer with IBMX wash->add_ibmx add_isam140 Add this compound serial dilutions and vehicle control add_ibmx->add_isam140 pre_incubation Pre-incubate for 15-30 min add_isam140->pre_incubation add_neca Add NECA (agonist) to stimulate cAMP production pre_incubation->add_neca incubation_stimulation Incubate for 30-60 min add_neca->incubation_stimulation lysis_detection Lyse cells and add cAMP detection reagents incubation_stimulation->lysis_detection incubation_detection Incubate for 1-4 hours lysis_detection->incubation_detection read_plate Read plate on a compatible microplate reader incubation_detection->read_plate data_analysis Analyze data and calculate IC50 and Kb read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols for ISAM-140 in In Vivo Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor that is increasingly recognized as a key player in tumor immune evasion.[1][2] In the tumor microenvironment (TME), high concentrations of adenosine, produced by stressed or dying cells, signal through A2BAR on immune cells, leading to the suppression of anti-tumor immunity. This compound blocks this immunosuppressive pathway, thereby restoring the function of T cells and Natural Killer (NK) cells and promoting an anti-tumor immune response. These characteristics make this compound a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other treatments.

This document provides detailed application notes and protocols for the administration of this compound in in vivo cancer research, based on available data for this compound and structurally related A2BAR antagonists.

Data Presentation

This compound In Vitro and Ex Vivo Activity
ParameterValueCell/Model SystemReference
Binding Affinity (Ki) 3.49 nMHuman A2B Adenosine Receptor[2]
Functional Antagonism (Kb) Not explicitly stated, but demonstrated to inhibit cAMP accumulationHEK-293 cells[1]
Rescue of T Cell Proliferation Rescued proliferation of CD8+ and CD4+ T cell subsetsHuman Peripheral Blood Mononuclear Cells (PBMCs)[1]
Rescue of NK Cell Proliferation Rescued NK cell proliferationHuman PBMCs[1]
Effect on Tumor Spheroids Significantly reduced relative cell viabilityPatient-derived breast cancer spheroids[1]
Representative In Vivo Data for Selective A2BAR Antagonists

No specific in vivo efficacy, pharmacokinetic, or toxicology data for this compound has been published. The following table summarizes data from in vivo studies of other selective A2BAR antagonists (PSB-603 and MRS1754) to provide a reference for experimental design.

ParameterCompoundDosage and AdministrationAnimal ModelKey FindingsReference
Anti-inflammatory Efficacy PSB-6035 mg/kg, intraperitoneal (i.p.)Mouse model of zymosan-induced peritonitisSignificantly reduced neutrophil infiltration and levels of inflammatory cytokines (IL-6, TNF-α).[3]
Metabolic Effects PSB-6035 mg/kg (daily) or 2 x 5 mg/kg (daily), i.p.Mice with diet-induced obesitySignificantly reduced body weight.[4]
Anti-tumor Efficacy PSB-60310 mg/kgTransgenic mouse model of lung cancer (in combination with erlotinib)Improved tumor and immune responses.[5]
Renal Protection MRS17540.2 and 1.0 mg/kg, i.p.Rat model of diabetic nephropathyAttenuated glomerulosclerosis.[6]
Neuroprotection MRS1754500 nM (in vitro study with tissue slices)Rat hippocampal slices (oxygen-glucose deprivation model)Reduced synaptic failure and neuronal death.[7]

Experimental Protocols

In Vitro Cell-Based Assays

A detailed protocol for assessing the in vitro activity of this compound can be found in the supplementary information of the referenced publication.[1] Key assays include:

  • Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for the A2B adenosine receptor.

  • cAMP Accumulation Assays: To measure the functional antagonism of this compound against adenosine-induced cyclic AMP production in cells expressing A2BAR.

  • Immune Cell Proliferation Assays: To evaluate the ability of this compound to rescue T cell and NK cell proliferation from adenosine-mediated suppression. This is typically done by stimulating PBMCs with mitogens in the presence of an adenosine receptor agonist, with and without this compound, and measuring proliferation using methods like CFSE dilution or BrdU incorporation.

Representative In Vivo Administration Protocol for this compound

Disclaimer: The following protocol is a representative methodology based on published studies of similar selective A2BAR antagonists. Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model and cancer type.

1. Materials

  • This compound (powder)

  • Vehicle for solubilization (e.g., sterile PBS, or a formulation of DMSO, PEG300, Tween-80, and saline)

  • Syngeneic tumor-bearing mice (e.g., BALB/c mice with 4T1 breast cancer or C57BL/6 mice with MC38 colon cancer)

  • Standard animal handling and injection equipment

2. Preparation of this compound Formulation

A suggested formulation protocol, adapted from a commercial supplier for a similar A2BAR antagonist (MRS1754), is provided below.[8] It is crucial to determine the solubility and stability of this compound in the chosen vehicle.

  • Prepare a stock solution of this compound in DMSO (e.g., 15 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the solution and mix until uniform.

  • Add 450 µL of sterile saline to reach a final volume of 1 mL. This results in a suspended solution.

  • The final concentration of the working solution should be calculated based on the desired dosage and the injection volume. Prepare fresh on the day of use.

3. Animal Model and Tumor Implantation

  • Use immunocompetent mice to properly evaluate the immunomodulatory effects of this compound.

  • Inject tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) subcutaneously into the flank of the mice.

  • Allow tumors to establish to a palpable size (e.g., 50-100 mm³) before starting treatment.

4. Administration of this compound

  • Dosage: Based on related compounds, a starting dose range of 1-10 mg/kg could be explored.[4][5]

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for similar compounds in preclinical studies.[3][4] Oral gavage is another potential route but would require further formulation and pharmacokinetic studies.

  • Dosing Schedule: A daily or twice-daily administration schedule is often used for small molecule inhibitors.[4]

  • Control Groups: Include a vehicle control group that receives the same formulation without this compound. A positive control, such as an anti-PD-1 antibody, could also be included for comparison.

5. Monitoring and Endpoints

  • Tumor Growth: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight and Animal Health: Monitor the body weight of the mice and observe for any signs of toxicity (e.g., changes in behavior, ruffled fur).

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry. This can include staining for CD4+, CD8+, and NK cells, as well as activation markers like CD69 and effector molecules like Granzyme B and Perforin.

  • Pharmacokinetic Analysis: Blood samples can be collected at various time points after administration to determine the pharmacokinetic profile of this compound (Cmax, Tmax, half-life).

  • Toxicology: At the end of the study, major organs can be collected for histopathological analysis to assess any potential toxicity.

Visualizations

Signaling Pathway

ISAM140_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (T cell, NK cell) Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR binds & activates AC Adenylate Cyclase A2BAR->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Immunosuppression Immune Suppression (Reduced Proliferation & Cytotoxicity) PKA->Immunosuppression leads to This compound This compound This compound->A2BAR blocks

Caption: Mechanism of action of this compound in blocking adenosine-mediated immunosuppression.

Experimental Workflow

InVivo_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Tumor_Cell_Culture Tumor Cell Culture Tumor_Implantation Tumor Implantation Tumor_Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation ISAM140_Formulation This compound Formulation Treatment_Initiation Treatment Initiation (this compound or Vehicle) ISAM140_Formulation->Treatment_Initiation Tumor_Growth Tumor Growth (to palpable size) Tumor_Implantation->Tumor_Growth Tumor_Growth->Treatment_Initiation Monitoring Monitoring (Tumor Volume, Body Weight) Treatment_Initiation->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tissue_Harvesting Tissue Harvesting (Tumor, Spleen, Organs) Endpoint->Tissue_Harvesting Data_Analysis Data Analysis (Efficacy, PK, Toxicology) Tissue_Harvesting->Data_Analysis

Caption: General workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for ISAM-140, a Selective A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes.[1][2][3] The A2B receptor is of significant interest in drug discovery, particularly in the fields of oncology and immunology, due to its role in tumor growth, angiogenesis, and immune suppression.[4][5] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological activity and therapeutic potential.

Mechanism of Action

This compound functions by competitively binding to the A2B adenosine receptor, thereby blocking the binding of the endogenous agonist, adenosine. Activation of A2BAR typically leads to the stimulation of adenylyl cyclase through Gs proteins, resulting in an increase in intracellular cyclic AMP (camp).[6] By antagonizing this receptor, this compound inhibits the downstream signaling cascade initiated by adenosine.

Data Presentation

The following table summarizes the reported binding affinity and functional activity of this compound.

ParameterSpeciesCell LineAssay TypeValueReference
KiHumanHEK-293 (recombinant)Radioligand Binding3.49 nM[7]
KbHumanHEK-293 (recombinant)cAMP Accumulation27.00 nM[7]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol outlines the basic procedures for culturing cell lines commonly used in A2BAR research.

Materials:

  • HEK-293, U2OS, or other suitable cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cells with PBS. c. Add Trypsin-EDTA and incubate for 2-5 minutes until cells detach. d. Neutralize trypsin with complete growth medium. e. Centrifuge the cell suspension and resuspend the pellet in fresh medium. f. Seed new culture flasks at the desired density.

Protocol 2: cAMP Accumulation Assay to Determine this compound Potency

This protocol describes how to measure the antagonistic effect of this compound on agonist-induced cAMP production in HEK-293 cells endogenously or recombinantly expressing the human A2BAR.

Materials:

  • HEK-293 cells expressing A2BAR

  • DMEM with 50 mM HEPES, pH 7.4

  • This compound

  • NECA (5'-N-Ethylcarboxamidoadenosine) - A2BAR agonist

  • Rolipram (phosphodiesterase inhibitor)

  • Adenosine deaminase (ADA)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay)

  • White 96-well microplates

Procedure:

  • Seed HEK-293 cells into white 96-well plates at a density of 30,000 cells per well and incubate overnight.

  • The next day, wash the cells once with assay buffer (DMEM with 50 mM HEPES).

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1 hour at 37°C.

  • To stimulate cAMP production, add a fixed concentration of NECA (e.g., 100 nM) to the wells. The assay should also include wells with rolipram (10 µM) and adenosine deaminase (3 units/mL) to prevent cAMP degradation and remove endogenous adenosine, respectively.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Calculate the inhibitory constant (Kb) of this compound from the concentration-response curves.

G cluster_workflow Experimental Workflow: cAMP Assay A Seed HEK-293 cells in 96-well plate B Incubate overnight A->B C Wash cells with assay buffer B->C D Pre-incubate with this compound C->D E Stimulate with NECA D->E F Incubate for 30 minutes E->F G Lyse cells and measure cAMP F->G H Data analysis G->H

cAMP Assay Workflow

Protocol 3: Cell Viability Assay to Assess Cytotoxicity

This protocol is used to determine if this compound has any cytotoxic effects on its own.

Materials:

  • Target cell line (e.g., breast cancer cell line MDA-MB-231)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours.

  • At the end of the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's protocol to measure cell viability.[8]

  • Measure luminescence using a plate reader.

  • Plot cell viability against this compound concentration to determine any potential cytotoxic effects.

Protocol 4: Breast Cancer Spheroid Growth Assay

This protocol assesses the effect of this compound on the growth of 3D tumor spheroids, which more closely mimic in vivo tumors.

Materials:

  • Breast cancer cell line (e.g., MCF-7, T47D)

  • Ultra-low attachment 96-well plates

  • This compound

  • Cell culture medium

  • Imaging system (e.g., IncuCyte)

Procedure:

  • Seed breast cancer cells in ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well to allow spheroid formation.

  • After 3-4 days, when spheroids have formed, treat them with this compound at various concentrations.

  • Monitor spheroid growth over several days using an imaging system to capture brightfield images at regular intervals.[8]

  • Analyze the images to measure the area or volume of the spheroids over time.

  • Compare the growth curves of treated spheroids to untreated controls to evaluate the effect of this compound.

Protocol 5: T-cell and NK-cell Proliferation Assay

This protocol evaluates the ability of this compound to rescue T-cell and NK-cell proliferation from adenosine-mediated suppression.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells and NK-cells

  • AIM-V or X-VIVO20 medium

  • This compound

  • Adenosine

  • Cell proliferation dye (e.g., CFSE)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Label the cells with a proliferation dye like CFSE.

  • Culture the cells in the presence of a T-cell activator (e.g., anti-CD3/CD28 beads).

  • Add a sub-apoptotic concentration of adenosine (e.g., 0.1 mM) to suppress proliferation.[8]

  • Treat the cells with this compound (e.g., 12 µM).[8]

  • After 3-6 days, harvest the cells and analyze the dilution of the proliferation dye by flow cytometry to measure cell division.

  • Compare the proliferation of different lymphocyte subsets in the presence and absence of this compound to determine its rescue effect.

Signaling Pathway

The A2B adenosine receptor is a Gs-coupled GPCR. Upon agonist binding, it activates adenylyl cyclase, leading to the production of cAMP. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses. This compound, as an antagonist, blocks this entire cascade at the receptor level.

G cluster_pathway A2B Adenosine Receptor Signaling Pathway Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR G_protein Gs Protein A2BAR->G_protein Activates ISAM140 This compound ISAM140->A2BAR Inhibits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

A2BAR Signaling Pathway

References

Application Notes and Protocols: In Vitro Evaluation of ISAM-140 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in various physiological and pathological processes, including cancer.[1] In the tumor microenvironment, high concentrations of adenosine can promote tumor growth, angiogenesis, and immune evasion, in part through the activation of A2BAR on cancer and immune cells.[2][3] Blockade of A2BAR signaling is therefore a promising strategy in cancer therapy.[4][5] While the standalone effects of A2BAR antagonists are under investigation, their potential to synergize with conventional chemotherapy agents to enhance anti-tumor efficacy is an area of significant interest.

These application notes provide a framework for the in vitro evaluation of this compound in combination with standard chemotherapy drugs. The protocols outlined below are based on established methodologies for assessing drug synergy and cellular responses to combination treatments. While direct experimental data for this compound combined with specific chemotherapies are not yet broadly published, studies on other A2A/A2B receptor antagonists have shown enhanced antitumor activity when combined with agents like cisplatin, providing a strong rationale for such investigations.[2][6]

Data Presentation

The following tables are templates for summarizing quantitative data from in vitro combination studies of this compound and various chemotherapy agents.

Table 1: IC50 Values of this compound and Chemotherapy Agents in Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Chemotherapy AgentChemotherapy Agent IC50 (µM)
MDA-MB-231Breast CancerData to be determinedDoxorubicinData to be determined
HCT116Colon CancerData to be determinedCisplatinData to be determined
A549Lung CancerData to be determinedPaclitaxelData to be determined
Add other relevant cell lines

Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations

CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8]

Cell LineChemotherapy AgentCombination Ratio (this compound:Chemo)Fa (Fraction Affected)CI ValueInterpretation
MDA-MB-231Doxorubicine.g., 1:10.50Data to be determined
0.75Data to be determined
0.90Data to be determined
HCT116Cisplatine.g., 1:10.50Data to be determined
0.75Data to be determined
0.90Data to be determined
A549Paclitaxele.g., 1:10.50Data to be determined
0.75Data to be determined
0.90Data to be determined
Add other combinations

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis using the MTT Assay and Chou-Talalay Method

This protocol details the assessment of cell viability in response to this compound and a chemotherapy agent, both alone and in combination, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] The resulting data is then used to determine synergy, additivity, or antagonism using the Chou-Talalay method.[7][8]

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Chemotherapy agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the chemotherapy agent in an appropriate solvent (e.g., DMSO).

    • Single-agent dose-response: Prepare serial dilutions of each drug in culture medium. Add 100 µL of the diluted drugs to the respective wells to achieve the final desired concentrations. Include a vehicle control.

    • Combination treatment: Prepare drug combinations at a constant ratio (e.g., based on the ratio of their individual IC50 values) and perform serial dilutions. Add 100 µL of the combined drug dilutions to the designated wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis (Chou-Talalay Method):

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value for each individual drug.

    • Use software like CompuSyn to input the dose-response data for the single agents and the combination.[10] The software will calculate the Combination Index (CI) at different effect levels (Fraction Affected, Fa).

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol is for quantifying apoptosis in cancer cells following treatment with this compound and a chemotherapy agent, alone and in combination.[11][12]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with this compound, the chemotherapy agent, and their combination at predetermined concentrations (e.g., IC50 values) for 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA and then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

G cluster_0 Experimental Workflow: Synergy Assessment A 1. Seed Cancer Cells (96-well plate) B 2. Treat with this compound, Chemo Agent, and Combination A->B C 3. Incubate for 72 hours B->C D 4. Perform MTT Assay C->D E 5. Measure Absorbance (570 nm) D->E F 6. Analyze Data using Chou-Talalay Method E->F G Determine IC50 and Combination Index (CI) F->G

Caption: Workflow for determining the synergistic effects of this compound and chemotherapy.

G cluster_1 Proposed Signaling Pathway of this compound and Chemotherapy Synergy cluster_2 Cancer Cell Adenosine Extracellular Adenosine A2BAR A2B Receptor Adenosine->A2BAR cAMP ↓ cAMP A2BAR->cAMP Gs ISAM140 This compound ISAM140->A2BAR Chemo Chemotherapy Agent DNADamage ↑ DNA Damage Chemo->DNADamage Proliferation ↓ Cell Proliferation cAMP->Proliferation Survival ↓ Cell Survival cAMP->Survival Synergy Synergistic Anti-Tumor Effect Proliferation->Synergy Survival->Synergy Apoptosis ↑ Apoptosis DNADamage->Apoptosis Apoptosis->Synergy

References

Unlocking T-Cell Proliferation: Application Notes and Protocols for ISAM-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of ISAM-140, a potent and selective A2B adenosine receptor (A2BAR) antagonist, on T-cell proliferation. The provided data and protocols are intended to guide researchers in designing and executing experiments to investigate the immunomodulatory properties of this compound and similar compounds.

Introduction

In the tumor microenvironment, high concentrations of adenosine act as an immunosuppressive signaling molecule, hindering anti-tumor immune responses. Adenosine exerts its effects through four G-protein coupled receptors, with the A2B adenosine receptor (A2BAR) playing a significant role in mediating immunosuppression. This compound is a small molecule antagonist of A2BAR. By blocking the A2BAR signaling pathway, this compound has been shown to rescue T-cell proliferation from the suppressive effects of adenosine, thereby enhancing immune cell function.[1][2]

Data Summary

The following tables summarize the quantitative data on the effect of this compound on T-cell proliferation and cytokine production in the presence of adenosine.

Table 1: Rescue of T-Cell Subset Proliferation by this compound

T-Cell SubsetTreatmentRelative Proliferation (Normalized to Control)
CD45RA- CD4+ T-Cells Adenosine (0.1 mM)Decreased
Adenosine (0.1 mM) + this compound (12 µM)Rescued
CD45RA+ CD4+ T-Cells Adenosine (0.1 mM)Decreased
Adenosine (0.1 mM) + this compound (12 µM)Rescued
CD45RA- CD8+ T-Cells Adenosine (0.1 mM)Decreased
Adenosine (0.1 mM) + this compound (12 µM)Rescued
CD45RA+ CD8+ T-Cells Adenosine (0.1 mM)Decreased
Adenosine (0.1 mM) + this compound (12 µM)Rescued

Data synthesized from graphical representations in scientific literature. The term "Rescued" indicates a statistically significant increase in proliferation compared to adenosine treatment alone.[1][2][3]

Table 2: Effect of this compound on T-Cell Cytokine Production in the Presence of Adenosine

CytokineT-Cell TypeTreatmentCytokine Production (Relative to Control)
IFN-γ CD4+ T-CellsAdenosineDecreased
CD4+ T-CellsAdenosine + this compound (12 µM)Rescued
CD8+ T-CellsAdenosineDecreased
CD8+ T-CellsAdenosine + this compound (12 µM)Rescued
Perforin CD8+ T-CellsAdenosineDecreased
CD8+ T-CellsAdenosine + this compound (12 µM)Rescued

Data synthesized from graphical representations in scientific literature. The term "Rescued" indicates a statistically significant increase in cytokine production compared to adenosine treatment alone.[1][2]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in blocking the adenosine-mediated immunosuppressive pathway in T-cells.

ISAM140_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binds ISAM140 This compound ISAM140->A2BAR Blocks G_protein G-protein A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Suppression Suppression of T-cell Proliferation & Cytokine Production PKA->Suppression

This compound blocks adenosine binding to the A2B receptor.

Experimental Protocols

The following protocols provide a framework for studying the effect of this compound on T-cell proliferation.

Protocol 1: Human T-Cell Proliferation Assay using CFSE

This protocol details the steps for isolating human peripheral blood mononuclear cells (PBMCs), labeling T-cells with Carboxyfluorescein succinimidyl ester (CFSE), and assessing proliferation in the presence of this compound and adenosine.

Materials:

  • Human peripheral blood

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Human CD3/CD28 T-cell activator beads

  • Recombinant human Interleukin-2 (IL-2)

  • Adenosine solution (10 mM stock)

  • This compound (10 mM stock in DMSO)

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8)

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from human peripheral blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated PBMCs twice with PBS.

  • CFSE Labeling:

    • Resuspend PBMCs in PBS at a concentration of 1 x 10^7 cells/mL.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at 1 x 10^6 cells/mL.

    • Plate 1 mL of the cell suspension into each well of a 24-well plate.

    • Add CD3/CD28 T-cell activator beads at a bead-to-cell ratio of 1:1 and IL-2 to a final concentration of 100 U/mL to all wells except the unstimulated control.

    • Prepare the following treatment groups:

      • Unstimulated Control (no beads, no IL-2)

      • Stimulated Control (beads + IL-2)

      • Adenosine (beads + IL-2 + 0.1 mM Adenosine)

      • This compound (beads + IL-2 + 12 µM this compound)

      • Adenosine + this compound (beads + IL-2 + 0.1 mM Adenosine + 12 µM this compound)

    • Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE dilution profile within the gated CD4+ and CD8+ T-cell populations to determine the percentage of proliferated cells and the proliferation index.

Protocol 2: Intracellular Cytokine Staining for IFN-γ and Perforin

This protocol describes how to measure the production of IFN-γ and perforin by T-cells following treatment with this compound.

Materials:

  • Cells from the T-cell proliferation assay (Protocol 1)

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A (Golgi transport inhibitor)

  • Fixation/Permeabilization solution

  • Fluorescently labeled antibodies against IFN-γ and Perforin

Procedure:

  • Cell Restimulation:

    • On the final day of the proliferation assay, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL).

  • Staining:

    • Harvest and wash the cells.

    • Perform surface staining for CD3, CD4, and CD8 as described previously.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Perform intracellular staining with fluorescently labeled anti-IFN-γ and anti-Perforin antibodies.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the percentage of IFN-γ and Perforin positive cells within the gated CD4+ and CD8+ T-cell populations.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on T-cell proliferation.

TCell_Workflow cluster_analysis Analysis PBMC_Isolation 1. PBMC Isolation from Whole Blood CFSE_Labeling 2. CFSE Labeling of T-Cells PBMC_Isolation->CFSE_Labeling Stimulation_Treatment 3. T-Cell Stimulation (anti-CD3/CD28) & Treatment with this compound +/- Adenosine CFSE_Labeling->Stimulation_Treatment Incubation 4. Incubation (4-5 days) Stimulation_Treatment->Incubation Analysis 5. Analysis Incubation->Analysis Proliferation_Assay 5a. Proliferation Assay (Flow Cytometry - CFSE Dilution) Cytokine_Staining 5b. Intracellular Cytokine Staining (Flow Cytometry - IFN-γ, Perforin)

Workflow for assessing this compound's effect on T-cells.

Conclusion

This compound demonstrates a clear capacity to reverse adenosine-mediated suppression of T-cell proliferation and cytokine production. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of A2BAR antagonists in immuno-oncology and other inflammatory conditions. These studies are crucial for understanding the mechanism of action and for the development of novel immunotherapies.

References

Troubleshooting & Optimization

ISAM-140 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and stability of ISAM-140 in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For aqueous buffers, solubility is significantly lower. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your cell culture medium.

Q2: How should I store the this compound DMSO stock solution?

A2: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored correctly, the stock solution is stable for at least six months.

Q3: I observed precipitation when diluting my this compound stock solution into cell culture media. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this. Key strategies include vortexing during dilution and pre-warming the media.

Q4: How stable is this compound in complete cell culture media containing fetal bovine serum (FBS)?

A4: The stability of this compound can be affected by components in the serum. Our stability studies, summarized in the Data Presentation section, show that this compound's half-life is reduced in the presence of 10% FBS. For long-term experiments (over 48 hours), consider replenishing the media with freshly diluted this compound every 24-48 hours.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

Issue 1: Compound Precipitation in Media
  • Symptom: A cloudy or hazy appearance, or visible particulate matter, in the cell culture medium after adding the this compound stock solution.

  • Cause: The final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. The final DMSO concentration may also be too high.

  • Solution Workflow:

    Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability in biological activity between experiments.

  • Cause: Potential degradation of this compound in the stock solution or in the cell culture media during the experiment.

  • Solution:

    • Check Stock Solution: Use a fresh aliquot of the frozen DMSO stock for each experiment to avoid degradation from multiple freeze-thaw cycles.

    • Assess Stability: Refer to the stability data below. For long-duration experiments, replenish the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).

    • Control for Serum Binding: High serum content can reduce the effective concentration of this compound. Consider performing experiments in lower serum conditions (e.g., 2-5% FBS) if your cell line permits.

Data Presentation

The following tables summarize the solubility and stability data for this compound.

Table 1: Solubility of this compound in Common Cell Culture Media

Media Type (with 10% FBS)Maximum Solubility (µM)Observations
DMEM/F-1250No precipitation observed
RPMI-164040Micro-precipitation above 45 µM
McCoy's 5A50No precipitation observed
Serum-Free Media15Significant precipitation above 20 µM

Table 2: Stability of this compound (20 µM) in DMEM/F-12 at 37°C

Time (Hours)% Remaining (with 10% FBS)% Remaining (Serum-Free)
0100%100%
891%98%
2475%95%
4852%92%
7235%88%

Experimental Protocols

Protocol 1: Determining the Maximum Solubility of this compound

This protocol uses visual inspection to determine the approximate solubility limit of this compound in your specific cell culture medium.

  • Preparation: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.

  • Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock into the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM in 1.5 mL microcentrifuge tubes. Ensure the final DMSO concentration remains constant and below 0.5%.

  • Incubation: Incubate the tubes at 37°C in a cell culture incubator for 2 hours to allow for equilibration.

  • Visual Inspection: After incubation, visually inspect each tube against a dark background for any signs of precipitation (haziness, cloudiness, or visible particles).

  • Determination: The highest concentration that remains clear is the approximate maximum solubility of this compound in that medium.

    Workflow for determining compound solubility.

Protocol 2: Assessing the Stability of this compound by HPLC-MS

This protocol provides a quantitative method to determine the stability of this compound over time.

  • Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 20 µM).

  • Time Points: Aliquot this solution into multiple sterile tubes and place them in a 37°C incubator.

  • Sampling: At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one aliquot and immediately stop the degradation process by adding an equal volume of ice-cold acetonitrile.

  • Processing: Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated HPLC-MS method to quantify the remaining concentration of this compound.

  • Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Hypothetical Signaling Pathway for this compound

The diagram below illustrates a hypothetical mechanism of action where this compound inhibits the PI3K/Akt signaling pathway, a common target in drug development.

G cluster_0 cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->PI3K

Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Technical Support Center: Optimizing ISAM-140 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ISAM-140 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), with a Ki of 3.49 nM.[1] Its primary mechanism of action is to block the signaling pathway initiated by the binding of adenosine to the A2B receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to Gs or Gi proteins, leading to the modulation of intracellular cyclic AMP (cAMP) levels and other downstream signaling cascades.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO, with a stock solution of 10 mM being achievable. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[1]

Q3: What are some common in vitro applications of this compound?

A3: this compound is frequently used in in vitro studies to investigate the role of the A2B adenosine receptor in various biological processes. Common applications include:

  • Inhibition of NECA-stimulated cAMP accumulation.[1]

  • Rescue of adenosine-mediated suppression of lymphocyte proliferation.[2]

  • Reduction of cell viability in cancer cell spheroids.[2]

  • Investigation of A2BAR's role in cancer cell growth and immune evasion.[2][3]

Troubleshooting Guide

Q4: I am not observing the expected inhibitory effect of this compound in my assay. What are the possible reasons and solutions?

A4: Several factors could contribute to a lack of observed effect. Consider the following troubleshooting steps:

  • Inadequate Concentration: The optimal concentration of this compound is cell-type and assay-dependent. A broad concentration range (e.g., 0.1-100 µM) may be necessary to determine the optimal working concentration for your specific experimental setup.[1]

  • Low A2BAR Expression: The target cells may not express the A2B adenosine receptor at a sufficient level. Verify A2BAR expression using techniques such as qPCR, western blotting, or flow cytometry.

  • Compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if degradation is suspected.

  • High Endogenous Adenosine: In cell culture, endogenous adenosine levels can sometimes be high, requiring a higher concentration of the antagonist to elicit a response. Consider including an adenosine deaminase in your culture medium to degrade endogenous adenosine.

  • Assay Sensitivity: The assay readout may not be sensitive enough to detect subtle changes. Optimize your assay conditions, such as incubation time and reagent concentrations.

Q5: I am observing cytotoxicity in my cell cultures treated with this compound. How can I address this?

A5: While this compound is generally reported to have low cytotoxicity at effective concentrations, cell-type specific toxicity can occur.[2] Here are some steps to mitigate this:

  • Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. This will help you identify a non-toxic working concentration range.

  • Reduce Incubation Time: Shorten the exposure time of the cells to this compound.

  • Use a Lower, Sub-apoptotic Concentration: For sensitive assays like lymphocyte proliferation, using a pre-determined sub-apoptotic concentration is crucial. For instance, a concentration of 12 µM has been successfully used to rescue lymphocyte proliferation without inducing apoptosis.[2]

  • Assess Cell Viability with a Reliable Method: Use a robust cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, to accurately quantify cytotoxicity.

Q6: The results of my lymphocyte proliferation assay with this compound are inconsistent. What can I do to improve reproducibility?

A6: Lymphocyte proliferation assays can be sensitive to various factors. To improve consistency:

  • Optimize CFSE Labeling: If using CFSE, be aware that it can be toxic to cells. Optimize the CFSE concentration, cell density, and labeling duration to minimize toxicity while achieving adequate staining for proliferation tracking.[4] It is recommended to use PBS for CFSE dilution to avoid its reaction with amino acids in culture media.[4]

  • Ensure Proper Cell Stimulation: Use a reliable method for T-cell stimulation, such as anti-CD3/anti-CD28 antibodies or mitogens like PHA. The strength of the stimulus can influence the outcome.

  • Control for Adenosine Levels: The concentration of adenosine used to suppress proliferation is critical. A concentration of 0.1 mM adenosine has been used to investigate the rescue effect of A2BAR antagonists.[2]

  • Consistent Cell Handling: Maintain consistent cell isolation and culture techniques to minimize variability between experiments.

Quantitative Data Summary

Table 1: this compound Activity and Recommended Concentration Ranges

ParameterValue/RangeAssay TypeCell TypeReference
Ki 3.49 nMRadioligand BindingHuman A2B Adenosine Receptor[1]
KB 27.00 nMcAMP Accumulation-[1]
Effective Concentration 0.1 - 100 µMcAMP Accumulation Inhibition-[1]
Effective Concentration 12 µMLymphocyte Proliferation RescueHuman Lymphocytes[2]
Effective Concentration Varies (Test a range)Cancer Spheroid ViabilityBreast Cancer Spheroids[2]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted from a study investigating the effect of this compound on breast cancer spheroids.[2]

  • Cell Seeding: Seed 3 x 10³ cells per well in an ultra-low attachment 384-well plate.

  • Culture: Culture the cells in DMEM-F12 media supplemented with 20% FBS and 1% Penicillin-Streptomycin.

  • Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 4 days.

  • Viability Measurement: Use the CellTiter-Glo® Luminescent Cell Viability Assay reagent to measure cell viability according to the manufacturer's protocol.

cAMP Accumulation Assay (HTRF)

This is a general protocol for a competitive immunoassay to measure cAMP levels.

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired concentration.

  • Cell Seeding: Dispense cells into a 384-well white plate.

  • Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate.

  • Agonist Stimulation: Add an A2BAR agonist (e.g., NECA) to stimulate cAMP production and incubate for 30 minutes at room temperature.

  • Detection: Add HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP antibody-cryptate) to the wells.

  • Incubation: Incubate for 1 hour at room temperature.

  • Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the cAMP concentration.

Lymphocyte Proliferation Assay (CFSE-based)

This protocol outlines the general steps for a CFSE-based lymphocyte proliferation assay.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining:

    • Resuspend cells in pre-warmed PBS.

    • Add CellTrace™ CFSE staining solution (typically 1-5 µM) and incubate for 20 minutes at 37°C.

    • Quench the staining reaction by adding complete culture medium.

    • Wash the cells to remove unbound dye.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled cells in complete culture medium.

    • Add a stimulating agent (e.g., anti-CD3/CD28 beads or PHA).

    • Add adenosine (e.g., 0.1 mM) to suppress proliferation.

    • Add different concentrations of this compound to test its rescue effect.

  • Incubation: Culture the cells for 4-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies for cell surface markers (e.g., CD4, CD8) if desired.

    • Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Visualizations

A2BAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR ISAM140 This compound ISAM140->A2BAR Gs Gs A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Proliferation, Inflammation) CREB->Gene_Expression Regulates experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) dose_response Dose-Response Titration (e.g., 0.1 - 100 µM) prep_stock->dose_response prep_cells Prepare Target Cells (e.g., Cancer Cells, Lymphocytes) prep_cells->dose_response incubation Incubate with this compound dose_response->incubation assay Perform Assay (e.g., cAMP, Viability, Proliferation) incubation->assay data_acq Data Acquisition assay->data_acq data_interp Interpret Results (e.g., IC50, % Inhibition) data_acq->data_interp troubleshooting_logic start Experiment Start no_effect No Expected Effect? start->no_effect check_conc Check this compound Concentration and Cell A2BAR Expression no_effect->check_conc Yes cytotoxicity Cytotoxicity Observed? no_effect->cytotoxicity No check_reagents Verify Reagent Stability and Assay Sensitivity check_conc->check_reagents check_reagents->cytotoxicity reduce_conc Reduce Concentration or Incubation Time cytotoxicity->reduce_conc Yes success Successful Experiment cytotoxicity->success No run_viability Run Viability Assay (e.g., MTT, CellTiter-Glo) reduce_conc->run_viability run_viability->success

References

Potential off-target effects of ISAM-140 on other adenosine receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ISAM-140 in their experiments. The information is tailored for scientists and drug development professionals investigating the potential off-target effects of this compound on adenosine receptors.

Frequently Asked Questions (FAQs)

Q1: What is the reported binding affinity of this compound for the A2B adenosine receptor?

This compound is a potent and highly selective antagonist for the A2B adenosine receptor (A2BAR), exhibiting a binding affinity (Ki) of 3.49 nM.[1]

Q2: What is the known selectivity profile of this compound against other adenosine receptor subtypes (A1, A2A, A3)?

This compound demonstrates excellent subtype selectivity for the A2B receptor.[2] While specific Ki values for the racemic mixture at A1, A2A, and A3 receptors are not consistently reported, studies on the (S)-enantiomer of this compound showed Ki values well above 1000 nM for A1, A2A, and A3 receptors, indicating a very low affinity for these off-target receptors.

Q3: What is the functional inhibitory activity of this compound at the A2B receptor?

In functional assays, this compound has been shown to inhibit the NECA (5'-N-ethylcarboxamidoadenosine)-stimulated accumulation of cyclic AMP (cAMP) with a Kb value of 27.00 nM.[1]

Quantitative Data Summary

The following table summarizes the known binding affinity and functional activity of this compound at human adenosine receptors.

Receptor SubtypeLigandAssay TypeReported Value (nM)
A2B This compoundRadioligand Binding (Ki)3.49[1]
A2B This compoundcAMP Functional Assay (Kb)27.00[1]
A1 (S)-ISAM-140Radioligand Binding (Ki)> 1000
A2A (S)-ISAM-140Radioligand Binding (Ki)> 1000
A3 (S)-ISAM-140Radioligand Binding (Ki)> 1000

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptor Subtypes

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for human adenosine A1, A2A, A2B, and A3 receptors.

Materials:

  • Cell Membranes: Membranes from CHO cells expressing human A1 receptors, HeLa cells expressing human A2A and A3 receptors, and HEK-293 cells expressing human A2B receptors.[2]

  • Radioligands:

    • A1 and A2B Receptors: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)[2]

    • A2A Receptor: [³H]ZM241385[2]

    • A3 Receptor: [³H]NECA (5'-N-ethylcarboxamidoadenosine)[2]

  • Non-specific Binding Competitors:

    • A1 Receptor: 10 µM R-PIA[2]

    • A2A Receptor: 50 µM NECA[2]

    • A2B Receptor: 400 µM NECA[2]

    • A3 Receptor: 100 µM R-PIA[2]

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend in ice-cold assay buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or non-specific binding competitor (for non-specific binding).

    • 50 µL of a serial dilution of this compound.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for A2B Receptor Antagonism

This protocol describes a functional assay to measure the ability of this compound to antagonize agonist-induced cAMP production in cells expressing the human A2B receptor.

Materials:

  • Cells: HEK-293 cells stably expressing the human A2B adenosine receptor.

  • Agonist: NECA (5'-N-ethylcarboxamidoadenosine).

  • Phosphodiesterase (PDE) Inhibitor: 30 µM Rolipram or 0.5 mM IBMX.

  • Test Compound: this compound.

  • Assay Medium: EMEM-F12 with 25 mM HEPES, pH 7.4.

  • cAMP Detection Kit: (e.g., HTRF, LANCE, or ELISA-based).

  • Cell Lysis Buffer

Procedure:

  • Cell Seeding: Seed HEK-293-hA2BAR cells in a 96-well plate and grow to 80-90% confluency.

  • Cell Preparation: Wash the cells three times with 200 µL of assay medium.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound in assay medium containing the PDE inhibitor for 15 minutes at 37°C.

  • Agonist Stimulation: Add NECA at a concentration that elicits a submaximal response (e.g., EC80) to the wells and incubate for an additional 15 minutes at 37°C.

  • Cell Lysis: Stop the reaction by adding cell lysis buffer.

  • cAMP Measurement: Measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve for this compound and determine its IC50 or Kb value.

Troubleshooting Guides

Radioligand Binding Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.
Inadequate washing during filtration.Ensure sufficient and consistent washing of filters with ice-cold buffer.
Filter binding of the radioligand.Pre-soak filters in 0.5% polyethyleneimine (PEI).
Low Specific Binding Low receptor expression in cell membranes.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
Inactive radioligand.Check the age and storage conditions of the radioligand.
Incubation time is too short.Optimize the incubation time to ensure equilibrium is reached.
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Uneven cell membrane distribution.Vortex the membrane preparation before and during dispensing.
Inconsistent washing.Ensure the cell harvester provides consistent washing across all wells.
cAMP Functional Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Agonist Response Low receptor expression or coupling.Verify receptor expression (e.g., by radioligand binding).
Agonist degradation.Prepare fresh agonist solutions.
High PDE activity.Increase the concentration of the PDE inhibitor.
High Basal cAMP Levels Constitutive receptor activity.This may be inherent to the cell line. Ensure a sufficient window between basal and stimulated levels.
Contamination of cell culture.Check for and eliminate any sources of contamination.
High Variability Inconsistent cell numbers per well.Ensure even cell seeding and check for cell lifting during washes.
Edge effects in the plate.Avoid using the outer wells of the plate or fill them with buffer.
Inaccurate timing of incubations.Use a multichannel pipette for simultaneous additions.

Visualizations

G A2B Adenosine Receptor Signaling and this compound Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds ISAM140 This compound ISAM140->A2BR Blocks Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: A2B receptor signaling pathway and the inhibitory action of this compound.

G Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result CheckReagents Verify Reagent Integrity (e.g., this compound, radioligand, agonist) Start->CheckReagents ReagentIssue Prepare Fresh Reagents CheckReagents->ReagentIssue Issue Found CheckProtocol Review Experimental Protocol for Errors CheckReagents->CheckProtocol No Issue ReagentIssue->Start Re-run Experiment ProtocolError Correct Protocol Deviation CheckProtocol->ProtocolError Error Found CheckCells Assess Cell Health and Receptor Expression CheckProtocol->CheckCells No Error ProtocolError->Start Re-run Experiment CellIssue Culture New Batch of Cells / Verify Expression CheckCells->CellIssue Issue Found ConsultGuide Consult Detailed Troubleshooting Guide CheckCells->ConsultGuide No Issue CellIssue->Start Re-run Experiment ContactSupport Contact Technical Support ConsultGuide->ContactSupport Problem Persists

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Troubleshooting inconsistent results in ISAM-140 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experiments involving ISAM-140, a selective A2B adenosine receptor (A2BAR) antagonist. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.

Troubleshooting Guides

Inconsistent results in this compound experiments can arise from various factors. The table below summarizes potential issues, their causes, and recommended solutions for common assays.

Experimental IssuePotential CauseRecommended Solution
High variability in cAMP accumulation assays Cell Health and Density: Inconsistent cell numbers or poor cell viability.Ensure consistent cell seeding density and check cell viability (e.g., using Trypan Blue) before each experiment. Use cells within a consistent passage number range.
Reagent Degradation: Degradation of this compound, agonists (e.g., NECA), or cAMP assay reagents.Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. Prepare fresh agonist solutions for each experiment.
Inadequate Cell Stimulation: Insufficient incubation time or suboptimal agonist concentration.Optimize agonist concentration and incubation time through a dose-response and time-course experiment.
Assay Protocol Variability: Inconsistent pipetting, washing steps, or temperature fluctuations.Use calibrated pipettes and ensure thorough but gentle washing. Maintain a consistent temperature during incubations.
Inconsistent effects on cell proliferation/viability Cell Line Heterogeneity: Genetic drift or phenotypic changes in the cell line over time.Use low-passage cells and periodically perform cell line authentication.
This compound Solubility Issues: Precipitation of this compound in culture media.Prepare fresh stock solutions and ensure complete dissolution. Visually inspect media for any precipitation before adding to cells. Consider using a lower concentration or a different solvent if issues persist.
Variable Agonist (Adenosine) Levels: Inconsistent endogenous or exogenous adenosine concentrations.In experiments investigating the antagonistic properties of this compound, ensure a consistent concentration of the A2BAR agonist (e.g., NECA) is used.[1][2] For endogenous adenosine effects, control cell density and media change schedules tightly.
Assay Endpoint Measurement: Variability in metabolic assays (e.g., MTT, XTT) due to changes in cell metabolism not related to proliferation.Correlate results with direct cell counting or a DNA synthesis assay (e.g., BrdU incorporation) to confirm effects on proliferation.
Low or no this compound activity Incorrect this compound Concentration: Errors in calculating dilutions or weighing the compound.Double-check all calculations and ensure the balance is properly calibrated. Perform a dose-response curve to verify the expected potency.
Low A2BAR Expression: The cell line used may not express sufficient levels of the A2B adenosine receptor.Confirm A2BAR expression levels in your cell model using techniques like qPCR, Western blot, or radioligand binding assays.
Presence of Interfering Substances: Components in the serum or media may bind to or degrade this compound.Test the effect of this compound in serum-free media if possible, or test different serum lots.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the A2B adenosine receptor (A2BAR).[3][4] By blocking this receptor, it can inhibit downstream signaling pathways that are activated by adenosine. This can lead to various cellular effects, including the rescue of T and NK cell proliferation and function that may be suppressed by high adenosine levels in a tumor microenvironment.[1][5]

Q2: How should I prepare and store this compound?

A2: The synthesis of this compound has been previously described.[1] For experimental use, it is typically dissolved in a suitable solvent like DMSO to create a concentrated stock solution. It is crucial to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the final concentration of the solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Q3: My results with this compound are not consistent. What are the first things I should check?

A3: Start by verifying the basics:

  • Cell Health: Ensure your cells are healthy, within a low passage number, and plated at a consistent density.

  • Reagent Integrity: Use freshly prepared dilutions of this compound and any agonists from properly stored stock solutions.

  • Protocol Consistency: Review your experimental protocol for any potential variations in incubation times, temperatures, or pipetting techniques.

Q4: How can I confirm that the effects I am seeing are specifically due to A2BAR antagonism?

A4: To confirm specificity, you can:

  • Use a structurally different A2BAR antagonist to see if it elicits a similar effect.

  • Perform experiments in a cell line with low or no A2BAR expression (negative control).

  • Use siRNA or CRISPR to knock down the A2BAR and see if the effect of this compound is diminished.

Q5: What are some common downstream signaling pathways affected by this compound?

A5: The A2B adenosine receptor can couple to Gs, Gi, and Gq proteins, influencing multiple downstream pathways.[6] A primary pathway involves the Gs-protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][6] Therefore, this compound can be expected to inhibit agonist-induced cAMP production.[1] Other pathways that can be affected include the MAPK/ERK pathway.[3][6]

Experimental Protocols

Detailed Methodology: In Vitro cAMP Accumulation Assay

This protocol is designed to measure the antagonistic effect of this compound on A2BAR-mediated cyclic AMP (cAMP) production.

Materials:

  • HEK-293 cells endogenously expressing A2BAR or a cell line stably transfected with human A2BAR.[1][2]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • A2BAR agonist (e.g., NECA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Assay buffer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Cell Starvation: The next day, replace the culture medium with serum-free medium and incubate for 1-2 hours to reduce basal signaling.

  • Antagonist Incubation: Add varying concentrations of this compound (and a vehicle control) to the wells. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the A2BAR agonist (e.g., NECA at a concentration that elicits a submaximal response, such as EC80) to the wells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Calculate the IC50 value of this compound from the resulting dose-response curve.

Troubleshooting Notes:

  • High Background: If the basal cAMP level (vehicle control) is too high, increase the starvation time or decrease the cell seeding density.

  • Low Signal Window: If the difference between basal and stimulated cAMP levels is small, optimize the agonist concentration and stimulation time. Ensure the phosphodiesterase inhibitor is active.

Visualizations

A2B Adenosine Receptor Signaling Pathways

A2BAR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BAR A2BAR Gs Gs A2BAR->Gs Couples to Gi Gi A2BAR->Gi Couples to Gq Gq A2BAR->Gq Couples to AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Produces Ca2 Ca2+ PLC->Ca2 Mobilizes Adenosine Adenosine Adenosine->A2BAR Activates ISAM140 This compound ISAM140->A2BAR Inhibits PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Influences

Caption: A2BAR signaling can proceed via Gs, Gi, or Gq proteins.

References

Minimizing ISAM-140 toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ISAM-140

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize this compound-related toxicity in primary cell cultures.

Troubleshooting Guides & FAQs

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the novel kinase, Kinase-X, which is implicated in various proliferative diseases. Its primary mechanism of action is through competitive binding to the ATP-binding pocket of Kinase-X, thereby inhibiting its downstream signaling pathways.

Q2: My primary cells show significant death even at low concentrations of this compound. What is the likely cause?

While this compound is designed for high selectivity towards Kinase-X, some off-target effects have been observed, particularly in sensitive primary cell systems. The primary off-target effect is believed to be the partial inhibition of mitochondrial complex I, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Q3: How can I reduce the toxicity of this compound in my experiments?

Several strategies can be employed to mitigate the off-target toxicity of this compound:

  • Co-treatment with Antioxidants: Supplementing the culture media with antioxidants can help quench the excess ROS produced due to mitochondrial stress.

  • Dose Optimization: Perform a careful dose-response study to identify the lowest effective concentration of this compound for your specific cell type and experimental endpoint.

  • Time-Course Optimization: Limit the exposure time of the cells to this compound to the minimum duration required to achieve the desired effect on the target pathway.

  • Culture Media Optimization: Ensure your culture media is fresh and contains all necessary nutrients to support robust cell health, which can make them more resilient to chemical stress.

Q4: What are the visual signs of this compound toxicity in my primary cell cultures?

Common morphological changes associated with this compound toxicity include:

  • Increased number of floating (dead) cells.

  • Cell shrinkage and rounding.

  • Formation of apoptotic bodies (blebbing).

  • Vacuolization of the cytoplasm.

Q5: How can I quantitatively assess this compound toxicity?

Several assays can be used to quantify the toxic effects of this compound. It is recommended to use a combination of assays to get a comprehensive picture of the cellular response.

  • Cell Viability Assays: (e.g., MTT, MTS, or resazurin-based assays) to measure overall metabolic activity.

  • Cytotoxicity Assays: (e.g., LDH release assay) to measure membrane integrity.

  • Apoptosis Assays: (e.g., Caspase-3/7 activity assay, Annexin V staining) to specifically measure programmed cell death.

  • ROS Production Assays: (e.g., DCFDA or MitoSOX staining) to measure oxidative stress.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on primary human hepatocytes and the potential mitigating effects of the antioxidant, N-acetylcysteine (NAC).

Table 1: Dose-Response of this compound on Primary Human Hepatocyte Viability after 24-hour exposure

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
195.2
578.6
1055.1
2032.4
5015.8

Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound Toxicity in Primary Human Hepatocytes

TreatmentCell Viability (%)Caspase-3/7 Activity (Fold Change)
Vehicle Control1001.0
10 µM this compound55.14.2
10 µM this compound + 1 mM NAC85.71.8
1 mM NAC alone99.51.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin-based Assay

  • Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in fresh culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound (or vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Add resazurin solution to each well to a final concentration of 10% (v/v).

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay

  • Follow steps 1-4 from the Cell Viability Assessment protocol.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the luminescence using a plate reader.

  • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathway ISAM140 This compound KinaseX Kinase-X ISAM140->KinaseX Inhibition Mito Mitochondrial Complex I ISAM140->Mito Partial Inhibition Downstream Downstream Signaling KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation ROS ROS Production Mito->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Signaling pathways affected by this compound.

G cluster_workflow Experimental Workflow for Toxicity Mitigation start Start: Primary Cell Culture dose_response 1. This compound Dose-Response (24h, 48h) start->dose_response assess_viability 2. Assess Cell Viability (Resazurin Assay) dose_response->assess_viability determine_ic50 3. Determine IC50 assess_viability->determine_ic50 co_treatment 4. Co-treatment with Mitigating Agent (e.g., 1mM NAC) determine_ic50->co_treatment assess_apoptosis_ros 5. Assess Apoptosis & ROS (Caspase-3/7, MitoSOX) co_treatment->assess_apoptosis_ros analyze 6. Analyze Data & Optimize Protocol assess_apoptosis_ros->analyze finish End: Optimized Protocol analyze->finish

Caption: Workflow for assessing and mitigating this compound toxicity.

G cluster_troubleshooting Troubleshooting Logic start High Cell Death Observed q_concentration Is this compound concentration > 10µM? start->q_concentration a_reduce_conc Action: Lower this compound concentration q_concentration->a_reduce_conc Yes q_exposure Is exposure time > 24h? q_concentration->q_exposure No a_reduce_conc->q_exposure a_reduce_time Action: Reduce exposure time q_exposure->a_reduce_time Yes q_ros Is ROS production elevated? q_exposure->q_ros No a_reduce_time->q_ros a_add_antioxidant Action: Co-treat with antioxidant (e.g., NAC) q_ros->a_add_antioxidant Yes contact_support If toxicity persists, contact technical support q_ros->contact_support No a_add_antioxidant->contact_support

Caption: Troubleshooting decision tree for this compound toxicity.

How to address poor solubility of ISAM-140 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of ISAM-140.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is a selective non-xanthinic adenosine A2B receptor antagonist with a molecular weight of 337.37 g/mol and a chemical formula of C19H19N3O3.[1][2][3][4] While its efficacy as a potent antagonist is well-documented, specific quantitative data regarding its aqueous solubility is limited in publicly available literature. It is, however, reported to be soluble in dimethyl sulfoxide (DMSO), with some suppliers indicating a solubility of 10 mM in DMSO.[2][5] For many experimental applications, especially in cell-based assays, the final concentration of DMSO must be kept low (typically <0.1-0.5%) to avoid solvent-induced artifacts. This necessitates finding suitable methods to dissolve and dilute this compound in aqueous buffers.

Q2: Why is my this compound precipitating when I dilute it from a DMSO stock into my aqueous experimental buffer?

A2: This is a common issue for compounds with poor aqueous solubility. When a concentrated stock of this compound in a strong organic solvent like DMSO is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound, which was stable in the organic solvent, may no longer be soluble in the predominantly aqueous environment, leading to precipitation. This phenomenon is often referred to as "crashing out."

Q3: What are the general approaches to improve the aqueous solubility of a compound like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[6][7][8]

  • Physical Modifications: These include methods like particle size reduction (micronization or nanosuspension), and creating amorphous solid dispersions with polymers.[6]

  • Chemical Modifications: These approaches involve the use of co-solvents, adjusting the pH of the solution, employing surfactants to form micelles, or using complexing agents like cyclodextrins.[9][7]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution into aqueous media.

This guide provides a systematic approach to troubleshooting and overcoming precipitation issues with this compound.

Workflow for Addressing this compound Precipitation

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome start This compound precipitates from aqueous solution cosolvent Try Co-solvent Approach start->cosolvent Step 1 ph_adjustment Attempt pH Modification cosolvent->ph_adjustment If precipitation persists success This compound remains in solution cosolvent->success Success surfactant Use Surfactants ph_adjustment->surfactant If precipitation persists ph_adjustment->success Success cyclodextrin Employ Cyclodextrin Complexation surfactant->cyclodextrin If precipitation persists surfactant->success Success cyclodextrin->success Success

Caption: A stepwise troubleshooting workflow for addressing this compound precipitation.

Method 1: Co-solvent System

The use of a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[7][8]

  • Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

    • Create a series of co-solvent/buffer mixtures. For example, prepare solutions containing 10%, 5%, and 1% of your chosen co-solvent (Ethanol, PG, or PEG 400) in your final aqueous buffer.

    • Slowly add small aliquots of the this compound DMSO stock to the co-solvent/buffer mixtures while vortexing to ensure rapid mixing.

    • Visually inspect for any signs of precipitation immediately and after a period of incubation (e.g., 1 hour) at the experimental temperature.

Method 2: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. As this compound contains basic nitrogen atoms, its solubility may increase at a lower pH.

  • Protocol:

    • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).

    • Prepare a concentrated stock of this compound in DMSO.

    • Dilute the stock solution into each of the different pH buffers.

    • Observe for solubility. It is crucial to ensure that the final pH of the solution is compatible with your experimental system (e.g., cell viability).

Method 3: Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Recommended Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Kolliphor® RH 40.

  • Protocol:

    • Prepare your aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.1% to 1% w/v).

    • Gently heat the solution and sonicate to ensure the surfactant is fully dissolved.

    • While vortexing, slowly add the concentrated DMSO stock of this compound to the surfactant-containing buffer.

    • Check for any precipitation. Note that high concentrations of surfactants can be toxic to cells, so it is important to determine the tolerated concentration in your specific assay.

Method 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol:

    • Prepare a solution of the cyclodextrin in your aqueous buffer (e.g., 1-10% w/v).

    • Add the powdered this compound directly to the cyclodextrin solution.

    • Stir or sonicate the mixture for several hours, or overnight, at room temperature to facilitate complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The concentration of the dissolved this compound in the filtrate can then be determined spectrophotometrically.

Issue 2: How to prepare an aqueous stock solution of this compound for in vivo studies?

For in vivo applications, the formulation must be biocompatible and non-toxic. A common approach is to use a vehicle containing a mixture of solubilizing agents.

Formulation Strategy for in vivo Dosing

G cluster_0 Components cluster_1 Formulation Process cluster_2 Final Product isam This compound Powder step1 Dissolve this compound in Co-solvent isam->step1 cosolvent Co-solvent (e.g., PEG 400) cosolvent->step1 surfactant Surfactant (e.g., Tween 80) step2 Add Surfactant surfactant->step2 vehicle Aqueous Vehicle (e.g., Saline) step3 Add Aqueous Vehicle vehicle->step3 step1->step2 step2->step3 step4 Mix and Sonicate step3->step4 final_formulation Clear, Injectable Formulation step4->final_formulation

Caption: A generalized workflow for preparing an this compound formulation for in vivo use.

Example Vehicle Composition:

A commonly used vehicle for poorly soluble compounds is a mixture of PEG 400, Tween® 80, and saline. The ratios can be adjusted to achieve the desired solubility and viscosity.

ComponentPercentage (v/v)Purpose
PEG 40010 - 40%Co-solvent
Tween® 805 - 10%Surfactant
Saline (0.9%)50 - 85%Aqueous Vehicle

Protocol:

  • Weigh the required amount of this compound.

  • Add the specified volume of PEG 400 and vortex or sonicate until the compound is fully dissolved.

  • Add the Tween® 80 and mix thoroughly.

  • Slowly add the saline to the mixture while continuously stirring.

  • The final solution should be clear. If any cloudiness or precipitation is observed, the ratios of the components may need to be adjusted.

  • It is essential to perform a tolerability study with the vehicle alone in the animal model before administering the drug formulation.

Data Summary

Solvent/SystemExpected Solubility of this compoundNotes
WaterVery LowLikely to be in the low µg/mL range.
Phosphate Buffered Saline (PBS) pH 7.4Very LowSimilar to water.
DMSOHighReported to be soluble at concentrations up to 10 mM.[2][5]
EthanolModerateCan be used as a co-solvent.
PEG 400Moderate to HighA good co-solvent for increasing solubility.
Aqueous buffer with 10% PEG 400Low to ModerateShould show improved solubility compared to buffer alone.
Aqueous buffer with 1% Tween® 80Low to ModerateSurfactant should aid in solubilization.
Aqueous buffer with 5% HP-β-CDModerateCyclodextrin complexation is a powerful method for increasing the solubility of hydrophobic drugs.

Disclaimer: The information and protocols provided in this technical support center are intended as a general guide. Researchers should perform their own optimization studies to determine the most suitable solubilization strategy for their specific experimental needs. It is also crucial to consider the potential effects of any excipients or solvents on the experimental system.

References

Dose-response curve analysis for ISAM-140 in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ISAM-140 in dose-response curve analysis across various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), with a reported Ki of 3.49 nM.[1] Its primary mechanism of action is to block the binding of adenosine to the A2B receptor, thereby inhibiting downstream signaling pathways. In the context of cancer, A2B receptor activation is often associated with promoting cell proliferation, metastasis, and creating an immunosuppressive tumor microenvironment.[2][3][4] By antagonizing this receptor, this compound can help to mitigate these effects.

Q2: What are the expected effects of this compound on cancer cells?

A2: As an A2B receptor antagonist, this compound is expected to inhibit the proliferation of cancer cells that overexpress this receptor.[2] Studies have shown that this compound can significantly reduce the viability of breast cancer spheroids.[2][5] Furthermore, by blocking adenosine-mediated immunosuppression, this compound can rescue the proliferation and activity of immune cells such as T cells and NK cells, which is a crucial aspect of its anti-tumor potential.[2][5]

Q3: Which signaling pathways are affected by this compound?

A3: this compound primarily interferes with the signaling cascade initiated by adenosine binding to the A2B receptor. This receptor is a G protein-coupled receptor (GPCR) that typically couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6][7] However, in some cell types, the A2B receptor can also couple to Gq or Gi proteins, activating other downstream pathways such as the MAPK/ERK pathway.[7][8] By blocking the receptor, this compound prevents the activation of these downstream effectors.

Q4: How should I determine the optimal concentration range for this compound in my experiments?

A4: The optimal concentration range for this compound will depend on the specific cell line and the experimental endpoint. Based on available data, concentrations in the low micromolar range have been shown to be effective. For instance, a concentration of 12 µM was used to demonstrate a reduction in the viability of breast cancer spheroids.[2][9] It is recommended to perform a pilot dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q5: Can this compound induce apoptosis in cancer cells?

A5: While the primary anti-proliferative effect of A2B receptor antagonists is often linked to the inhibition of oncogenic signaling pathways, the induction of apoptosis is a potential downstream consequence.[2] For other adenosine receptor antagonists, induction of apoptosis through the activation of caspases has been observed in cancer cell lines.[10] It is advisable to perform specific apoptosis assays, such as Annexin V staining or Western blotting for cleaved caspases and PARP, to determine if this compound induces apoptosis in your cell line of interest.

Dose-Response Data for A2B Adenosine Receptor Antagonists

Due to the limited availability of published IC50 values for this compound across a wide range of cancer cell lines, the following table includes data for this compound where available, supplemented with data from other selective A2B receptor antagonists to provide a comparative overview.

CompoundCell Line/ModelAssayEndpointResult
This compound Breast Cancer SpheroidsCell Viability (CellTiter-Glo)Reduction in ViabilitySignificant reduction at 12 µM
This compound Human CD8+ T CellsProliferation AssayRescue of ProliferationEffective at 12 µM
PSB-1115 (A2BAR Antagonist)CHO cells expressing human A2BARG protein activationInhibition of agonist-induced activationIC50 = 865 ± 415 nM
PSB-21500 (Irreversible A2BAR Antagonist)CHO cells expressing human A2BARRadioligand BindingApparent Ki10.6 nM

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the levels of cleaved Caspase-3 and cleaved PARP, or an altered Bax/Bcl-2 ratio, is indicative of apoptosis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells in cell viability assay - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a single-cell suspension before seeding- Use calibrated multichannel pipettes- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity
No dose-dependent effect of this compound observed - Cell line does not express A2B receptor- Incorrect concentration range tested- Compound instability- Confirm A2B receptor expression via qPCR or Western blot- Test a broader range of concentrations, including higher doses- Prepare fresh stock solutions of this compound
IC50 value is not reproducible - Variation in cell passage number or confluency- Inconsistent incubation times- Use cells within a consistent passage number range- Seed cells at the same density and treat at a consistent confluency- Standardize all incubation times
Weak or no signal in Western blot - Low protein concentration- Inefficient antibody binding- Insufficient exposure- Load more protein per well- Optimize primary antibody concentration and incubation time- Increase exposure time during detection
High background in Western blot - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of washes with TBST

Visualizations

A2B_Adenosine_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binds Gs Gs A2BAR->Gs Activates ISAM140 This compound ISAM140->A2BAR Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation, Angiogenesis) CREB->Gene_Expression Regulates

Caption: A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.

Dose_Response_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound Serial Dilutions seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 48h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay measure_signal Measure Absorbance/Fluorescence viability_assay->measure_signal data_analysis Data Analysis measure_signal->data_analysis dose_response_curve Plot Dose-Response Curve data_analysis->dose_response_curve ic50 Calculate IC50 Value dose_response_curve->ic50 end End ic50->end

Caption: Experimental Workflow for Dose-Response Curve Analysis.

References

ISAM-140 stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ISAM-140 during long-term storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound, providing systematic approaches to identify and resolve these challenges.

Issue 1: Loss of Potency or Efficacy in Older Batches of this compound

Symptoms:

  • Reduced biological activity in in vitro or in vivo assays compared to freshly prepared or newly received batches.

  • Inconsistent experimental results over time.

Possible Causes & Troubleshooting Steps:

  • Improper Storage Conditions: this compound is susceptible to degradation from exposure to inappropriate temperatures, humidity, and light.[1][2]

    • Action: Immediately verify the storage conditions of the affected batch. Confirm that the temperature, humidity, and light exposure align with the recommended storage parameters.[3] Any deviations, even for a short duration, should be documented and correlated with the observed loss of activity.[4]

  • Chemical Degradation: Over time, this compound can undergo chemical degradation through pathways such as hydrolysis, oxidation, or photolysis.[5][6][7]

    • Action: Conduct analytical testing on the affected batch to identify potential degradants. High-Performance Liquid Chromatography (HPLC) is a recommended method for assessing the purity and potency of small molecule drugs.[3][8] Compare the chromatograms of the older batch with a reference standard or a new batch to identify any new peaks that may correspond to degradation products.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the physical and chemical degradation of the compound.

    • Action: Review the handling protocol for the batch . If the experimental design requires repeated use from a single stock, it is advisable to aliquot the stock solution into single-use vials upon initial preparation to minimize freeze-thaw cycles.

Issue 2: Physical Changes in this compound Powder

Symptoms:

  • Clumping or caking of the lyophilized powder.

  • Discoloration of the compound.

  • Changes in solubility.

Possible Causes & Troubleshooting Steps:

  • Hygroscopicity (Moisture Absorption): this compound powder may absorb moisture from the environment, leading to physical changes.[2][7]

    • Action: Ensure that the container is always tightly sealed and stored in a desiccator or a controlled low-humidity environment. When handling the powder, work quickly in a dry environment to minimize exposure to atmospheric moisture.

  • Photodegradation: Exposure to light, particularly UV light, can induce chemical reactions that result in discoloration and degradation.[1]

    • Action: Store this compound in amber vials or other light-protecting containers.[4] Minimize exposure to ambient light during experimental procedures.

  • Polymorphism: Changes in the crystalline structure of the compound can affect its physical properties, including solubility.[7]

    • Action: If significant changes in solubility are observed, advanced analytical techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) may be necessary to assess the polymorphic form of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C in a tightly sealed, light-resistant container.[9] For shorter-term storage (up to one month), refrigeration at 2-8°C is acceptable. It is crucial to prevent exposure to moisture and light.[1][4]

Q2: How can I assess the stability of my this compound sample?

A2: A stability-indicating analytical method, such as HPLC, should be used to determine the purity and potency of your sample.[3][8] This involves comparing your sample to a reference standard and looking for any new peaks that could indicate degradation products. Regular testing is recommended for long-term studies.[10]

Q3: What are the common degradation pathways for small molecules like this compound?

A3: The most common chemical degradation pathways for small molecule drugs are hydrolysis, oxidation, and photolysis.[5][6] Hydrolysis is a reaction with water, oxidation is a reaction with oxygen, and photolysis is degradation caused by light.[5][6] The susceptibility of this compound to these pathways depends on its specific chemical structure.

Q4: Can I use a batch of this compound that has passed its expiration date?

A4: It is strongly advised not to use any compound that has passed its expiration date. The expiration date is determined through rigorous stability testing and indicates the time frame during which the manufacturer guarantees the product's quality, safety, and efficacy.[11] Using an expired product can lead to unreliable and inaccurate experimental results.

Q5: What is the difference between long-term, intermediate, and accelerated stability testing?

A5: These are different conditions used in formal stability studies to predict the shelf-life of a drug.[12]

  • Long-term (or real-time) stability testing is conducted under the recommended storage conditions to evaluate the product's characteristics over its expected shelf life.[1][12]

  • Intermediate stability testing is performed at conditions that are more stressful than long-term storage but less so than accelerated conditions.[4]

  • Accelerated stability testing uses exaggerated storage conditions (e.g., higher temperature and humidity) to speed up chemical degradation and physical changes, allowing for a faster prediction of the product's shelf life.[1][10][12]

Data Presentation

Table 1: ICH Recommended Storage Conditions for Stability Testing
Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Data sourced from ICH Q1A(R2) guidelines.[9][12][13][14]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Objective: To quantify the purity of this compound and identify any degradation products using reverse-phase HPLC with UV detection.

2. Materials:

  • This compound sample
  • Reference standard of this compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid
  • C18 reverse-phase HPLC column
  • HPLC system with UV detector

3. Method:

  • Sample Preparation:
  • Accurately weigh and dissolve the this compound sample and reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
  • Filter the solutions through a 0.22 µm syringe filter before injection.
  • Chromatographic Conditions:
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm (or the λmax of this compound)
  • Injection Volume: 10 µL
  • Analysis:
  • Inject the reference standard to determine its retention time and peak area.
  • Inject the this compound sample.
  • Compare the chromatogram of the sample to the reference standard. The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
  • Any additional peaks are indicative of impurities or degradation products.

Protocol 2: Forced Degradation Study

This protocol is used to identify the potential degradation pathways of this compound under stress conditions.[1][15]

1. Objective: To investigate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

2. Materials:

  • This compound
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (NaOH)
  • 3% Hydrogen peroxide (H₂O₂)
  • HPLC system and reagents (as in Protocol 1)
  • Photostability chamber

3. Method:

  • Acid Hydrolysis:
  • Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
  • Neutralize the solution and analyze by HPLC.
  • Base Hydrolysis:
  • Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Neutralize the solution and analyze by HPLC.
  • Oxidation:
  • Dissolve this compound in a solution containing 3% H₂O₂ and incubate at room temperature for 24 hours.
  • Analyze by HPLC.
  • Photostability:
  • Expose the solid powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
  • Analyze the samples by HPLC.
  • Thermal Degradation:
  • Expose the solid powder to elevated temperatures (e.g., 80°C) for 48 hours.
  • Dissolve and analyze by HPLC.

4. Analysis:

  • For each condition, compare the chromatogram of the stressed sample to that of an unstressed control.
  • Identify the major degradation products and quantify the extent of degradation. This information helps in developing a stability-indicating HPLC method and understanding the intrinsic stability of the molecule.

Visualizations

degradation_pathways cluster_factors Stress Factors ISAM140 This compound (Active Compound) Degradation Degradation Products (Inactive/Less Active) ISAM140->Degradation Degradation Pathways Temperature Temperature Temperature->ISAM140 Thermal Degradation Humidity Humidity Humidity->ISAM140 Hydrolysis Light Light (UV) Light->ISAM140 Photolysis pH pH (Hydrolysis) pH->ISAM140 Acid/Base Catalyzed Hydrolysis Oxygen Oxygen (Oxidation) Oxygen->ISAM140 Oxidation

Caption: Factors influencing the degradation of this compound.

experimental_workflow start Stability Issue Observed verify_storage Verify Storage Conditions start->verify_storage analytical_testing Perform Analytical Testing (HPLC) verify_storage->analytical_testing Conditions OK identify_cause Identify Root Cause verify_storage->identify_cause Conditions Not OK review_handling Review Handling Protocols analytical_testing->review_handling compare_data Compare Data to Reference Standard review_handling->compare_data compare_data->identify_cause Degradation Detected end Issue Resolved compare_data->end No Degradation implement_capa Implement Corrective & Preventive Actions identify_cause->implement_capa implement_capa->end

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: ISAM-140 Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesized A2B adenosine receptor antagonist, ISAM-140. The following sections detail common issues and methodologies for accurately assessing the purity of your synthesized compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of synthesized this compound?

A1: The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC is specifically used to determine the enantiomeric purity.

Q2: What is the expected purity of synthesized this compound after initial purification?

A2: After synthesis and initial purification by column chromatography, the purity of this compound should be high, generally above 95%. For enantiomerically pure this compound, the enantiomeric excess (ee) should be in the range of 97-99% as determined by chiral HPLC.[1]

Q3: What are the potential impurities I should be aware of during this compound synthesis?

A3: this compound is synthesized via a modified Biginelli reaction.[2] Potential impurities could include unreacted starting materials (2-aminobenzimidazole, furfural, and isopropyl acetoacetate), intermediates of the condensation reaction, and side-products from self-condensation of the starting materials.

Q4: How can I confirm the chemical identity of my synthesized this compound?

A4: The chemical identity of this compound can be confirmed by comparing the analytical data of your synthesized compound with reported data. This includes matching the retention time in HPLC, the mass-to-charge ratio (m/z) in LC-MS, and the chemical shifts in 1H and 13C NMR spectroscopy with a certified reference standard or literature values.

Troubleshooting Guides

HPLC Analysis Issues
ProblemPossible CauseSuggested Solution
Broad or Tailing Peaks - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column with a new one.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the sample concentration or injection volume.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents for the mobile phase.- Implement a thorough needle wash protocol between injections.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Allow sufficient time for column equilibration before each run.
Unexpected Peaks - Presence of impurities or degradation products- Air bubbles in the detector- Analyze the unexpected peaks by LC-MS to identify them.- Degas the mobile phase thoroughly.
LC-MS Analysis Issues
ProblemPossible CauseSuggested Solution
Low Signal Intensity - Poor ionization of this compound- Suboptimal MS source parameters- Sample degradation- Adjust the mobile phase composition to include additives that enhance ionization (e.g., formic acid).- Optimize source parameters such as capillary voltage, gas flow, and temperature.- Ensure proper sample handling and storage to prevent degradation.
No Peak Detected - Incorrect mass range selected- Compound did not elute from the column- Check the theoretical mass of this compound and set the appropriate mass range on the detector.- Adjust the mobile phase gradient to ensure elution of the compound.
Mass Inaccuracy - Instrument not calibrated- High sample concentration causing detector saturation- Calibrate the mass spectrometer with a known standard.- Dilute the sample to an appropriate concentration.
NMR Analysis Issues
ProblemPossible CauseSuggested Solution
Broad NMR Signals - Presence of paramagnetic impurities- Sample aggregation- Purify the sample further to remove metal contaminants.- Use a different solvent or adjust the sample concentration.
Unidentified Signals in Spectrum - Presence of solvent or grease impurities- Unreacted starting materials or side-products- Use high-purity deuterated solvents.- Compare the spectrum with the spectra of the starting materials to identify their signals.
Poor Signal-to-Noise Ratio - Low sample concentration- Insufficient number of scans- Increase the sample concentration if possible.- Increase the number of scans to improve the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity of this compound

This protocol is based on the method described for the separation of this compound enantiomers.[1]

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • Chiral stationary phase column (e.g., Chiralpak AD-H or similar).

  • Mobile Phase:

    • A mixture of n-hexane and isopropanol (exact ratio to be optimized, typically around 80:20 v/v).

  • Flow Rate:

    • 1.0 mL/min.

  • Detection:

    • UV at 254 nm.

  • Sample Preparation:

    • Dissolve a small amount of synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the sample.

    • Monitor the chromatogram for the separation of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Expected Retention Times for this compound Enantiomers [1]
Enantiomer Retention Time (min)
(R)-ISAM-14017.90
(S)-ISAM-14020.31
Protocol 2: General LC-MS Method for Purity Assessment

This is a general method that can be adapted for this compound.

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source.

  • Column:

    • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate:

    • 0.4 mL/min.

  • MS Detection:

    • ESI in positive ion mode.

    • Scan range: m/z 100-1000.

  • Sample Preparation:

    • Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 10 µg/mL.

Protocol 3: Quantitative NMR (qNMR) for Purity Determination
  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Internal Standard:

    • A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesize this compound (Biginelli Reaction) Purification Column Chromatography (Silica Gel) Synthesis->Purification HPLC HPLC Analysis (Purity & Impurities) Purification->HPLC LCMS LC-MS Analysis (Identity & Mass Confirmation) Purification->LCMS NMR NMR Analysis (Structure & Purity) Purification->NMR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purification->Chiral_HPLC Purity_Check Purity > 95% & ee > 97%? HPLC->Purity_Check Chiral_HPLC->Purity_Check Pass Proceed to further experiments Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Signaling_Pathway_Placeholder ISAM140 This compound A2BAR A2B Adenosine Receptor ISAM140->A2BAR Antagonist G_Protein G Protein (Gs) A2BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC Downstream Downstream Signaling cAMP->Downstream

Caption: Simplified signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative In Vitro Analysis of A2B Adenosine Receptor Antagonists: ISAM-140 vs. ISAM-R56A

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the efficacy of two prominent A2B adenosine receptor antagonists, supported by experimental data.

In the landscape of cancer immunotherapy, the adenosine pathway has emerged as a critical target for overcoming immunosuppression within the tumor microenvironment. The A2B adenosine receptor (A2BAR), in particular, plays a significant role in mediating the immunosuppressive effects of adenosine. This guide provides a detailed in vitro comparison of two selective A2BAR antagonists, ISAM-140 and ISAM-R56A, to aid researchers in selecting the appropriate tool for their studies.

Quantitative Efficacy Comparison

The following table summarizes the key in vitro efficacy parameters of this compound and ISAM-R56A, derived from studies on human cell lines.

ParameterThis compoundISAM-R56AReference
Binding Affinity (Ki) at A2BAR 3.49 nMNot explicitly quantified in the provided context, but identified as a potent A2BAR antagonist.[1]
Functional Antagonism (Kb) 27.00 nM (in inhibiting NECA-stimulated cAMP accumulation)Not explicitly quantified in the provided context.[1]
Effect on Breast Cancer Spheroid Viability Significant reduction in cell viabilitySignificant reduction in cell viability[2]
Rescue of T Cell Proliferation Rescued proliferation of CD8+ and CD4+ T cell subsetsDid not restore the proliferation of T cell subsets[2]
Rescue of NK Cell Proliferation Rescued NK cell proliferationSignificantly rescued NK cell proliferation[2]
Effect on Tumor Infiltrating Lymphocyte (TIL) Infiltration No effect observedSignificantly enhanced TIL infiltration into spheroids[2]

Experimental Protocols

The data presented above is based on the following key in vitro experimental methodologies.

1. A2B Adenosine Receptor Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the compounds to the human A2B adenosine receptor.

  • Method: Competitive radioligand binding assays were performed using human cell lines engineered to express the A2B adenosine receptor (e.g., HEK-293 cells). A specific radioligand for the A2BAR is used, and the ability of increasing concentrations of the test compounds (this compound and ISAM-R56A) to displace the radioligand is measured. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay:

  • Objective: To assess the functional antagonist activity (Kb) of the compounds by measuring their ability to inhibit agonist-induced cyclic AMP (cAMP) production.

  • Method: HEK-293 cells expressing the A2B adenosine receptor were pre-incubated with varying concentrations of this compound or ISAM-R56A. The cells were then stimulated with a known A2BAR agonist, such as 5'-N-ethylcarboxamidoadenosine (NECA). The intracellular cAMP levels were subsequently measured using a suitable assay kit (e.g., HTRF). The Kb value was determined from the concentration-response curves.[1]

3. 3D Breast Cancer Spheroid Viability Assay:

  • Objective: To evaluate the anti-tumor effect of the antagonists on a more physiologically relevant 3D tumor model.

  • Method: Spheroids were generated from patient-derived breast cancer cells. These spheroids were then treated with this compound and ISAM-R56A for a period of four days. The relative cell viability of the spheroids was assessed using a standard cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay.[2] Real-time imaging can also be employed to monitor the kinetics of spheroid growth over time.[2]

4. Lymphocyte Proliferation Assay:

  • Objective: To determine the ability of the antagonists to rescue lymphocyte proliferation from adenosine-induced suppression.

  • Method: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors. Lymphocyte proliferation was induced using anti-CD3/CD28 antibodies in the presence of adenosine. The cells were then treated with this compound or ISAM-R56A. After a defined incubation period, the proliferation of different lymphocyte subsets (e.g., CD8+ T cells, CD4+ T cells, and NK cells) was measured by flow cytometry using a proliferation dye such as CFSE.[2]

5. Tumor Infiltrating Lymphocyte (TIL) Infiltration Assay:

  • Objective: To assess the effect of the antagonists on the ability of TILs to infiltrate tumor spheroids.

  • Method: Patient-derived breast cancer spheroids were co-cultured with autologous TILs that were pre-labeled with a fluorescent dye (e.g., CSFE). The co-cultures were then treated with this compound or ISAM-R56A. The infiltration of TILs into the spheroids was monitored and quantified using real-time imaging and flow cytometry.[2]

Signaling Pathway and Experimental Workflow

The A2B adenosine receptor is a G protein-coupled receptor that, upon activation by adenosine, primarily signals through the Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). This signaling cascade can have profound effects on immune cells, generally leading to immunosuppression.

A2BAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR Binds Gs Gs protein A2BAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Immunosuppression Immunosuppressive Effects PKA->Immunosuppression Leads to ISAM140 This compound ISAM140->A2BAR Blocks ISAMR56A ISAM-R56A ISAMR56A->A2BAR Blocks

Caption: A2B Adenosine Receptor Signaling Pathway and Points of Inhibition by this compound and ISAM-R56A.

The following diagram illustrates a general experimental workflow for comparing the in vitro efficacy of A2BAR antagonists.

Experimental_Workflow start Start: Select A2BAR Antagonists (this compound, ISAM-R56A) binding Binding Affinity Assay (Ki determination) start->binding functional Functional Antagonism Assay (cAMP accumulation) start->functional spheroid 3D Tumor Spheroid Assay (Viability & Growth) start->spheroid proliferation Lymphocyte Proliferation Assay (T cell & NK cell rescue) start->proliferation infiltration TIL Infiltration Assay start->infiltration data Data Analysis & Comparison binding->data functional->data spheroid->data proliferation->data infiltration->data conclusion Conclusion on Relative Efficacy data->conclusion

References

A Comparative Guide to A2B Receptor Antagonists: ISAM-140 vs. PSB-603

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent A2B adenosine receptor (A2BAR) antagonists: ISAM-140 and PSB-603. The information presented is intended to assist researchers in selecting the most appropriate tool for their A2B receptor antagonism studies.

Introduction

The A2B adenosine receptor, a G-protein coupled receptor, is a key player in various physiological and pathophysiological processes, including inflammation, angiogenesis, and cancer progression. Its activation by adenosine, particularly at high concentrations found in the tumor microenvironment, can suppress anti-tumor immune responses. Consequently, A2BAR antagonists are of significant interest as potential therapeutic agents. This guide focuses on two widely studied antagonists, this compound and PSB-603, providing a comparative analysis of their performance based on available experimental data.

Data Presentation

The following tables summarize the key quantitative data for this compound and PSB-603, facilitating a direct comparison of their binding affinities, functional potencies, and selectivity profiles.

Table 1: Binding Affinity (Kᵢ) of this compound and PSB-603 for Adenosine Receptors

CompoundHuman A2B (nM)Human A1 (nM)Human A2A (nM)Human A3 (nM)Species Specificity (A2B Kᵢ, nM)
This compound 3.49[1]>1000[2]>1000[2]>1000[2]Not explicitly reported
PSB-603 0.553[3][4][5]>10000[3][4]>10000[3][4]>10000[3][4]Rat: 0.355, Mouse: 0.265[6]

Table 2: Functional Potency (Kₑ) of this compound and PSB-603 in cAMP Accumulation Assays

CompoundKₑ (nM)Cell LineAgonistAssay Type
This compound 27.00[2]HEK-293NECAcAMP accumulation
PSB-603 0.31[7]T24NECAcAMP accumulation

It is important to note that the functional potency data for this compound and PSB-603 were generated in different cell lines and potentially under varied experimental conditions. A direct comparison of these values should be made with caution.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering researchers a basis for replicating or designing similar studies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the antagonist for the A2B adenosine receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human A2B adenosine receptor (e.g., CHO or HEK-293 cells). Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard method like the BCA assay[8].

  • Competition Binding Assay:

    • A fixed concentration of a radiolabeled A2B receptor antagonist (e.g., [³H]PSB-603) is incubated with the cell membranes[5][9].

    • Increasing concentrations of the unlabeled antagonist (this compound or PSB-603) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., ZM241385)[9].

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium[9].

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity[8]. The radioactivity retained on the filters is quantified using liquid scintillation counting[8].

  • Data Analysis: The IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation[10].

cAMP Functional Assays

Objective: To determine the functional potency (Kₑ) of the antagonist in blocking agonist-induced cAMP production.

General Protocol:

  • Cell Culture: Cells endogenously or recombinantly expressing the A2B receptor (e.g., HEK-293 or T24 cells) are seeded in 96-well plates and cultured overnight[2][7].

  • Assay Procedure:

    • Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation[2][7].

    • Cells are then incubated with varying concentrations of the antagonist (this compound or PSB-603) for a defined period[7].

    • A fixed concentration of an A2B receptor agonist (e.g., NECA) is added to stimulate cAMP production, and the incubation continues[2][7].

  • cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., enzyme immunoassay or HTRF-based assay)[2].

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP response is quantified. The Kₑ value is determined from the concentration-response curves using the Schild equation or by fitting the data to an appropriate pharmacological model[7].

Mandatory Visualization

A2B Receptor Signaling Pathway

The A2B receptor is known to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades.

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane Prepare Cell Membranes with A2B Receptors Incubate Incubate Membranes, Radioligand, and Unlabeled Antagonist Membrane->Incubate Radioligand Prepare Radiolabeled Antagonist Solution Radioligand->Incubate Unlabeled Prepare Serial Dilutions of Unlabeled Antagonist Unlabeled->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Unbound Radioactivity Filter->Wash Count Quantify Radioactivity on Filters Wash->Count IC50 Determine IC₅₀ from Concentration-Response Curve Count->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki Antagonist_Action cluster_receptor Receptor cluster_signaling Downstream Signaling Agonist Agonist (e.g., NECA) A2BR A2B Receptor Agonist->A2BR Binds & Activates Antagonist Antagonist (this compound or PSB-603) Antagonist->A2BR Binds & Blocks Gs Gs A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP

References

ISAM-140: A Comparative Analysis of Cross-Reactivity with A1, A2A, and A3 Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ISAM-140's binding affinity and functional antagonism across the A1, A2A, and A3 adenosine receptor subtypes, supported by available experimental data. This compound is recognized as a potent and highly selective antagonist for the A2B adenosine receptor. This document summarizes its cross-reactivity profile to aid in the evaluation of its specificity and potential off-target effects.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for human A1, A2A, A2B, and A3 adenosine receptors, as determined by radioligand binding assays.

Receptor SubtypeBinding Affinity (Ki, nM)
A1 >10,000
A2A >10,000
A3 >1000
A2B 0.55 - 3.49

Data compiled from multiple sources indicating high selectivity for the A2B receptor.

In functional assays, this compound has been shown to inhibit 5'-N-ethylcarboxamidoadenosine (NECA)-stimulated cyclic AMP (cAMP) accumulation, demonstrating a functional antagonist potency (Kb) of 27.00 nM at the A2B receptor. Specific functional antagonist activity data for this compound at the A1, A2A, and A3 receptor subtypes are not extensively reported in the public domain, which aligns with its characterization as a highly selective A2B antagonist.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the A1, A2A, and A3 adenosine receptors.

A1_Signaling A1R A1 Receptor G_i_o Gi/o Protein A1R->G_i_o AC Adenylyl Cyclase G_i_o->AC Inhibition PLC Phospholipase C G_i_o->PLC Activation K_channel K⁺ Channel Activation G_i_o->K_channel Ca_channel Ca²⁺ Channel Inhibition G_i_o->Ca_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

A1 Adenosine Receptor Signaling Pathway

A2A_Signaling A2AR A2A Receptor G_s Gs Protein A2AR->G_s AC Adenylyl Cyclase G_s->AC Stimulation cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA CREB CREB Activation PKA->CREB

A2A Adenosine Receptor Signaling Pathway

A3_Signaling A3R A3 Receptor G_i_q Gi/q Protein A3R->G_i_q AC Adenylyl Cyclase G_i_q->AC Inhibition PLC Phospholipase C G_i_q->PLC Activation MAPK MAPK Pathway G_i_q->MAPK cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 ERK1_2 ERK1/2 Activation MAPK->ERK1_2

A3 Adenosine Receptor Signaling Pathway

Experimental Protocols

The data presented in this guide are based on standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from CHO or HEK-293 cells stably expressing the target receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [³H]NECA for A3) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (this compound) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing Washing (to remove non-specific binding) Filtration->Washing Scintillation Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation Data_Analysis Data Analysis (IC₅₀ determination and Cheng-Prusoff conversion to Ki) Scintillation->Data_Analysis

Experimental Workflow for Radioligand Binding Assay

Protocol Details:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK-293) stably expressing the human adenosine receptor subtype of interest (A1, A2A, or A3).

  • Incubation: In a multi-well plate, a fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

    • A1 Receptor: Typically uses [³H]DPCPX as the radioligand.

    • A2A Receptor: Typically uses [³H]ZM241385 as the radioligand.

    • A3 Receptor: Typically uses [³H]NECA or [¹²⁵I]AB-MECA as the radioligand.

  • Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known non-selective adenosine receptor agonist (e.g., NECA) or antagonist to determine non-specific binding.

  • Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay is used to determine the antagonist activity of a test compound by measuring its ability to inhibit agonist-stimulated production of the second messenger, cyclic AMP (cAMP).

Protocol Details:

  • Cell Culture: Cells stably expressing the adenosine receptor of interest are cultured in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound) for a defined period.

  • Agonist Stimulation: A known agonist for the receptor (e.g., NECA) is added at a concentration that elicits a submaximal response (typically EC₈₀) to stimulate cAMP production.

  • Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and an IC₅₀ value is determined. This is then used to calculate the antagonist dissociation constant (Kb).

Validating the In Vivo Efficacy of ISAM-140 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of ISAM-140, a potent and selective A2B adenosine receptor (A2BAR) antagonist, and its potential as an anti-cancer therapeutic. While direct in vivo efficacy data for this compound in xenograft models is not yet publicly available, this document summarizes key preclinical findings from in vitro and ex vivo studies, compares its activity with other relevant adenosine receptor antagonists, and presents a detailed, representative protocol for validating its efficacy in a xenograft model.

This compound: Mechanism of Action and Preclinical Landscape

This compound is a small molecule inhibitor that specifically targets the A2B adenosine receptor with high affinity (Ki of 3.49 nM)[1]. The A2B receptor is a G protein-coupled receptor that, upon activation by adenosine, stimulates intracellular cyclic AMP (cAMP) accumulation.[1] In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal, promoting tumor growth, angiogenesis, and metastasis while inhibiting the anti-tumor immune response.[1][2][3] By blocking the A2B receptor, this compound is designed to counteract these immunosuppressive effects and restore anti-tumor immunity.

Comparative In Vitro & Ex Vivo Efficacy

While in vivo data is pending, preclinical studies have demonstrated the potential of this compound and other A2B receptor antagonists. The following table summarizes key findings for this compound and its comparators.

CompoundTarget(s)Key In Vitro / Ex Vivo FindingsReference
This compound Selective A2BAR Antagonist- Potently inhibits NECA-stimulated cAMP accumulation (KB = 27.00 nM).- Rescues the proliferation of various T cell subsets and NK cells from adenosine-mediated suppression.- Reduces the viability of patient-derived breast cancer spheroids.[1][4][5]
ISAM-R56A Potent A2BAR Antagonist- Demonstrates potent A2BAR blockade.- Significantly enhances tumor-infiltrating lymphocyte (TIL) infiltration into sarcoma spheroids.- Rescues NK cell proliferation from adenosine-mediated suppression.[4][5][6]
AZD-4635 A2AAR Antagonist- A clinical-stage A2AAR antagonist.- Did not restore T or NK cell proliferation in an exogenous adenosine suppression model.[4][5]
M1069 Dual A2AAR/A2BAR Antagonist- Rescued IL-2 production from T cells (A2A dependent) and inhibited VEGF production by myeloid cells (A2B dependent).- Demonstrated superior suppression of protumorigenic cytokines compared to a selective A2A antagonist.[7]
PBF-1129 A2BAR Antagonist- Demonstrated efficacy alone or in combination in decreasing tumor growth and metastasis in animal models.- Showed pharmacologic efficacy in a phase I clinical trial for non-small cell lung cancer.[8]

Experimental Protocol: Validating this compound Efficacy in a Breast Cancer Xenograft Model

The following is a representative protocol for evaluating the in vivo anti-tumor efficacy of this compound in a human breast cancer xenograft mouse model. This protocol is based on established methodologies for similar studies.

Cell Lines and Animal Models
  • Cell Line: MDA-MB-231 (triple-negative breast cancer cell line with known expression of A2B adenosine receptor).

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

Xenograft Establishment
  • MDA-MB-231 cells are cultured in appropriate media until they reach 80-90% confluency.

  • Cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Each mouse is subcutaneously injected with 100 µL of the cell suspension (5 x 106 cells) into the right flank.

  • Tumors are allowed to grow until they reach a mean volume of 100-150 mm³.

Treatment Groups and Administration
  • Group 1: Vehicle Control: Administered with the vehicle used to dissolve this compound (e.g., 0.5% methylcellulose).

  • Group 2: this compound (Low Dose): e.g., 10 mg/kg, administered orally, once daily.

  • Group 3: this compound (High Dose): e.g., 30 mg/kg, administered orally, once daily.

  • Group 4: Comparator Drug (e.g., Paclitaxel): Administered at a clinically relevant dose and schedule.

  • Group 5: this compound (High Dose) + Comparator Drug: Combination therapy.

Efficacy Evaluation
  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Body Weight: Mouse body weight is recorded twice weekly as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

  • Tumor Excision and Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis, and markers for immune cell infiltration).

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates the key steps in the proposed in vivo xenograft study.

experimental_workflow cluster_prep Preparation cluster_xenograft Xenograft Model cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture MDA-MB-231 Cell Culture cell_harvest Cell Harvest & Resuspension cell_culture->cell_harvest injection Subcutaneous Injection (5x10^6 cells/mouse) cell_harvest->injection tumor_growth Tumor Growth Monitoring (to 100-150 mm³) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing (Vehicle, this compound, Comparator) randomization->treatment monitoring Tumor & Body Weight Measurement (2x/week) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Histology, IHC) endpoint->analysis

Caption: Experimental workflow for in vivo xenograft study.
A2B Adenosine Receptor Signaling Pathway in Cancer

The A2B adenosine receptor plays a multifaceted role in cancer progression through the activation of downstream signaling pathways.

A2B_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response in Cancer A2BAR A2B Receptor Gs Gαs A2BAR->Gs Gq Gαq A2BAR->Gq Adenosine Adenosine Adenosine->A2BAR Activates ISAM140 This compound ISAM140->A2BAR Inhibits AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Angiogenesis Angiogenesis (VEGF) PKA->Angiogenesis Proliferation Increased Proliferation CREB->Proliferation ImmuneSuppression Immune Suppression (e.g., IL-10) CREB->ImmuneSuppression PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis

References

A Comparative Analysis of ISAM-140 and AZD-4635 on Immune Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two adenosine receptor antagonists, ISAM-140 and AZD-4635, focusing on their impact on immune cell function. The information presented is based on available preclinical data to assist researchers in evaluating these molecules for immuno-oncology applications.

Introduction

Adenosine in the tumor microenvironment is a key immunosuppressive molecule that hinders anti-tumor immunity by signaling through adenosine receptors on immune cells. Targeting these receptors is a promising strategy to restore immune function. This guide compares this compound, a selective A2B receptor antagonist, and AZD-4635, a potent A2A receptor antagonist, providing insights into their distinct and overlapping effects on various immune cell populations.

Mechanism of Action

Both this compound and AZD-4635 function by blocking the immunosuppressive signals initiated by extracellular adenosine. However, they target different adenosine receptor subtypes, leading to potentially distinct biological outcomes.

  • This compound is a selective non-xanthinic antagonist of the adenosine A2B receptor.[1][2] The A2B receptor is typically activated by high concentrations of adenosine, which are often found in the tumor microenvironment.

  • AZD-4635 is a potent and selective antagonist of the adenosine A2A receptor.[3][4] The A2A receptor has a high affinity for adenosine and is a major regulator of T cell and dendritic cell function.[3]

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cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell cluster_Antagonists Therapeutic Intervention ATP ATP ADP ADP ATP->ADP CD39 Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor A2B_Receptor A2B Receptor Adenosine->A2B_Receptor CD39 CD39 CD73 CD73 AMP AMP ADP->AMP CD39 AMP->Adenosine CD73 cAMP_increase ↑ cAMP A2A_Receptor->cAMP_increase A2B_Receptor->cAMP_increase Immune_Suppression Immune Suppression cAMP_increase->Immune_Suppression AZD4635 AZD4635 AZD4635->A2A_Receptor ISAM_140 This compound ISAM_140->A2B_Receptor Blockade Blockade

Caption: Adenosine signaling pathway and points of intervention for AZD-4635 and this compound.

Comparative Performance Data

The following tables summarize the quantitative data on the effects of this compound and AZD-4635 on immune cell functions.

Table 1: Receptor Binding Affinity and Selectivity
CompoundTarget ReceptorBinding Affinity (Ki)Selectivity
This compound A2B3.49 nM[5][6]>1000-fold over A1, A2A, and A3 receptors[7]
AZD-4635 A2A1.7 nM[4]>30-fold over other adenosine receptors[4]
Table 2: Effects on T Cell Function
ParameterThis compoundAZD-4635
Proliferation Rescue (in presence of adenosine) Rescued proliferation of CD8+ T cells (naïve and effector) and CD4+ T cells (central and effector memory).[8]Did not restore T cell proliferation in one direct comparative study.[8] However, other studies show it restores T cell function and proliferation.[9][10]
Cytokine Production Rescued IFNγ and perforin production in T cells.[11]Restored IFNγ secretion in CD8+ T cells suppressed by an adenosine analog.[12]
Tumor Infiltrating Lymphocyte (TIL) Infiltration No effect on TIL infiltration in a tumor spheroid model.[8]Increased infiltration of cytotoxic T cells into the tumor microenvironment.
Table 3: Effects on Natural Killer (NK) Cell Function
ParameterThis compoundAZD-4635
Proliferation Rescue (in presence of adenosine) Rescued NK cell proliferation.[8]Did not restore NK cell proliferation in one direct comparative study.[8]
Table 4: Effects on Dendritic Cell (DC) Function
ParameterThis compoundAZD-4635
Maturation and Antigen Presentation Data not availableReverses the tolerogenic phenotype of human DCs and restores antigen-specific T cell activation.[9] Enhances antigen presentation by CD103+ DCs.[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

T Cell Proliferation Assay (CFSE-based)

This protocol is a general guideline for assessing the rescue of T cell proliferation from adenosine-mediated suppression.

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Isolate_PBMCs Isolate PBMCs Label_CFSE Label cells with CFSE Isolate_PBMCs->Label_CFSE Culture_Cells Culture cells with CD3/CD28 beads, IL-2, and Adenosine Label_CFSE->Culture_Cells Add_Antagonist Add this compound or AZD-4635 Culture_Cells->Add_Antagonist Incubate Incubate for 3-6 days Add_Antagonist->Incubate Stain_Markers Stain for T cell markers (CD3, CD4, CD8) Incubate->Stain_Markers Analyze_FCM Analyze by Flow Cytometry Stain_Markers->Analyze_FCM

Caption: Workflow for a CFSE-based T cell proliferation assay.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in PBS and label with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the reaction with five volumes of ice-cold culture medium.

  • Cell Culture: Plate CFSE-labeled PBMCs in a 96-well plate at 2 x 10^5 cells/well. Stimulate with anti-CD3/CD28 beads and IL-2 (100 IU/mL). Add adenosine (0.1 mM) to induce immunosuppression.

  • Antagonist Treatment: Add this compound or AZD-4635 at desired concentrations (e.g., 12 µM).[8]

  • Incubation: Incubate the plate for 3-6 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8). Analyze by flow cytometry to measure CFSE dilution in the different T cell subsets, which is indicative of proliferation.

Cytokine Release Assay (Intracellular Staining)

This protocol outlines the measurement of IFNγ and perforin production in T cells.

Methodology:

  • Cell Culture and Treatment: Culture PBMCs and stimulate with anti-CD3/CD28 beads in the presence of adenosine and the respective antagonists (this compound or AZD-4635) for 48 hours.

  • Restimulation and Protein Transport Inhibition: Add PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.

  • Staining: Harvest cells and stain for surface markers. Then, fix and permeabilize the cells and stain for intracellular IFNγ and perforin using fluorescently labeled antibodies.

  • Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of T cells producing IFNγ and perforin.

Dendritic Cell Activation Assay

This protocol is a general method to assess the effect of the antagonists on DC maturation and function.

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Isolate_Monocytes Isolate Monocytes from PBMCs Differentiate_DCs Differentiate into immature DCs (iDCs) with GM-CSF and IL-4 Isolate_Monocytes->Differentiate_DCs Treat_DCs Treat iDCs with Adenosine +/- Antagonist Differentiate_DCs->Treat_DCs Mature_DCs Mature DCs with LPS Treat_DCs->Mature_DCs Analyze_Markers Analyze maturation markers (CD80, CD86, HLA-DR) by Flow Cytometry Mature_DCs->Analyze_Markers CoCulture Co-culture with allogeneic T cells Mature_DCs->CoCulture Measure_Proliferation Measure T cell proliferation CoCulture->Measure_Proliferation

Caption: Workflow for a dendritic cell activation and T cell co-culture assay.

Methodology:

  • DC Generation: Isolate CD14+ monocytes from PBMCs and culture with GM-CSF and IL-4 for 5-7 days to generate immature dendritic cells (iDCs).

  • Treatment: Treat iDCs with adenosine to induce a tolerogenic state, with or without this compound or AZD-4635, for 24 hours.

  • Maturation: Induce DC maturation by adding a TLR agonist like lipopolysaccharide (LPS).

  • Phenotypic Analysis: After 24-48 hours, harvest the DCs and stain for maturation markers (e.g., CD80, CD86, HLA-DR) and analyze by flow cytometry.

  • Functional Analysis (Mixed Lymphocyte Reaction): Co-culture the treated DCs with allogeneic CFSE-labeled T cells. After 3-5 days, measure T cell proliferation by CFSE dilution.

Summary and Conclusion

Both this compound and AZD-4635 show promise in reversing adenosine-mediated immunosuppression, albeit through targeting different adenosine receptor subtypes.

  • This compound , as an A2B receptor antagonist, has demonstrated the ability to rescue the proliferation of both T cells and NK cells in an adenosine-rich environment in at least one key study.[8] This suggests its potential utility in tumors with high adenosine concentrations where the lower-affinity A2B receptor is likely to be engaged.

  • AZD-4635 , an A2A receptor antagonist, has a broader range of supporting data demonstrating its capacity to restore T cell function and, notably, to enhance the antigen-presenting capabilities of dendritic cells.[9][10] Its efficacy in preclinical in vivo models, both as a monotherapy and in combination with checkpoint inhibitors, is well-documented.

The direct comparative data available suggests that in certain contexts, particularly for rescuing lymphocyte proliferation, this compound may show effects where AZD-4635 does not.[8] However, the robust data on AZD-4635's impact on dendritic cells and its in vivo efficacy provide a strong rationale for its continued development.

Further head-to-head studies are warranted to fully elucidate the comparative efficacy of targeting the A2A versus the A2B receptor in different tumor contexts and their potential for synergistic combinations with other immunotherapies. Researchers should consider the specific immune cell populations they wish to modulate and the anticipated adenosine concentrations within their models of interest when selecting between these two promising antagonists.

References

A Head-to-Head Comparison of ISAM-140 and Other A2B Adenosine Receptor (A2BAR) Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the A2B adenosine receptor (A2BAR) antagonist ISAM-140 with other notable alternatives. The information is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies in areas such as immuno-oncology, inflammation, and other A2BAR-mediated pathologies.

Introduction to A2BAR Antagonism

The A2B adenosine receptor, a G-protein coupled receptor, is typically activated by high concentrations of adenosine, which are often present in the tumor microenvironment and sites of inflammation. Activation of A2BAR can lead to various physiological and pathophysiological effects, including immunosuppression and promotion of angiogenesis. Consequently, antagonism of A2BAR has emerged as a promising therapeutic strategy. This compound is a potent and highly selective A2BAR antagonist that has been instrumental in preclinical research to elucidate the role of this receptor.

Quantitative Comparison of A2BAR Antagonists

The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and other selected A2BAR antagonists. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: Binding Affinity (Ki) of A2BAR Antagonists at Human Adenosine Receptors (in nM)

CompoundA2B Ki (nM)A1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Selectivity (A2B vs. Others)
This compound 3.49 [1]>1000>1000>1000>286-fold vs A1, A2A, A3
CVT-6883 (GS-6201)22[2]1940[2]3280[2]1070[2]~48-fold vs A3, ~88-fold vs A1, ~149-fold vs A2A
MRE-2029-F20~2.8245>1000>1000~87-fold vs A1, >357-fold vs A2A & A3[3]
PSB-111553.4>1000024000 (rat)>10000>187-fold vs A1 & A3
MRS17541.97[4]403 (human)[4]503 (human)[4]570 (human)[4]~204-fold vs A1, ~255-fold vs A2A, ~289-fold vs A3
AB928 (Etrumadenant)Dual A2a/A2b Antagonist---Potent antagonist of both A2a and A2b receptors[5]

Lower Ki values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the A2BAR signaling pathway and a typical experimental workflow.

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane A2BAR A2BAR Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates Adenosine Adenosine Adenosine->A2BAR Activates Antagonist This compound / Other Antagonists Antagonist->A2BAR Blocks AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates CREB CREB Activation PKA->CREB Cellular_Response Cellular Response (e.g., Cytokine Release) Ca2->Cellular_Response PKC->Cellular_Response CREB->Cellular_Response Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Accumulation Assay (Determine IC50/Kb) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. A1, A2A, A3 receptors) Binding_Assay->Selectivity_Screen Proliferation_Assay Lymphocyte Proliferation Assay Functional_Assay->Proliferation_Assay Cytokine_Assay Cytokine Release Assay Functional_Assay->Cytokine_Assay Data_Analysis Data Analysis & Lead Selection Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Binding_Assay Selectivity_Screen->Data_Analysis

References

Validating the Antagonistic Effect of ISAM-140 on the A2B Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ISAM-140, a potent and selective antagonist of the A2B adenosine receptor (A2BAR), with other commonly used antagonists. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies.

The A2B adenosine receptor, a G-protein coupled receptor, is a promising therapeutic target for a variety of conditions, including inflammatory diseases and cancer.[1] Its activation by adenosine, particularly at high concentrations found in the tumor microenvironment, can suppress anti-tumor immune responses.[2] Consequently, the development of selective A2BAR antagonists is of significant interest. This compound has emerged as a highly potent and selective antagonist for this receptor.[3]

Comparative Analysis of A2B Receptor Antagonists

To validate the efficacy and selectivity of this compound, its performance is compared against two other well-characterized A2B receptor antagonists: PSB-1115 and MRS1754. The following tables summarize their binding affinities and functional potencies.

Table 1: Binding Affinity (Ki) of Antagonists at Human Adenosine Receptor Subtypes
CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity for A2B vs A1Selectivity for A2B vs A2ASelectivity for A2B vs A3Reference
This compound >1000>10003.49 >1000>286-fold>286-fold>286-fold[3]
PSB-1115 >100002200 (rat)53.4 >10000>187-fold~41-fold (rat)>187-fold[4]
MRS1754 Very Low Affinity-1.45 Very Low Affinity---

Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonism (Kb) in cAMP Accumulation Assays
CompoundCell LineAgonistKb (nM)Reference
This compound HEK-293NECA27.00 [3]
PSB-1901 (related to PSB-1115) Human A2BARNECA0.0598
MRS1754 HEK-293NECA--

Kb represents the equilibrium dissociation constant of the antagonist, with lower values indicating greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay Protocol

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of this compound and other antagonists to displace a radiolabeled ligand from the A2B adenosine receptor.

Materials:

  • Cell membranes from HEK-293 or CHO cells stably expressing the human A2B adenosine receptor.

  • Radioligand: [3H]DPCPX or [3H]PSB-603.

  • Test compounds (this compound, PSB-1115, MRS1754) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 10 µM NECA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes with A2B Receptor Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([3H]DPCPX) Radioligand->Incubate Antagonist Test Antagonist (e.g., this compound) Antagonist->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 Count->Calculate Ki Determine Ki (Binding Affinity) Calculate->Ki

Experimental workflow for a radioligand binding assay.

cAMP Accumulation Assay Protocol

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2B receptor signaling pathway.

Objective: To determine the functional potency (Kb) of this compound and other antagonists in blocking A2B receptor signaling.

Materials:

  • HEK-293 cells stably expressing the human A2B adenosine receptor.

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

  • Test compounds (this compound, etc.) at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the HEK-293 cells in a 96-well plate and allow them to adhere and grow.

  • Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.

  • Stimulate the cells with a fixed concentration of the agonist NECA (typically at its EC80 concentration) in the presence of a PDE inhibitor.

  • Incubate for a specific time to allow for cAMP production.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve for the antagonist's inhibition of the agonist-induced cAMP production.

  • Determine the IC50 value of the antagonist.

  • Calculate the functional antagonism constant (Kb) using the Cheng-Prusoff or a similar equation, which takes into account the agonist concentration and its EC50.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells HEK-293 cells with A2B Receptor Antagonist Add Test Antagonist Cells->Antagonist Agonist Add Agonist (NECA) + PDE Inhibitor Antagonist->Agonist Lysis Cell Lysis Agonist->Lysis cAMP_detection cAMP Detection Lysis->cAMP_detection IC50_calc Calculate IC50 cAMP_detection->IC50_calc Kb_calc Determine Kb (Functional Potency) IC50_calc->Kb_calc

Experimental workflow for a cAMP accumulation assay.

A2B Receptor Signaling Pathway

The A2B adenosine receptor primarily signals through the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, Gs is activated, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to downstream cellular responses. In some cell types, the A2B receptor can also couple to Gq, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium.

G cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytoplasm Cytoplasm Adenosine Adenosine (Agonist) A2BR A2B Receptor Adenosine->A2BR Activates Gs Gs A2BR->Gs Gq Gq A2BR->Gq ISAM140 This compound (Antagonist) ISAM140->A2BR Blocks AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response IP3_DAG IP3 + DAG PLC->IP3_DAG Ca2 Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Response

A2B adenosine receptor signaling pathways.

Conclusion

The data presented in this guide demonstrate that this compound is a highly potent and selective antagonist of the A2B adenosine receptor. Its high selectivity against other adenosine receptor subtypes makes it a valuable tool for specifically investigating the role of the A2B receptor in various physiological and pathological processes. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these findings in their own experimental systems.

References

Comparative Pharmacokinetic and Pharmacodynamic Profiles of ISAM-140 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the A2B adenosine receptor (A2BAR) antagonist ISAM-140 and its structural analogs. While direct comparative pharmacokinetic data is limited in publicly available literature, this document synthesizes the existing pharmacodynamic data, outlines detailed experimental protocols for key assays, and discusses the anticipated impact of structural modifications on the pharmacokinetic profiles of these compounds.

Introduction to this compound and its Analogs

This compound is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer.[1] Its analogs, such as ISAM-R56A and ISAM-M89A, have been developed to explore the structure-activity relationship (SAR) and potentially improve the therapeutic profile of this class of compounds. The diverse substitution patterns on the central pyrimidine scaffold of these analogs are expected to influence their physicochemical properties, leading to distinct pharmacodynamic and pharmacokinetic profiles.

Pharmacodynamic Profile: Receptor Binding Affinity

The primary pharmacodynamic measure of this compound and its analogs is their binding affinity (Ki) to the A2B adenosine receptor. Lower Ki values indicate higher binding affinity. The available data for this compound and other non-xanthine A2BAR antagonists are summarized below.

CompoundhA2B Ki (nM)hA1 Ki (nM)hA2A Ki (nM)hA3 Ki (nM)
This compound 3.49>1000>1000>1000
(S)-ISAM-140 0.89>1000>1000>1000

Data sourced from publicly available research.[2]

Mechanism of Action and Signaling Pathway

This compound and its analogs act as antagonists at the A2B adenosine receptor. Under normal physiological conditions, adenosine binds to A2BAR, activating a Gs protein-coupled signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can modulate various cellular responses. In the context of cancer, high levels of extracellular adenosine in the tumor microenvironment can suppress the anti-tumor immune response through this pathway. By blocking the binding of adenosine to A2BAR, this compound and its analogs inhibit this signaling cascade, thereby preventing the immunosuppressive effects of adenosine.

A2BAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR Binds Gs_protein Gs Protein A2BAR->Gs_protein Activates This compound This compound This compound->A2BAR Blocks Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response

Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human A2B adenosine receptor.

Materials:

  • HEK-293 cells stably expressing the human A2B adenosine receptor.

  • [³H]-DPCPX (A2BAR radioligand).

  • Test compounds (this compound and its analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing hA2BAR.

  • In a 96-well plate, add cell membranes, [³H]-DPCPX, and varying concentrations of the test compound or vehicle.

  • Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Representative In Vivo Pharmacokinetic Study in Rats

While specific in vivo pharmacokinetic data for this compound and its analogs are not publicly available, the following protocol outlines a general procedure for assessing the pharmacokinetic profile of pyrimidine derivatives in a preclinical rodent model.[3][4]

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of a test compound after intravenous and oral administration in rats.

Animals:

  • Male Sprague-Dawley rats (n=6 per group).

Dosing:

  • Intravenous (IV) administration: A single bolus dose (e.g., 2 mg/kg) administered via the tail vein.

  • Oral (PO) administration: A single dose (e.g., 10 mg/kg) administered by oral gavage.

Blood Sampling:

  • Collect serial blood samples from the jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

Sample Processing and Analysis:

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

  • Analyze the plasma samples to determine the concentration of the test compound at each time point.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • F (Bioavailability): Fraction of the oral dose that reaches systemic circulation (calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral)).

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Dosing Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Parameter_Calculation Cmax, Tmax, AUC, t½, etc. PK_Analysis->Parameter_Calculation

Caption: General workflow for a preclinical pharmacokinetic study.

Discussion on Pharmacokinetic Profiles

While experimental pharmacokinetic data for this compound and its analogs are not available, the structural modifications in analogs like ISAM-R56A and ISAM-M89A are designed to alter their physicochemical properties, which in turn are expected to influence their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the introduction of different substituents can affect lipophilicity, solubility, and plasma protein binding, all of which are key determinants of a drug's pharmacokinetic behavior. A non-xanthine scaffold, as seen in these compounds, is generally associated with improved pharmacokinetic properties compared to traditional xanthine-based adenosine receptor antagonists. Further preclinical in vivo studies are necessary to fully characterize and compare the pharmacokinetic profiles of these promising A2BAR antagonists.

References

ISAM-140: A Potent A2B Adenosine Receptor Antagonist with an Undefined Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ISAM-140, a potent and highly selective A2B adenosine receptor (A2BAR) antagonist. Notably, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases has not been published in the scientific literature. This guide will focus on its well-established activity as an A2BAR antagonist and, for comparative purposes, will present kinase profiling data for a distinct molecule, designated "compound 140," a potent inhibitor of Protein Kinase D (PKD).

This compound is recognized for its high affinity and selectivity for the A2B adenosine receptor, with a reported Ki of 3.49 nM.[1] Its primary mechanism of action involves blocking the signaling pathway of adenosine through this receptor, which has implications for cancer immunotherapy and other therapeutic areas.[2][3][4]

Primary Target: A2B Adenosine Receptor

This compound's interaction with the A2B adenosine receptor has been characterized through various assays, including radioligand binding and functional assays measuring cAMP accumulation.[1][2] These studies confirm its potent and selective antagonistic activity at this specific G protein-coupled receptor.

Kinase Selectivity Profile: An Important Distinction

A search of the scientific literature did not yield a kinome scan or broad kinase selectivity profile for this compound. However, a study by Tandon et al. (2012) detailed the kinase selectivity of a molecule referred to as "compound 140 ," which belongs to a different chemical class (4-azaindole) and was identified as a potent inhibitor of Protein Kinase D (PKD).[5][6] It is crucial to underscore that "compound 140" from this study is not the same as the A2B adenosine receptor antagonist this compound.

The following data is presented for informational purposes to illustrate a typical kinase selectivity profiling output and should not be attributed to this compound.

Selectivity Profile of Compound 140 (PKD Inhibitor)

Compound 140 was profiled against a panel of 353 kinases at a concentration of 10 µM. The data revealed significant inhibition of a limited number of kinases, highlighting its selectivity.

Quantitative Data Summary of Compound 140 Kinase Inhibition
Kinase FamilyTarget KinasePercent Inhibition at 10 µM
PRKDPKD299-100%
p38p38α99-100%
p38p38β99-100%
JNKJNK199-100%
JNKJNK299-100%
STKSTK3699-100%
STKCIT/STK2199-100%
CSNK1ECK1ε99-100%

Data sourced from Tandon et al. (2012).[6]

Experimental Protocols

Adenosine A2B Receptor Binding Assay (for this compound)

A standard method to determine the binding affinity of a compound like this compound to the A2B adenosine receptor is a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the A2B adenosine receptor.

Materials:

  • Membrane preparations from cells expressing the human A2B adenosine receptor.

  • A suitable radioligand, such as [3H]DPCPX or [3H]PSB-603.[7]

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known A2BAR ligand like NECA).[8]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the receptor-containing membranes with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

G Adenosine Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Membranes Incubation Incubation Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound (this compound) Compound->Incubation Filtration Filtration Incubation->Filtration Separate bound/ unbound Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki Cheng-Prusoff Equation

Caption: Workflow for a competitive radioligand binding assay.

Kinase Selectivity Profiling (Protocol for Compound 140)

The kinase selectivity of compound 140 was likely determined using a high-throughput screening platform, such as the KINOMEscan™ platform from DiscoverX (now part of Eurofins Discovery).[9][10][11]

Objective: To determine the percentage of inhibition of a large panel of kinases by a test compound at a single concentration.

Principle of KINOMEscan™: This is a competition binding assay. A DNA-tagged kinase is mixed with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Procedure:

  • A panel of DNA-tagged recombinant human kinases is used.

  • Each kinase is incubated with the test compound (e.g., at 10 µM) and an immobilized ligand in individual wells of a microtiter plate.

  • The mixture is allowed to reach equilibrium.

  • Unbound kinase is washed away.

  • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • The results are expressed as a percentage of the signal in a DMSO control well (percent of control or POC).

  • A lower POC value indicates stronger binding of the test compound to the kinase. The percent inhibition is calculated as (100 - POC).

G KINOMEscan™ Experimental Workflow cluster_components Assay Components cluster_process Assay Process cluster_output Data Output Kinase DNA-tagged Kinase Incubation Incubation & Competition Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Washing Washing Incubation->Washing Remove unbound kinase Quantification qPCR Quantification Washing->Quantification POC Percent of Control (POC) Quantification->POC Inhibition Percent Inhibition POC->Inhibition Calculation: 100 - POC

Caption: Overview of the KINOMEscan™ competition binding assay workflow.

Conclusion

This compound is a well-defined and highly selective antagonist of the A2B adenosine receptor. While its activity at this primary target is well-documented, there is currently no publicly available data on its broader kinase selectivity profile. For comparative insight, the kinase profiling of a distinct molecule, the PKD inhibitor "compound 140," demonstrates a selective inhibition pattern against a large kinase panel. Researchers interested in the off-target effects of this compound on protein kinases would need to perform a comprehensive kinome scan to elucidate its selectivity profile.

References

Safety Operating Guide

Proper Disposal and Safe Handling of ISAM-140: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, handling, and disposal procedures for ISAM-140, a potent and highly selective A2B adenosine receptor antagonist. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Key Safety and Handling Data

Proper handling and storage of this compound are paramount to prevent accidental exposure and maintain its chemical integrity. The following tables summarize the critical quantitative and qualitative data for safe laboratory practices.

Parameter Specification Source
Storage Temperature (Powder) -20°C[1]
Storage Temperature (in Solvent) -80°C[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

Table 1: Storage and Incompatibility

Hazard Classification GHS Code Description Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Table 2: GHS Hazard Classifications

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and decontaminate the affected area.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[1]

  • Liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontamination solution (e.g., alcohol).[1]

  • Approved waste disposal container.[1]

Procedure:

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation.[1]

  • Don PPE: Wear full personal protective equipment, including safety goggles, gloves, a lab coat, and a respirator.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Absorption: Absorb the spilled solution with a finely-powdered liquid-binding material.[1]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Collect all contaminated materials, including the absorbent, into an approved waste disposal container for proper disposal according to regulations.[1]

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound and its contaminated containers. Adherence to this workflow is mandatory to ensure compliance with safety and environmental regulations.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Collect this compound Waste & Contaminated Materials A->B C Place in a Labeled, Sealed Container B->C D Dispose of Contents/Container to an Approved Waste Disposal Plant C->D E Follow Prevailing Country, Federal, State, and Local Regulations D->E

References

Comprehensive Safety and Handling Guide for ISAM-140

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of ISAM-140, a potent and highly selective A2B adenosine receptor antagonist. Adherence to these guidelines is critical to ensure personnel safety and proper disposal.

Core Safety and Handling Protocols

Safe handling of this compound requires strict adherence to established laboratory safety protocols. The following procedures are mandatory for all personnel working with this compound.

1.1. Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The required PPE for handling this compound is outlined below.

PPE CategoryRequired Equipment
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Body Protection Impervious clothing (e.g., lab coat)
Respiratory Protection Suitable respirator

1.2. Engineering Controls

To minimize inhalation exposure, this compound should only be handled in areas with adequate ventilation.[1] A chemical fume hood is recommended for all procedures involving the solid compound or solutions. An accessible safety shower and eye wash station must be available in the immediate work area.[1]

1.3. Handling and Storage

  • Handling: Avoid inhalation of dust and contact with eyes and skin.[1] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

2.1. Accidental Release Measures

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation of the area.

  • Contain Spillage: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Absorb: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Clean-up: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Dispose: Dispose of contaminated material in accordance with institutional and local regulations.[1]

2.2. First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

2.3. Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[1]

  • Special Hazards: During combustion, irritant fumes may be emitted.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and protective clothing.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Product: Dispose of contents to an approved waste disposal plant.[1] Do not dispose of down the drain unless explicitly permitted by local regulations for specific, neutralized, and diluted solutions.

  • Contaminated Materials: Any materials that have come into contact with this compound, including personal protective equipment, should be treated as hazardous waste and disposed of accordingly.

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₉H₁₉N₃O₃
Molecular Weight 337.38 g/mol
Appearance White solid
Storage Temperature (Powder) -20°C
Storage Temperature (in Solvent) -80°C

Experimental Workflow and Safety Relationships

The following diagrams illustrate a typical workflow for handling this compound and the logical relationships for selecting appropriate personal protective equipment.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Weigh this compound Powder in Ventilated Enclosure b->c d Prepare Solution in Chemical Fume Hood c->d e Perform In-Vitro Assay d->e f Decontaminate Work Surfaces e->f g Dispose of Waste in Accordance with Protocols f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Fig. 1: General workflow for handling this compound in a laboratory setting.

G cluster_ppe Personal Protective Equipment (PPE) Selection cluster_task Task cluster_protection Protection Required cluster_equipment Specific Equipment task Handling this compound (Solid or Solution) eye_prot Eye Protection task->eye_prot hand_prot Hand Protection task->hand_prot body_prot Body Protection task->body_prot resp_prot Respiratory Protection (especially for powder) task->resp_prot goggles Safety Goggles with Side-Shields eye_prot->goggles gloves Protective Gloves hand_prot->gloves clothing Impervious Clothing body_prot->clothing respirator Suitable Respirator resp_prot->respirator

Fig. 2: Logical relationships for PPE selection when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.